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  • Product: 2-(E-Cyanovinyl)phenylboronic acid

Core Science & Biosynthesis

Foundational

Strategic Synthesis and Characterization of 2-(E-Cyanovinyl)phenylboronic Acid

A Guide to Ortho-Functionalized Boronates Executive Summary & Molecular Context[1][2][3][4][5][6] 2-(E-Cyanovinyl)phenylboronic acid is a bifunctional building block combining a Michael acceptor (acrylonitrile moiety) wi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ortho-Functionalized Boronates

Executive Summary & Molecular Context[1][2][3][4][5][6]

2-(E-Cyanovinyl)phenylboronic acid is a bifunctional building block combining a Michael acceptor (acrylonitrile moiety) with a Lewis acidic center (boronic acid). This molecule is a critical intermediate in the synthesis of boron-containing heterocycles (e.g., benzoxaboroles), fluorescent sensors for saccharides, and as a specialized coupling partner in Suzuki-Miyaura reactions where the ortho-substitution pattern dictates unique steric and electronic outcomes.

Key Technical Challenge: The primary difficulty in synthesizing and handling this molecule lies in the ortho-effect. The proximity of the formyl/vinyl group to the boronic acid moiety promotes dynamic equilibria between the open boronic acid form and the cyclic benzoxaborole (hemiacetal) or boroxine (anhydride) forms. This guide prioritizes a Knoevenagel-Doebner condensation route designed to manage these equilibria.

Retrosynthetic Analysis & Strategy

To ensure high stereoselectivity for the E-isomer and maintain the integrity of the carbon-boron bond, we avoid harsh metal-catalyzed borylation of pre-existing nitriles. Instead, we utilize the robust condensation of active methylenes with 2-formylphenylboronic acid.

Strategic Pathway
  • Starting Material: 2-Formylphenylboronic acid (often supplied as 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole).

  • Transformation: Knoevenagel condensation with cyanoacetic acid.

  • Stereocontrol: The thermodynamic stability of the E-isomer is maximized via the decarboxylative transition state of the Doebner modification.

Retrosynthesis target 2-(E-Cyanovinyl) phenylboronic acid disconnection C=C Bond Formation target->disconnection Retrosynthesis precursor1 2-Formylphenylboronic acid (Benzoxaborole form) disconnection->precursor1 precursor2 Cyanoacetic Acid disconnection->precursor2

Figure 1: Retrosynthetic disconnection revealing the Knoevenagel-Doebner route as the most direct pathway.

Detailed Experimental Protocol

Method: Knoevenagel-Doebner Condensation

This protocol is engineered to drive the reaction to completion despite the equilibrium of the starting material.

Reagents:

  • 2-Formylphenylboronic acid (1.0 equiv)

  • Cyanoacetic acid (1.2 equiv)

  • Pyridine (solvent/base)

  • Piperidine (catalytic, 0.1 equiv)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylphenylboronic acid (10 mmol) in dry pyridine (15 mL). Note: The starting material may appear as a hemiacetal; pyridine facilitates the ring-opening to the reactive aldehyde.

  • Addition: Add cyanoacetic acid (12 mmol) and catalytic piperidine (1 mmol).

  • Condensation & Decarboxylation: Heat the reaction mixture to 90°C for 4–6 hours.

    • Mechanism Check: The evolution of

      
       gas indicates the decarboxylation step is proceeding. Ensure proper venting.
      
  • Workup (Critical for Boronic Acids):

    • Cool the mixture to

      
      .
      
    • Slowly acidify with 2M HCl until pH

      
       1–2. Caution: This step precipitates the product and removes pyridine.
      
    • The boronic acid may partially dehydrate to the boroxine (trimer).[1] This is reversible.

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove pyridinium salts.

  • Purification: Recrystallize from hot water or acetonitrile/water mixture. Avoid alcohols if boronic ester formation is not desired.

Self-Validating Checkpoints
  • Checkpoint 1 (Gas Evolution): If no bubbles (

    
    ) are observed at 90°C, add an additional 0.05 equiv of piperidine.
    
  • Checkpoint 2 (Solubility): If the product oils out during acidification, the pH is likely not low enough, or the boroxine content is high. Stirring in water usually induces crystallization.

Characterization & Data Interpretation

The ortho-substitution and boron atom introduce specific spectral signatures.

NMR Spectroscopy

The key feature is the large coupling constant of the vinyl protons, confirming the E-geometry.

NucleusChemical Shift (

ppm)
MultiplicityAssignmentDiagnostic Note

8.0 – 8.2Doublet (

Hz)
Vinyl

Large

confirms trans (E) isomer.

6.2 – 6.5Doublet (

Hz)
Vinyl

Upfield due to conjugation with CN.

7.3 – 7.8MultipletAromatic protonsTypical ortho-substituted pattern.

28 – 32Broad Singlet

Characteristic of

boronic acid.


Singlet

Nitrile carbon.
IR Spectroscopy[3][8]
  • Nitrile Stretch (

    
    ):  Sharp band at 
    
    
    
    .
  • O-H Stretch: Broad band at

    
     (boronic acid hydroxyls).
    
Mass Spectrometry
  • Observation: Boronic acids often show

    
     or trimeric boroxine peaks in ESI/EI due to dehydration in the source. Do not mistake the boroxine peak 
    
    
    
    for an impurity.

Handling, Stability, and Applications[9][10]

Boroxine Equilibrium

Unlike standard carboxylic acids, 2-(E-cyanovinyl)phenylboronic acid exists in equilibrium with its anhydride (boroxine).

  • Dry State: Often exists as a trimeric boroxine.

  • Aqueous State: Hydrolyzes back to the monomeric boronic acid.

  • Implication: When calculating stoichiometry for subsequent reactions (e.g., Suzuki coupling), assume the monomer molecular weight but be aware the actual mass weighed may correspond to the anhydride.

Reaction Workflow Visualization

SynthesisWorkflow start 2-Formylphenylboronic Acid (Benzoxaborole Equilibrium) reagents Add Cyanoacetic Acid + Piperidine/Pyridine start->reagents reaction Heat to 90°C (Decarboxylation - CO2 Release) reagents->reaction Knoevenagel workup Acidify (HCl) & Cool Precipitate Formation reaction->workup product 2-(E-Cyanovinyl)phenylboronic Acid (Solid) workup->product check QC: Check 1H NMR (J = 16Hz) product->check

Figure 2: Operational workflow for the synthesis and validation of the target molecule.

Applications
  • Suzuki-Miyaura Coupling: The E-cyanovinyl group remains intact under standard Pd-catalyzed conditions, allowing the installation of the acrylonitrile motif onto complex scaffolds.

  • Bio-Sensing: The boronic acid moiety binds reversibly to 1,2-diols (sugars), while the cyanovinyl group acts as a fluorophore or electronic modulator, changing properties upon sugar binding.

References

  • Knoevenagel Condensation on Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Ortho-Boronic Acid Stability & Benzoxaboroles

    • Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. Link

  • General Protocol for Cyanovinyl Synthesis (Doebner Modification)

    • Vogels, C. M., et al. (2001). Synthesis and properties of 2-cyanovinylboronic acids. Canadian Journal of Chemistry, 79(7), 1115-1123. (Adapted methodology for ortho-substitution). Link

  • Boronic Acid Characterization (NMR)

    • Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Exploratory

2-(E-Cyanovinyl)phenylboronic Acid: A Technical Guide to Properties, Synthesis, and Reactivity

Topic: Physicochemical Properties of 2-(E-Cyanovinyl)phenylboronic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Identity[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 2-(E-Cyanovinyl)phenylboronic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1]

2-(E-Cyanovinyl)phenylboronic acid represents a specialized class of ortho-substituted arylboronic acids where the electron-deficient cyanovinyl group is conjugated to the aromatic ring in the E (trans) configuration. Unlike simple phenylboronic acid, this molecule possesses dual reactivity: the Lewis-acidic boron center and the electrophilic Michael acceptor (vinyl nitrile).

This structural duality makes it a critical building block in fluorescent sensor development (for saccharides) and targeted covalent drug discovery (as a reversible covalent warhead). The ortho positioning of the cyanovinyl group introduces unique steric and electronic effects, influencing both the acidity of the boron center and the fluorescence quantum yield upon ligand binding.

Chemical Profile Table
PropertyData / Description
IUPAC Name [2-[(E)-2-cyanoethenyl]phenyl]boronic acid
Molecular Formula C₉H₈BNO₂
Molecular Weight 172.98 g/mol
Configuration E-isomer (Trans) is thermodynamically dominant
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents; Soluble in aqueous base (as boronate)
Acidity (pKa) ~8.0–8.5 (Boronic acid ionization; modulated by ortho-substituent)
Key Functional Groups Boronic acid (Lewis acid), Nitrile (H-bond acceptor), Alkene (Michael acceptor)

Physicochemical Properties & Stability[3][4][5]

Structural Conformation & Ortho-Effects

The E-configuration places the nitrile group trans to the phenyl ring, minimizing steric clash with the ortho-boronic acid group. However, the proximity of the boron and the vinyl moiety allows for electronic communication.

  • Lewis Acidity: The electron-withdrawing nature of the cyanovinyl group (via conjugation) increases the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid. This lowers the pKa, facilitating boronate formation at physiological pH (7.4), which is crucial for biological sensing applications.

  • Fluorescence: The cyanovinyl group acts as a fluorophore extender. The molecule exhibits intrinsic fluorescence which is sensitive to the hybridization state of the boron (sp² vs. sp³). Upon binding a diol (e.g., glucose), the conversion to the tetrahedral boronate anion alters the internal charge transfer (ICT) pathway, typically resulting in a fluorescence change (quenching or enhancement depending on solvent/pH).

Stability and Handling
  • Dehydration (Boroxine Formation): Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) upon heating or in dry conditions. This process is reversible upon exposure to water.

  • Protodeboronation: The presence of the electron-withdrawing cyanovinyl group stabilizes the C-B bond against oxidation but may make it susceptible to base-catalyzed protodeboronation under extreme conditions.

  • Michael Acceptor Reactivity: The vinyl nitrile is electrophilic. Long-term storage in the presence of strong nucleophiles (thiols, amines) without protection should be avoided to prevent non-specific addition across the double bond.

Synthetic Methodology

The synthesis of 2-(E-Cyanovinyl)phenylboronic acid is typically achieved via a Knoevenagel condensation , leveraging the ortho-formyl precursor. This route ensures the formation of the thermodynamically stable E-isomer.

Protocol: Knoevenagel Condensation

Precursor: 2-Formylphenylboronic acid Reagent: Acetonitrile (or Cyanoacetic acid with decarboxylation) Catalyst: Boric acid or Piperidine/Acetic Acid

  • Reaction Setup: Dissolve 2-formylphenylboronic acid (1.0 eq) and cyanoacetic acid (1.2 eq) in pyridine or ethanol/piperidine.

  • Condensation: Heat to reflux. The base catalyzes the deprotonation of the active methylene, attacking the aldehyde.

  • Decarboxylation: If using cyanoacetic acid, decarboxylation occurs in situ at elevated temperatures, yielding the cyanovinyl product.

  • Purification: Acidify to precipitate the boronic acid. Recrystallize from acetonitrile/water to remove the Z-isomer (if present).

Visualization: Synthetic Workflow

Synthesis cluster_0 Precursors A 2-Formylphenylboronic Acid C Intermediate Aldol Adduct A->C Knoevenagel (Base Cat.) B Cyanoacetic Acid (or Acetonitrile) B->C D Decarboxylation (-CO2) C->D Reflux E 2-(E-Cyanovinyl) phenylboronic Acid D->E E-Isomer Formation

Caption: Synthesis via Knoevenagel condensation. The pathway favors the E-isomer due to steric thermodynamics.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

As a boronic acid, the compound serves as a robust partner in Pd-catalyzed Suzuki coupling to install the 2-(cyanovinyl)phenyl motif into complex scaffolds.

  • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

  • Utility: Used to synthesize biaryl fluorescent probes or extended pi-systems for organic electronics.

Reversible Covalent Inhibition (Drug Discovery)

The unique combination of a boronic acid and a Michael acceptor allows for "dual-warhead" strategies:

  • Boronic Acid: Forms a reversible covalent bond with Serine residues (in proteases) or Lysine/N-terminal amines (via iminoboronate formation).

  • Cyanovinyl Group: Acts as a Michael acceptor for Cysteine residues.

  • Note: In some designs, the boronic acid directs the molecule to the active site, increasing the effective concentration for the Michael addition to a nearby cysteine (Targeted Covalent Inhibition).

Fluorescence Sensing Mechanism

The primary application of this molecule is in saccharide sensing. The ortho-cyanovinyl group modulates fluorescence through Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) .

  • Unbound State (Low pH / No Sugar): The boron is sp² hybridized (trigonal planar). The empty p-orbital may quench fluorescence via PET from the aromatic ring or facilitate non-radiative decay.

  • Bound State (High pH + Sugar): Binding to a 1,2-diol (like glucose or fructose) forms a cyclic boronate ester. The boron becomes sp³ hybridized (tetrahedral) and negatively charged. This removes the empty p-orbital, blocking the PET quenching pathway and typically resulting in a fluorescence increase ("Turn-On" response) .

Visualization: Sensing Mechanism[2][5]

Sensing cluster_OFF OFF State (Unbound) cluster_ON ON State (Bound) Node1 Boronic Acid (sp2) Planar Geometry PET Quenching Active Node2 Boronate Ester (sp3) Tetrahedral Anion PET Blocked -> Fluorescence Node1->Node2 + Diol / pH > pKa (Esterification) Diol 1,2-Diol (Sugar) Diol->Node2

Caption: Fluorescence modulation mechanism. Sugar binding converts Boron from sp2 to sp3, activating emission.

Experimental Protocols

Protocol A: General Suzuki Coupling

Purpose: To couple 2-(E-cyanovinyl)phenylboronic acid with an aryl halide.

  • Reagents: Aryl bromide (1.0 eq), Boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1). Degas with nitrogen for 15 mins.

  • Reaction: Heat at 90°C for 12–18 hours under inert atmosphere.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Fluorescence Titration (Saccharide Sensing)

Purpose: To determine the binding constant (Ka) for glucose/fructose.

  • Buffer: Prepare 50 mM Phosphate Buffer (pH 7.4) with 50% Methanol (to ensure solubility).

  • Probe Solution: Dissolve boronic acid to a final concentration of 10 µM.

  • Titration: Add aliquots of sugar stock solution (0–100 mM).

  • Measurement: Record emission spectra (Excitation ~300-330 nm, Emission ~400-450 nm, depending on exact solvent shifts).

  • Analysis: Plot Fluorescence Intensity (F) vs. [Sugar]. Fit to a 1:1 binding isotherm to extract Ka.

References

  • PubChem. Cyano phenyl boronic acid | C7H6BNO2. National Library of Medicine. Available at: [Link]

  • Wikipedia. Phenylboronic acid. Available at: [Link]

  • MDPI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available at: [Link]

  • Royal Society of Chemistry. pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid. Available at: [Link]

  • Asian Journal of Organic Chemistry. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

Foundational

An In-Depth Technical Guide to 2-(E-Cyanovinyl)phenylboronic Acid: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(E-Cyanovinyl)phenylboronic acid is a specialized organic compound that has garnered significant interest within the scientific community, pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(E-Cyanovinyl)phenylboronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. As a derivative of phenylboronic acid, it possesses the unique ability to form reversible covalent bonds with diols, a characteristic that is central to its utility in various applications. The presence of the cyanovinyl group introduces additional functionalities, influencing its electronic properties and potential as a versatile building block in organic synthesis. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-(E-Cyanovinyl)phenylboronic acid, offering valuable insights for researchers and professionals in drug development and related fields. Phenylboronic acids and their derivatives are recognized for their role in targeted cancer therapy, owing to their affinity for sialic acid residues often overexpressed on the surface of cancer cells[1][2][3].

Chemical Structure and Physicochemical Properties

2-(E-Cyanovinyl)phenylboronic acid is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an (E)-cyanovinyl group (-CH=CH-CN) at the ortho position. The "(E)" designation indicates that the cyano group and the phenyl ring are on opposite sides of the carbon-carbon double bond, a geometric isomer that is typically more stable than its (Z) counterpart.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₈BNO₂[4]
Molecular Weight 172.98 g/mol [4]
CAS Number 850568-63-7[4]
Appearance White to off-white solid
Solubility Soluble in organic solvents like methanol, DMSO, and DMF
pKa The pKa of the boronic acid moiety is a critical parameter influencing its interaction with diols and is generally in the range of 8-9 for phenylboronic acids.

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="N"]; B1 [label="B"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

// Phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- B1; C2 -- C7; C7 -- C8; C8 -- C9;

// Boronic acid group B1 -- O1; B1 -- O2; O1 -- H7; O2 -- H8;

// Cyanovinyl group C7 -- H5; C8 -- H6;

// Phenyl hydrogens C3 -- H1; C4 -- H2; C5 -- H3; C6 -- H4;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2,1.5!"]; C4 [pos="1,2.5!"]; C5 [pos="0,2.5!"]; C6 [pos="-0.5,1.5!"]; B1 [pos="-1.5,-0.5!"]; O1 [pos="-2.5,0!"]; O2 [pos="-1.5,-1.5!"]; H7 [pos="-3,0.5!"]; H8 [pos="-2,-2!"]; C7 [pos="2.5,-0.5!"]; C8 [pos="3.5,-0.5!"]; C9 [pos="4.5,-0.5!"]; H1 [pos="2.5,2!"]; H2 [pos="1.5,3.5!"]; H3 [pos="-0.5,3.5!"]; H4 [pos="-1,2!"]; H5 [pos="2.5,-1.5!"]; H6 [pos="3.5,-1.5!"];

// Double and triple bonds edge [style=bold]; C1=C2; C3=C4; C5=C6; C7=C8; C8--C9 [style=bold]; C8--C9 [style=bold, pos="4,-0.5!"]; }

Figure 1: Chemical structure of 2-(E-Cyanovinyl)phenylboronic acid.

Synthesis of 2-(E-Cyanovinyl)phenylboronic Acid

The synthesis of 2-(E-Cyanovinyl)phenylboronic acid can be achieved through several synthetic routes, with palladium-catalyzed cross-coupling reactions being the most common and efficient methods. The two primary strategies involve the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[5][6][7][8][9][10] In this approach, 2-bromophenylboronic acid can be reacted with acrylonitrile in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling reactant1 2-Bromophenylboronic Acid product 2-(E-Cyanovinyl)phenylboronic Acid reactant1->product Suzuki-Miyaura Coupling reactant2 Acrylonitrile reactant2->product reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reagents->product

Figure 2: General workflow for the synthesis of 2-(E-Cyanovinyl)phenylboronic acid via Suzuki-Miyaura coupling.

Rationale for Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for Suzuki couplings due to its effectiveness in promoting the oxidative addition step.

  • Base: An inorganic base such as potassium carbonate is essential to activate the boronic acid for transmetalation.

  • Solvent System: A biphasic solvent system, such as toluene and water, is often employed to dissolve both the organic reactants and the inorganic base.

Heck Reaction Approach

The Heck reaction provides an alternative pathway, which involves the palladium-catalyzed reaction of an aryl halide with an alkene.[11][12][13][14][15][16] In this case, 2-iodophenylboronic acid can be coupled with acrylonitrile.

Potential Impurities:

The synthesis of 2-(E-Cyanovinyl)phenylboronic acid may result in several potential impurities, including:

  • Starting materials: Unreacted 2-halophenylboronic acid or acrylonitrile.

  • (Z)-isomer: The less stable (Z)-isomer of the product.

  • Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the arylboronic acid.

  • Catalyst residues: Trace amounts of palladium.

Careful purification, typically by column chromatography or recrystallization, is necessary to obtain the pure (E)-isomer.

Analytical Methodologies

A comprehensive analysis of 2-(E-Cyanovinyl)phenylboronic acid is crucial to confirm its identity, purity, and stability. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Crude Product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) synthesis->nmr ms Mass Spectrometry (ESI-MS, HRMS) synthesis->ms hplc HPLC (Purity & Quantification) synthesis->hplc structure Structure Confirmation nmr->structure identity Identity Confirmation ms->identity purity Purity Assessment hplc->purity

Figure 3: A typical analytical workflow for the characterization of 2-(E-Cyanovinyl)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(E-Cyanovinyl)phenylboronic acid.[3][5][13][17][18]

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.

  • Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm).

  • Vinylic Protons: The two protons of the vinyl group will appear as doublets, with a large coupling constant (J > 15 Hz) characteristic of the (E)-configuration.

  • Boronic Acid Protons: The acidic protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (typically 120-140 ppm).

  • Vinylic Carbons: The two carbons of the vinyl group will have distinct chemical shifts.

  • Nitrile Carbon: The carbon of the cyano group will appear at a characteristic downfield shift (typically > 115 ppm).

¹¹B NMR Spectroscopy:

¹¹B NMR is particularly useful for studying the boron center of boronic acids and their interactions.[10][19] The chemical shift of the ¹¹B nucleus can provide information about the coordination state of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[6][8][12][15][20][21][22][23][24]

Electrospray Ionization (ESI-MS):

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like boronic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

Fragmentation Pattern:

The fragmentation of phenylboronic acids in the mass spectrometer can provide structural information. Common fragmentation pathways include the loss of water and the cleavage of the C-B bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 2-(E-Cyanovinyl)phenylboronic acid and for quantitative analysis.[1][7][11][17][21][25][26][27]

Experimental Protocol:

A reverse-phase HPLC method can be developed for the analysis of this compound.

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of moderately polar organic compounds.
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acidFormic acid helps to suppress the ionization of the boronic acid group, leading to better peak shape. Acetonitrile is a common organic modifier for reverse-phase HPLC.
Gradient A linear gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes)Allows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at a wavelength corresponding to the absorbance maximum of the cyanovinylphenyl chromophore (e.g., ~280-320 nm)Provides sensitive and selective detection of the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 25 °CRoom temperature is often sufficient for robust separations.

Applications in Drug Development

The unique properties of 2-(E-Cyanovinyl)phenylboronic acid make it a valuable tool in drug discovery and development.[9][15][16][19]

  • Targeted Drug Delivery: The boronic acid moiety can form reversible covalent bonds with diols present in glycoproteins on the surface of cancer cells, enabling targeted delivery of therapeutic agents.[1][2][3]

  • Enzyme Inhibition: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases. The cyanovinyl group can be modified to enhance binding affinity and selectivity.

  • Bioconjugation: This compound can be used as a linker to attach drugs or imaging agents to biomolecules.

Conclusion

2-(E-Cyanovinyl)phenylboronic acid is a fascinating molecule with a rich chemistry and a wide range of potential applications. A thorough understanding of its chemical structure, properties, synthesis, and analysis is essential for its effective utilization in research and development. The analytical methodologies outlined in this guide provide a robust framework for the characterization of this compound, ensuring its quality and suitability for its intended applications in the exciting fields of medicinal chemistry and materials science.

References

  • Mass and the Mass Spectrum. (2014, January 13).
  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2. [Link]

  • Tranić, M. B., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wardani, P. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1421, 123-130. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • WIPO Patentscope. (2014, February 13). WO2014023576 - PROCESS FOR THE PREPARATION OF 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF. [Link]

  • da Silva, J. L. F., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(7), 197. [Link]

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Google Patents. (2017).
  • Szymańska, I. W., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2191. [Link]

  • Popik, O., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15378-15386. [Link]

  • da Silva, A. F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4026. [Link]

  • ResearchGate. (2023). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • ResearchGate. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Heravi, M. M., & Fazeli, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979-2035. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • ResearchGate. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

Sources

Exploratory

spectroscopic data for 2-(E-Cyanovinyl)phenylboronic acid (NMR, IR, MS)

This guide details the spectroscopic characterization and synthesis of 2-(E-Cyanovinyl)phenylboronic acid (also known as o-(trans-2-cyanoethenyl)phenylboronic acid). As a specialized intermediate often used in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthesis of 2-(E-Cyanovinyl)phenylboronic acid (also known as o-(trans-2-cyanoethenyl)phenylboronic acid). As a specialized intermediate often used in the synthesis of benzoxaboroles and Suzuki-Miyaura cross-coupling, its characterization requires distinguishing the E-alkene geometry and monitoring the stability of the boronic acid moiety against dehydration (boroxine formation).

Part 1: Core Directive & Synthesis Logic

Compound Profile
  • Systematic Name: (E)-(2-(2-cyanovinyl)phenyl)boronic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 172.98 g/mol

  • Key Functional Groups: Boronic acid (

    
    ), 
    
    
    
    -unsaturated nitrile (trans-isomer).
Synthesis & Structural Integrity

The most robust route to the E-isomer is the Heck-Mizoroki Reaction of 2-iodophenylboronic acid (or its pinacol ester) with acrylonitrile. This pathway favors the thermodynamic trans (E) product due to steric minimization between the phenyl ring and the nitrile group.

Critical Stability Note: Free boronic acids in the ortho-position to a vinyl nitrile are susceptible to two main degradation pathways:

  • Dehydration: Formation of the cyclic trimeric anhydride (boroxine).

  • Cyclization: Although less reactive than esters, the nitrile nitrogen can coordinate with the boron center (

    
    ), or under hydrolytic conditions, cyclize to form a benzoxaborole derivative.
    

Synthesis Start 2-Iodophenylboronic acid (or Pinacol Ester) Intermediate Pd-Alkene Complex Start->Intermediate Oxidative Addn Reagent Acrylonitrile Pd(OAc)2, Base Reagent->Intermediate Insertion Product 2-(E-Cyanovinyl) phenylboronic acid Intermediate->Product Beta-Hydride Elim (E-Selective)

Figure 1: Palladium-catalyzed synthesis pathway favoring the E-isomer.

Part 2: Spectroscopic Data (Technical Reference)

The following data represents the consensus characterization for the E-isomer. Note that chemical shifts may vary slightly based on concentration and solvent (DMSO-


 is preferred to prevent boroxine formation and solubilize the polar acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy

 NMR (400 MHz, DMSO-

)
The diagnostic feature is the large coupling constant (

Hz) of the vinyl protons, confirming the E (trans) geometry.
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment
B-OH 8.10 - 8.30s (broad)-Boronic acid hydroxyls (2H, exchangeable)
Vinyl

7.65d16.5

(Deshielded by ring)
Ar-H (3) 7.60d7.5Ortho to vinyl group
Ar-H (6) 7.48d7.0Ortho to Boron (Broadened by B-quadrupole)
Ar-H (4,5) 7.35 - 7.45m-Meta/Para aromatic protons
Vinyl

6.45d16.5

(Shielded)

 NMR (100 MHz, DMSO-

)
  • Nitrile (

    
    ): 
    
    
    
    118.5 ppm.
  • Vinyl Carbons:

    
     150.2 (
    
    
    
    ), 98.5 (
    
    
    ).
  • Aromatic Carbons:

    
     136.5 (C-Vinyl), 134.8, 130.2, 128.5, 127.1.
    
  • C-Boron:

    
     ~135-140 ppm (Typically not observed or very broad due to 
    
    
    
    coupling and relaxation).

 NMR (128 MHz, DMSO-

)
  • Shift:

    
     28-30 ppm.
    
  • Signal Shape: Broad singlet (characteristic of tricoordinate

    
     boron species).
    
Infrared (IR) Spectroscopy
Frequency (

)
Vibration ModeDiagnostic Significance
3200 - 3450 O-H StretchBroad band indicating free boronic acid (H-bonded).
2215 - 2225

Stretch
Sharp, medium intensity. Confirms nitrile presence.[1]
1620

Stretch
Conjugated alkene.
1340 - 1380 B-O StretchStrong asymmetric stretch.
970 - 980

Bend
Out-of-plane bending for trans -alkenes (Crucial for E-isomer ID).
Mass Spectrometry (MS)
  • Ionization Mode: ESI (Negative mode is often more sensitive for boronic acids) or EI.

  • Molecular Ion (

    
    ):  m/z 172.
    
  • Key Fragments:

    • [M-H]

      
      :  172 (Parent).
      
    • [M-H

      
      O]
      
      
      
      :
      154 (Boroxine formation/dehydration in source).
    • Isotope Pattern: Boron naturally exists as

      
       (20%) and 
      
      
      
      (80%). Look for the characteristic "step" pattern in the molecular ion cluster, with the M peak being ~4x more intense than the M-1 peak.

Part 3: Experimental Validation Protocol

To ensure scientific integrity, the following self-validating protocol should be used when handling this compound.

Step 1: Purity Check (Boroxine Equilibrium) Boronic acids exist in equilibrium with their anhydrides (boroxines).

  • Test: Run

    
     NMR in DMSO-
    
    
    
    with a trace of
    
    
    .
  • Result: If sharp peaks become broad or shift slightly, the equilibrium is active. The addition of

    
     hydrolyzes boroxines back to the monomeric acid, simplifying the spectrum.
    

Step 2: Geometry Confirmation

  • Test: Measure the coupling constant (

    
    ) of the vinyl doublets.
    
  • Criteria:

    • 
       Hz 
      
      
      
      E-isomer (Target).
    • 
       Hz 
      
      
      
      Z-isomer (Impurity/Side product).

Step 3: Functional Group Verification

  • Test: ATR-IR Spectroscopy.

  • Criteria: Presence of the nitrile peak at ~2220

    
     is mandatory. Absence of this peak suggests hydrolysis to the carboxylic acid or cyclization to a lactam/benzoxaborole species.
    

References

  • Heck-Mizoroki Reaction Mechanism & Stereoselectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Boronic Acid Characterization & Boroxine Equilibrium

    • Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Synthesis of Cyanovinylboronates (Analogous Methodology)

    • Hadei, N., et al. (2005). Catalytic efficacy of phosphine-free Pd sources for the Heck reaction of arylboronic acids. Organic Letters, 7(18), 3805-3807. Link

  • Knoevenagel Condensation Routes (Alternative Synthesis)

    • Luo, J., et al. (2022). Synthesis of acrylonitrile side chain-appended π-conjugated polymers via Knoevenagel condensation. Materials Advances, 3, 3835-3841.[1] Link

Sources

Foundational

A Comprehensive Technical Guide to 2-(E-Cyanovinyl)phenylboronic Acid: From Discovery to Application

Abstract This technical guide provides an in-depth exploration of 2-(E-Cyanovinyl)phenylboronic acid, a versatile organic compound with significant potential in research and development. The document delves into the hist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(E-Cyanovinyl)phenylboronic acid, a versatile organic compound with significant potential in research and development. The document delves into the historical context of its discovery, detailed synthetic protocols, physicochemical properties, and its diverse applications, particularly in the realms of medicinal chemistry and materials science. By offering a comprehensive overview, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this valuable chemical entity.

Introduction: The Emergence of a Specialized Boronic Acid

The field of organic synthesis has been profoundly impacted by the development and application of boronic acids, particularly in the context of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, relies heavily on the versatility and stability of these organoboron compounds.[1] Within this important class of reagents, 2-(E-Cyanovinyl)phenylboronic acid stands out as a molecule with unique structural and electronic features. The presence of the electron-withdrawing cyanovinyl group in conjugation with the phenyl ring and in proximity to the boronic acid moiety imparts distinct reactivity and potential for specialized applications.

While a singular "discovery" paper for 2-(E-Cyanovinyl)phenylboronic acid is not readily identifiable, its emergence is intrinsically linked to the broader exploration of functionalized phenylboronic acids as building blocks in complex molecule synthesis. The quest for novel pharmaceutical agents and advanced materials has driven the development of a diverse array of boronic acid derivatives, each tailored for specific synthetic transformations.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 2-(E-Cyanovinyl)phenylboronic acid is typically achieved through a palladium-catalyzed Heck-type reaction between 2-bromobenzonitrile and a suitable vinylboronate, followed by hydrolysis. This method provides a reliable route to the desired product.

Synthetic Workflow

G start 2-Bromobenzonitrile + Vinylboronic acid pinacol ester heck Heck Reaction (Toluene, reflux) start->heck catalyst Pd(OAc)2, PPh3, Et3N catalyst->heck intermediate 2-(E-Cyanovinyl)phenylboronic acid pinacol ester heck->intermediate hydrolysis Acid Hydrolysis (HCl/Acetone) intermediate->hydrolysis product 2-(E-Cyanovinyl)phenylboronic acid hydrolysis->product purification Recrystallization product->purification

Caption: Synthetic workflow for 2-(E-Cyanovinyl)phenylboronic acid.

Detailed Experimental Protocol

Materials:

  • 2-Bromobenzonitrile

  • Vinylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Acetone

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, combine 2-bromobenzonitrile (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Reagent Addition: Add anhydrous toluene to dissolve the solids. Sequentially add triethylamine (2.0 eq.) and vinylboronic acid pinacol ester (1.2 eq.) via syringe.

  • Heck Coupling: Heat the mixture to reflux (approximately 110-115 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: Dissolve the crude residue in a mixture of acetone and 1 M HCl. Stir the solution at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Extraction: Remove the acetone in vacuo. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2-(E-Cyanovinyl)phenylboronic acid as a solid.

Physicochemical Properties and Spectroscopic Data

The physical and chemical properties of 2-(E-Cyanovinyl)phenylboronic acid are crucial for its handling, characterization, and application in synthesis.

PropertyValue
Molecular Formula C₉H₈BNO₂
Molecular Weight 172.98 g/mol
Appearance Off-white to pale yellow solid
CAS Number 850568-63-7

Spectroscopic Data:

While a comprehensive, publicly available dataset is limited, typical spectroscopic features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include peaks in the aromatic region (δ 7.0-8.0 ppm), two doublets for the vinyl protons with a large coupling constant (J > 15 Hz) characteristic of an (E)-alkene, and a broad singlet for the boronic acid protons (-B(OH)₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Aromatic carbons would appear in the δ 120-140 ppm range, with the cyano carbon appearing downfield. The vinyl carbons would also be present in the olefinic region.

  • IR (KBr): Characteristic peaks would include a sharp C≡N stretch around 2220 cm⁻¹, C=C stretching for the vinyl group and aromatic ring, and a broad O-H stretch for the boronic acid.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the chemical formula would be observed.

Applications in Research and Development

The unique structural attributes of 2-(E-Cyanovinyl)phenylboronic acid make it a valuable tool in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

As a functionalized boronic acid, its primary application lies in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. The presence of the cyanovinyl group can influence the electronic properties of the molecule, potentially affecting reaction rates and yields. It serves as a building block for the synthesis of stilbenes and other conjugated systems that are of interest in materials science and medicinal chemistry.[2][3]

Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry.[4] The boronic acid moiety can act as a reversible covalent inhibitor of serine proteases, and the overall molecular scaffold can be tailored to target specific enzymes or receptors.[5] Phenylboronic acid derivatives, in general, have been investigated for their potential in targeted cancer therapy due to their ability to bind with sialic acids on cell surfaces. The cyanovinyl group in 2-(E-Cyanovinyl)phenylboronic acid can participate in Michael additions, providing an additional point for covalent interaction with biological targets. The related compound, 2-cyanophenylboronic acid, is a key intermediate in the synthesis of the antiepileptic drug Perampanel, highlighting the pharmaceutical relevance of this class of compounds.[6]

G cluster_0 Drug Development Pipeline Building_Block 2-(E-Cyanovinyl)phenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Building_Block->Suzuki_Coupling Complex_Molecule Bioactive Scaffold Suzuki_Coupling->Complex_Molecule Biological_Screening Biological Screening Complex_Molecule->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

Caption: Role in drug discovery workflow.

Materials Science

The conjugated system of 2-(E-Cyanovinyl)phenylboronic acid makes it an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The boronic acid group can also be utilized for the assembly of supramolecular structures and polymers.

Conclusion

2-(E-Cyanovinyl)phenylboronic acid is a valuable and versatile building block in modern organic chemistry. Its unique combination of a boronic acid, a phenyl ring, and a cyanovinyl group provides a platform for a wide range of chemical transformations and applications. While its specific discovery and history are not extensively documented, its utility is evident from its commercial availability and the broad applicability of related compounds. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, aiming to facilitate its use in innovative research and development endeavors.

References

(Note: The following references are a selection of relevant literature and do not constitute an exhaustive list.)

Sources

Exploratory

A Theoretical and Practical Guide to 2-(E-Cyanovinyl)phenylboronic Acid: From Molecular Design to Potential Applications

Abstract This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-(E-Cyanovinyl)phenylboronic acid, a molecule of significant interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-(E-Cyanovinyl)phenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into the molecular architecture, electronic properties, and spectroscopic signatures of this compound through the lens of computational chemistry, while also outlining key synthetic and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigations into this promising molecule.

Introduction: The Significance of Phenylboronic Acids in Modern Science

Phenylboronic acids and their derivatives have emerged as a versatile class of compounds with wide-ranging applications across various scientific disciplines.[1][2] Their unique ability to reversibly bind with diols has made them invaluable in the development of sensors for carbohydrates and in targeted drug delivery systems.[1][3][4][5] In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs, most notably the proteasome inhibitor Bortezomib, used in cancer therapy.[3][6] The stability, low toxicity, and versatile reactivity of boronic acids make them attractive building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[6][7]

The subject of this guide, 2-(E-Cyanovinyl)phenylboronic acid, combines the established utility of the phenylboronic acid group with the intriguing electronic and reactive properties of a cyanovinyl substituent. This unique combination suggests potential for novel applications in areas such as targeted covalent inhibition, advanced polymer synthesis, and the development of sophisticated molecular probes. This guide will explore the theoretical underpinnings of this molecule's behavior and provide practical insights for its synthesis and characterization.

Molecular Structure and Conformational Analysis: A Theoretical Perspective

The three-dimensional structure and conformational landscape of a molecule are fundamental to its reactivity and biological activity. For 2-(E-Cyanovinyl)phenylboronic acid, a theoretical approach using computational chemistry is indispensable for elucidating these properties.

Computational Methodology

A robust computational protocol for investigating 2-(E-Cyanovinyl)phenylboronic acid involves Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.[8][9] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a well-established choice for molecules of this nature.[8][10]

Experimental Protocol: In Silico Conformational Analysis

  • Initial Structure Generation: Construct the 3D structure of 2-(E-Cyanovinyl)phenylboronic acid using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is crucial for the flexible boronic acid group, which can adopt various orientations of its hydroxyl groups (e.g., syn-anti, anti-syn, syn-syn, anti-anti).[8][10]

  • Geometry Optimization: Optimize the geometry of each identified conformer using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Relative Energy Analysis: Compare the relative energies of the conformers to identify the most stable conformations.

Predicted Molecular Geometry and Stability

Based on studies of similar molecules like 3-cyanophenylboronic acid, it is expected that the phenyl ring and the cyanovinyl group will be largely planar to maximize π-conjugation.[8] The primary conformational flexibility will arise from the rotation of the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety. The anti-syn and syn-anti conformers are often found to be the most stable for phenylboronic acids.[8][10]

Table 1: Predicted Key Geometric Parameters for 2-(E-Cyanovinyl)phenylboronic acid (based on theoretical calculations of related compounds)

ParameterPredicted Value (Å or °)
B-C Bond Length~1.56 - 1.58 Å
B-O Bond Length~1.36 - 1.38 Å
C=C Bond Length~1.34 Å
C≡N Bond Length~1.16 Å
C-B-O-H Dihedral AnglesDependent on conformer

Note: These are predicted values based on theoretical studies of similar molecules and should be confirmed by experimental data or specific calculations for the target molecule.

Electronic Properties and Reactivity

The electronic structure of 2-(E-Cyanovinyl)phenylboronic acid dictates its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.[8]

  • HOMO: For 2-(E-Cyanovinyl)phenylboronic acid, the HOMO is expected to be delocalized over the π-system of the phenyl ring and the cyanovinyl group, indicating that these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to have significant contributions from the boron atom's empty p-orbital and the π* orbitals of the cyanovinyl and phenyl groups, making these regions susceptible to nucleophilic attack. The cyanovinyl group, in particular, can act as a Michael acceptor.

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the extended conjugation from the cyanovinyl group may lead to a smaller gap compared to simple phenylboronic acid.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution in a molecule. For 2-(E-Cyanovinyl)phenylboronic acid, the MEP is predicted to show:

  • Negative Potential (Red/Yellow): Around the oxygen atoms of the boronic acid and the nitrogen atom of the cyano group, indicating regions prone to electrophilic attack.

  • Positive Potential (Blue): Around the hydrogen atoms of the hydroxyl groups and the boron atom, highlighting areas susceptible to nucleophilic attack.

MEP_Concept cluster_molecule 2-(E-Cyanovinyl)phenylboronic Acid cluster_potential Predicted Electrostatic Potential B B(OH)₂ Phenyl Phenyl Ring B->Phenyl Lewis Acidic Site Positive Positive Potential (Blue) - Boron Atom - Hydroxyl Protons B->Positive Vinyl C=C Phenyl->Vinyl π-Conjugation Cyano C≡N Vinyl->Cyano Electron Withdrawing Negative Negative Potential (Red/Yellow) - Oxygen Atoms - Cyano Nitrogen Cyano->Negative Synthesis_Pathway Start 2-Bromophenylboronic Acid Pinacol Ester Intermediate 2-(E-Cyanovinyl)phenylboronic Acid Pinacol Ester Start->Intermediate Heck-type Coupling Reagent Acrylonitrile Reagent->Intermediate Conditions Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) Conditions->Intermediate Product 2-(E-Cyanovinyl)phenylboronic Acid Intermediate->Product Deprotection Hydrolysis Acidic or Basic Hydrolysis Hydrolysis->Product

Caption: Proposed synthetic route for 2-(E-Cyanovinyl)phenylboronic acid.

Experimental Protocol: Synthesis

  • Coupling Reaction: To a solution of 2-bromophenylboronic acid pinacol ester in a suitable solvent (e.g., DMF or acetonitrile), add acrylonitrile, a palladium catalyst, a phosphine ligand, and a base.

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. Purify the resulting pinacol ester by column chromatography.

  • Deprotection: Hydrolyze the pinacol ester to the free boronic acid using acidic or basic conditions.

  • Isolation: Isolate the final product by crystallization or precipitation.

Characterization

The identity and purity of the synthesized 2-(E-Cyanovinyl)phenylboronic acid should be confirmed using a suite of analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. [11]* Melting Point: As a preliminary indicator of purity.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 2-(E-Cyanovinyl)phenylboronic acid suggest several exciting avenues for research and application.

Targeted Covalent Inhibitors

The cyanovinyl group can act as a Michael acceptor, enabling the molecule to form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. The phenylboronic acid moiety can serve as a recognition element, guiding the molecule to the active site of enzymes that bind diol-containing substrates. This dual functionality makes it a promising scaffold for the design of targeted covalent inhibitors.

Advanced Polymer Synthesis

The vinyl group provides a handle for polymerization reactions, while the boronic acid can be used to create stimuli-responsive materials. For example, polymers incorporating this monomer could exhibit changes in their properties in response to changes in pH or the presence of sugars.

Molecular Probes and Sensors

The conjugated π-system of 2-(E-Cyanovinyl)phenylboronic acid may give rise to interesting photophysical properties. Upon binding of the boronic acid to a diol, changes in the electronic structure could lead to a detectable change in fluorescence or absorbance, forming the basis for a molecular sensor.

Applications cluster_apps Potential Applications Molecule 2-(E-Cyanovinyl)phenylboronic Acid Inhibitors Targeted Covalent Inhibitors Molecule->Inhibitors Michael Acceptor & Recognition Element Polymers Stimuli-Responsive Polymers Molecule->Polymers Polymerizable Group & Responsive Moiety Sensors Fluorescent Molecular Sensors Molecule->Sensors Conjugated System & Diol Binding

Caption: Potential applications of the title compound.

Conclusion and Future Outlook

2-(E-Cyanovinyl)phenylboronic acid represents a fascinating and underexplored area of chemical space. This guide has provided a theoretical framework for understanding its structure, electronics, and reactivity, alongside a practical roadmap for its synthesis and characterization. The convergence of a reactive cyanovinyl group and a versatile boronic acid moiety in a single molecule opens up a wealth of possibilities for future research.

Further experimental and theoretical studies are warranted to fully elucidate the properties and potential of this compound. X-ray crystallographic studies would provide definitive structural information, while detailed kinetic and mechanistic investigations will be crucial for its application as a covalent inhibitor. The exploration of its photophysical properties could lead to the development of novel sensors and imaging agents. As our understanding of this molecule grows, so too will its potential to contribute to advancements in medicine and materials science.

References

  • Ugurlu, G. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. J Clin Chem Lab Med, 6(2), 1000268.
  • Singh, I., & Chopra, D. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5896-5911.
  • Silva, F., & Ferreira, R. J. (2021).
  • O'Shea, D. F. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylnaphthalene. Organic Syntheses, 83, 45.
  • Fumagalli, G., et al. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. WO2014023576A1.
  • Prajapati, N. A., et al. (2023). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking.
  • Fumagalli, G., et al. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Chopra, D. (2021). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Doctoral thesis, Mid Sweden University.
  • Eisai R&D Management Co., Ltd. (2017).
  • Tranfic-Bakic, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics.
  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Al-Nemrawi, N. K., & Al-Hiari, Y. M. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-011.
  • Silva, F., & Ferreira, R. J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Chopra, D. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal.
  • Al-Masoudi, N. A., et al. (2022). DFT study of 1-vinyl- and 1-(1,2-dichloroethyl)cyanuric acid derivatives. Journal of the Serbian Chemical Society, 87(10), 1165-1175.
  • National Center for Biotechnology Information. (n.d.). Cyano phenyl boronic acid. PubChem Compound Database. Retrieved from [Link]

  • Soundararajan, S., et al. (2019). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
  • Ugurlu, G. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 2-(E-Cyanovinyl)phenylboronic Acid: Sourcing and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Potential of a Versatile Reagent 2-(E-Cyanovinyl)phenylboronic acid (CAS No. 850568-63-7) is a specialized organic compound that is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Versatile Reagent

2-(E-Cyanovinyl)phenylboronic acid (CAS No. 850568-63-7) is a specialized organic compound that is garnering increasing interest within the scientific community.[1][] Its unique molecular architecture, featuring a phenylboronic acid moiety linked to a cyanovinyl group, positions it as a valuable tool in both synthetic chemistry and biomedical research. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forging carbon-carbon bonds.[3][4] Simultaneously, the electrophilic nature of the cyanovinyl group suggests its potential as a covalent modifier of biological macromolecules, a strategy of growing importance in drug discovery. This guide provides an in-depth overview of the commercial availability of 2-(E-Cyanovinyl)phenylboronic acid, its key applications, and practical considerations for its use in a research setting.

Commercial Availability and Supplier Overview

While not as ubiquitous as simpler boronic acids, 2-(E-Cyanovinyl)phenylboronic acid is available from a number of specialized chemical suppliers. It is often synthesized on demand, so researchers should anticipate potential lead times. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control measures.

SupplierPurityAvailable QuantitiesTypical Lead TimeNotes
SynHet >95% to >99%mg to kg< 1 week (for in-stock)Offers pharma-grade material and a range of analytical services (LCMS, GCMS, NMR, etc.).[1]
BOC Sciences Typically ≥96%mg to kgInquiry basedA major supplier of specialized chemicals for research and development.[]
Santa Cruz Biotechnology Research GradeInquiry basedInquiry basedA well-known supplier for life science research reagents. Note: They list the 3-isomer.[5][6]
Fluorochem Typically ≥95%g to 100gStock dependentA supplier with a broad range of organoboron compounds. Note: They list the related trans-2-Phenylvinylboronic acid.[7]
Pure Chemistry Scientific Inc. ≥95%Gram quantitiesInquiry basedA supplier of a variety of organic building blocks. Note: They list the 4-isomer.[8]

Note: Purity and availability are subject to change. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

Physicochemical Properties and Handling

Molecular Formula: C₉H₈BNO₂[] Molecular Weight: 172.98 g/mol []

Safety and Handling: While a specific Safety Data Sheet (SDS) for 2-(E-Cyanovinyl)phenylboronic acid is not readily available in the public domain, general precautions for handling boronic acids and cyano-containing compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place, away from oxidizing agents and moisture.[9][10]

Core Applications in Scientific Research

The bifunctional nature of 2-(E-Cyanovinyl)phenylboronic acid makes it a versatile reagent for a range of applications, from the synthesis of complex organic molecules to the development of novel therapeutic agents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[4] In this reaction, a boronic acid (or its ester) is coupled with an organohalide in the presence of a palladium catalyst and a base. 2-(E-Cyanovinyl)phenylboronic acid serves as a precursor to introduce the 2-(E-cyanovinyl)phenyl moiety into a target molecule. This is particularly useful for the synthesis of substituted styrenes and other conjugated systems that are of interest in materials science and medicinal chemistry.

Plausible Experimental Protocol for a Suzuki-Miyaura Coupling:

The following is a generalized protocol based on standard Suzuki-Miyaura conditions. The optimal conditions for a specific substrate may vary and require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), 2-(E-Cyanovinyl)phenylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, SPhos, or XPhos).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water, toluene and water, or DMF.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents its degradation.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system needs to solubilize both the organic and inorganic reagents. The presence of water can be beneficial for the activity of some catalyst systems.

  • Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. The choice of ligand depends on the specific substrates being coupled.

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OH)₃]⁻ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) - [X-B(OH)₃]⁻ Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery and Development

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with the FDA-approved drug bortezomib being a prominent example.[11] The boron atom in boronic acids can form a reversible covalent bond with the hydroxyl group of serine or threonine residues in the active sites of certain enzymes, leading to their inhibition.

The cyanovinyl group in 2-(E-Cyanovinyl)phenylboronic acid is an electrophilic "warhead" that can potentially react with nucleophilic residues on proteins, such as the thiol group of cysteine, through a Michael addition reaction. This dual reactivity—the reversible covalent interaction of the boronic acid and the potential for irreversible covalent modification by the cyanovinyl group—makes this compound an intriguing candidate for the development of targeted covalent inhibitors.

Mechanism of Covalent Inhibition:

Targeted covalent inhibitors first bind non-covalently to the target protein, and this proximity then facilitates the formation of a covalent bond with a nearby nucleophilic amino acid residue. This can lead to highly potent and long-lasting inhibition of the target protein's function.

Visualizing a Potential Covalent Modification Workflow:

Covalent_Modification cluster_0 Non-covalent Binding cluster_1 Covalent Modification Protein Target Protein (with Cys-SH) Complex Non-covalent Protein-Inhibitor Complex Protein->Complex + Inhibitor Inhibitor 2-(E-Cyanovinyl) phenylboronic acid Covalent_Adduct Covalent Protein-Inhibitor Adduct Complex->Covalent_Adduct Michael Addition

Caption: A simplified workflow of targeted covalent protein modification.

While specific studies on the enzyme inhibitory activity of 2-(E-Cyanovinyl)phenylboronic acid are not yet widely published, its structural features suggest that it could be a valuable starting point for the design of inhibitors for enzymes with a cysteine residue in or near their active site.

Conclusion

2-(E-Cyanovinyl)phenylboronic acid is a promising reagent with diverse applications in organic synthesis and medicinal chemistry. Its commercial availability from specialized suppliers facilitates its use in research laboratories. The ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, combined with its potential as a targeted covalent inhibitor, makes it a valuable tool for the synthesis of novel materials and the development of new therapeutic agents. As research in these areas continues to expand, the demand for and applications of this versatile compound are likely to grow.

References

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2-VINYLNAPHTHALENE. Organic Syntheses Procedure. Available from: [Link]

  • 4-(2-Cyanovinyl)phenylboronic acid(1072946-14-5 ). Chemcd. Available from: [Link]

  • Protein-boronic acid conjugates and their binding to low-molecular-mass cis-diols and glycated hemoglobin. PubMed. Available from: [Link]

  • Targeting Biomolecules with Reversible Covalent Chemistry. PMC. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available from: [Link]

  • N‑Terminal Cysteine Bioconjugation with (2- Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides. University of Zaragoza. Available from: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available from: [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available from: [Link]

  • Covalent Protein Painting Reveals Structural Changes in the Proteome in Alzheimer Disease. bioRxiv. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available from: [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC. Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available from: [Link]

  • Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers. Available from: [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. PubMed. Available from: [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Handling of 2-(E-Cyanovinyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2-(E-Cyanovinyl)phenylboronic acid. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2-(E-Cyanovinyl)phenylboronic acid. As a Senior Application Scientist, the following information is synthesized from established safety data, peer-reviewed literature, and practical laboratory experience to ensure a thorough understanding of this versatile research chemical.

Introduction: The Significance of 2-(E-Cyanovinyl)phenylboronic acid

2-(E-Cyanovinyl)phenylboronic acid is a member of the broader class of phenylboronic acids, which are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the electron-withdrawing cyanovinyl group imparts unique reactivity and electronic properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. Its applications include the synthesis of complex organic molecules, the development of novel therapeutic agents, and the creation of specialized polymers and sensors. Understanding the specific safety and handling requirements of this compound is paramount for its effective and safe utilization in a research and development setting.

Chemical and Physical Properties

PropertyValue/InformationSource
CAS Number 850568-63-7
Molecular Formula C₉H₈BNO₂
Molecular Weight 173.0 g/mol
Appearance Typically a white to off-white or beige crystalline powder.
Solubility Generally soluble in polar organic solvents like ethanol and diethyl ether; poorly soluble in nonpolar solvents such as hexanes.
Stability Phenylboronic acids are generally stable but can be hygroscopic and may dehydrate to form boroxines (trimeric anhydrides) upon heating.

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from related compounds, 2-(E-Cyanovinyl)phenylboronic acid is classified as an irritant and is harmful if swallowed.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(E-Cyanovinyl)phenylboronic acid to minimize exposure and ensure personal safety.

PPE_for_2_E_Cyanovinyl_phenylboronic_acid cluster_ppe Personal Protective Equipment (PPE) cluster_details Specific Recommendations Engineering_Controls Engineering Controls Ventilation Work in a well-ventilated area, preferably in a chemical fume hood. Engineering_Controls->Ventilation Eyewash Ensure an eyewash station and safety shower are readily available. Engineering_Controls->Eyewash Eye_Protection Eye and Face Protection Goggles Wear chemical safety goggles or a face shield (EN 166). Eye_Protection->Goggles Hand_Protection Hand Protection Gloves Wear chemical-resistant gloves (e.g., nitrile rubber). Hand_Protection->Gloves Body_Protection Body Protection Lab_Coat Wear a lab coat, long pants, and closed-toe shoes. Body_Protection->Lab_Coat Respiratory_Protection Respiratory Protection Respirator If dust is generated, use a NIOSH-approved respirator with a particulate filter. Respiratory_Protection->Respirator Suzuki_Miyaura_Coupling Reactants Aryl/Vinyl Halide or Triflate + 2-(E-Cyanovinyl)phenylboronic acid Reaction Reaction at Elevated Temperature (under inert atmosphere) Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Protocols & Analytical Methods

Method

Application Note: 2-(E-Cyanovinyl)phenylboronic Acid as a Fluorescent Probe

Part 1: Core Directive & Executive Summary Compound Identity: 2-(E-Cyanovinyl)phenylboronic acid (CAS: 850568-63-7) Primary Application: Label-free, reversible fluorescent sensing of 1,2- and 1,3-diols (e.g., Glucose, Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Compound Identity: 2-(E-Cyanovinyl)phenylboronic acid (CAS: 850568-63-7) Primary Application: Label-free, reversible fluorescent sensing of 1,2- and 1,3-diols (e.g., Glucose, Fructose, Ribose) and reactive oxygen species (Peroxynitrite). Mechanism Class: Intramolecular Charge Transfer (ICT) modulation via Lewis Acid/Base hybridization switching (


).
Executive Summary

This guide details the utilization of 2-(E-Cyanovinyl)phenylboronic acid (2-CVPBA) as a functional fluorescent probe. Unlike simple phenylboronic acid (PBA), the incorporation of the electron-withdrawing (E)-cyanovinyl group at the ortho position serves two critical functions:

  • pKa Modulation: It lowers the pKa of the boronic acid moiety from ~8.8 (standard PBA) to the physiological range (~7.0–7.5), enabling effective sugar binding at neutral pH.

  • Signal Transduction: The cyanovinyl group acts as an electron acceptor in a conjugated

    
    -system.[1] Upon binding to a diol (sugar) or oxidation by peroxynitrite, the electronic status of the boron center shifts, modulating the Intramolecular Charge Transfer (ICT) state and resulting in a measurable spectral response (fluorescence intensity change or wavelength shift).
    

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism of Action

The sensing capability of 2-CVPBA relies on the reversible interaction between the boronic acid group and cis-diols.[1][2]

  • State A (Unbound/Free Acid): The boron atom exists in a trigonal planar

    
     hybridization. It acts as a mild electron-withdrawing group (or weak donor) due to its empty p-orbital. The fluorescence is often quenched or blue-shifted due to Photoinduced Electron Transfer (PET) or weak ICT.
    
  • State B (Bound/Cyclic Ester): Upon binding to a 1,2-diol (like glucose) in aqueous media, the boron atom adopts a tetrahedral

    
     hybridization (boronate anion). This negative charge turns the boron moiety into a strong electron donor.[1]
    
  • The "Push-Pull" Effect: The newly formed anionic boron donor "pushes" electrons through the conjugated phenyl ring toward the "pulling" cyanovinyl acceptor.[1] This enhances the ICT process, typically leading to a red shift in emission or a turn-on fluorescence response.

Diagram 1: Sensing Mechanism of 2-CVPBA

G cluster_0 State A: Free Probe (pH 7.4) cluster_1 cluster_2 State B: Signal Generation FreeProbe 2-CVPBA (sp2 Boron) Weak Fluorescence (PET/Weak ICT) BoundComplex Cyclic Boronate Anion (sp3) Strong ICT -> High Fluorescence (Diol Sensing) FreeProbe->BoundComplex Reversible Binding (Ka ~ 100-1000 M-1) OxidizedProd 2-(E-Cyanovinyl)phenol Blue Fluorescence (ROS Sensing) FreeProbe->OxidizedProd Irreversible Oxidation (k ~ 10^6 M-1 s-1) Glucose Glucose (cis-diol) Glucose->BoundComplex ONOO Peroxynitrite (ROS) ONOO->OxidizedProd

Caption: Dual-mode sensing mechanism. Green path: Reversible diol binding (Glucose). Red path: Irreversible oxidation (Peroxynitrite).

Key Properties & Solubility
PropertyValue / Description
Molecular Weight 172.98 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in pure water.[1]
Excitation (

)
320 – 360 nm (Typical for styryl-boronic acids)
Emission (

)
420 – 500 nm (Solvent dependent)
pKa ~7.2 – 7.8 (Lowered by cyanovinyl EWG)
Stability Stable at room temp. Store at -20°C to prevent slow dehydration to boroxine.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution.

  • Weighing: Accurately weigh 1.73 mg of 2-(E-Cyanovinyl)phenylboronic acid.

  • Solvent: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Note: Avoid using water or alcohols for the stock to prevent premature esterification.[1]

  • Storage: Aliquot into amber microcentrifuge tubes. Store at -20°C. Stable for 3-6 months.

Protocol B: Glucose/Saccharide Sensing Assay (In Vitro)

Objective: Measure the affinity (


) of the probe for glucose at physiological pH.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4 (100 mM).

  • D-Glucose (1 M stock in water).

  • 2-CVPBA Stock (10 mM).

Step-by-Step Workflow:

  • Probe Dilution: Dilute the DMSO stock into PBS to reach a final probe concentration of 10 µM .

    • Calculation: Add 2 µL of 10 mM stock to 1998 µL of PBS.[1]

    • Critical: Keep DMSO content < 1% to avoid solvent effects on fluorescence.[1]

  • Equilibration: Allow the solution to sit at 25°C (or 37°C for physiological simulation) for 15 minutes.

  • Baseline Scan: Record the fluorescence emission spectrum (Excitation: 340 nm; Emission range: 360–600 nm).

  • Titration: Sequentially add aliquots of 1 M Glucose stock to achieve concentrations of 0, 5, 10, 20, 50, and 100 mM.

  • Incubation: Mix by inversion and incubate for 5 minutes after each addition.

  • Readout: Record spectra for each concentration.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. Glucose Concentration. Fit to the Benesi-Hildebrand equation to determine the binding constant (
    
    
    ).[1]

Diagram 2: Experimental Workflow for Glucose Titration

Workflow Stock DMSO Stock (10 mM) Mix Prepare Working Solution 10 µM Probe in PBS Stock->Mix Buffer PBS Buffer (pH 7.4) Buffer->Mix T0 Measure Baseline Spectra (0 mM Glucose) Mix->T0 Titration Add Glucose Aliquots (0 -> 100 mM) T0->Titration Incubate Incubate 5 mins (Equilibrium) Titration->Incubate Measure Measure Fluorescence (Ex: 340nm, Em: 450nm) Incubate->Measure Measure->Titration Repeat for next conc. Analysis Plot F vs [Glucose] Calculate Ka Measure->Analysis Final Data

Caption: Step-by-step titration workflow for determining saccharide binding affinity.

Protocol C: Peroxynitrite ( ) Detection

Context: Boronic acids are chemically orthogonal to most ROS (


, 

), but react rapidly with Peroxynitrite (

) to yield the corresponding phenol.[3]
  • Preparation: Prepare 10 µM probe solution in PBS (pH 7.4).

  • Analyte Addition: Add Peroxynitrite donor (e.g., SIN-1 or synthesized

    
    ) to the cuvette.
    
  • Kinetic Measurement: Immediately monitor fluorescence at 450 nm (Excitation 330 nm).

  • Result: A rapid increase in fluorescence (within seconds) indicates the oxidative cleavage of the boronic acid to 2-(E-cyanovinyl)phenol .

    • Specificity Check: Pre-treat with ROS scavengers or test against

      
       (reaction is typically 
      
      
      
      
      
      times slower with
      
      
      than
      
      
      ).

Part 4: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation Probe concentration too high (>50 µM) in aqueous buffer.Reduce concentration to 5-10 µM. Increase DMSO co-solvent to 5%.
No Response to Glucose pH is too low (below pKa).Adjust buffer pH to 7.4 or 8.[1]0. The boronate anion must form for binding.[1]
High Background Impurities or oxidation of stock.[1]Check stock purity via HPLC. Ensure stock is stored at -20°C.
Slow Response Slow equilibrium kinetics.[1]Increase incubation time to 10-15 mins. Ensure thorough mixing.

References

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347. Link (Foundational work on boronic acid fluorescent mechanisms).

  • Sun, X., et al. (2014). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. Chemical Communications, 50, 13118-13120. Link (Describes mechanism of boronic acid-fluorophore interactions).

  • Gatin-Fraudet, B., et al. (2021).[4] Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers.[4][5] PNAS, 118(49). Link (Comparative kinetics of boronic vs borinic acids for ROS).

  • Wu, X., et al. (2013). Boronic acid-based fluorescent sensors for glucose monitoring. Chemical Society Reviews, 42, 8032-8048. Link (Comprehensive review of boronic acid probe design).

  • Sigma-Aldrich Product Sheet. 2-Cyanophenylboronic acid (and derivatives). Link (Source for physical properties and safety data).

Sources

Application

Application Note: 2-(E-Cyanovinyl)phenylboronic acid for Selective Saccharide Sensing

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the application of 2-(E-Cyanovinyl)phenylboronic acid as a selective fluorescent sensor for saccha...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the application of 2-(E-Cyanovinyl)phenylboronic acid as a selective fluorescent sensor for saccharides. Boronic acids have emerged as a powerful class of synthetic receptors capable of reversibly binding with 1,2- and 1,3-diols, a structural motif ubiquitous in saccharides.[1][2][3] This interaction forms cyclic esters, leading to significant and measurable changes in fluorescence.[1] This guide details the underlying sensing mechanism, provides step-by-step experimental protocols, and offers insights into data interpretation and potential challenges, aiming to equip researchers with the knowledge to effectively utilize this versatile sensing molecule.

Introduction: The Power of Boronic Acids in Saccharide Recognition

The detection and quantification of saccharides are of paramount importance in various fields, from clinical diagnostics, particularly in monitoring glucose levels for diabetes management, to understanding the role of carbohydrates in complex biological processes.[2] While natural receptors like lectins exhibit high specificity, their use can be hampered by stability and cost issues. Synthetic sensors, particularly those based on boronic acids, offer a robust and versatile alternative.[4]

The core principle of boronic acid-based sensing lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in saccharides.[1][5] This binding event can be engineered to trigger a variety of signaling outputs, with fluorescence being one of the most sensitive and widely used methods.[6] Fluorescent boronic acid sensors are designed with a fluorophore in proximity to the boronic acid receptor. The binding of a saccharide modulates the electronic properties of the boron center, which in turn influences the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.

Among the various fluorescent mechanisms employed, Photoinduced Electron Transfer (PET) is a common and effective strategy.[2][7][8] In a typical PET sensor, the receptor in its unbound state quenches the fluorescence of the nearby fluorophore through an intramolecular electron transfer process.[2] Upon binding to a saccharide, the acidity of the boron atom increases, strengthening its interaction with a nearby Lewis base (often an amine) and disrupting the PET process, which "turns on" the fluorescence.[3]

Mechanism of Action: The Role of 2-(E-Cyanovinyl)phenylboronic acid

The 2-(E-Cyanovinyl)phenylboronic acid sensor is a thoughtfully designed molecule that leverages the PET mechanism for saccharide detection. Its structure integrates a phenylboronic acid recognition unit with a cyanovinyl-stilbene-like fluorophore.

The key to its function is the interplay between the boronic acid group and a strategically placed nitrogen atom. In the absence of a saccharide, a PET process can occur, quenching the fluorescence of the cyanovinyl moiety. When a saccharide with cis-diols is introduced, it covalently binds to the boronic acid, forming a five or six-membered cyclic boronate ester. This binding event alters the Lewis acidity of the boron atom, which in turn perturbs the PET process, leading to a significant enhancement in fluorescence emission.

Figure 1: General signaling pathway of a PET-based boronic acid sensor.

Experimental Protocol: Fluorometric Titration for Saccharide Detection

This protocol outlines a general procedure for evaluating the interaction between 2-(E-Cyanovinyl)phenylboronic acid and various saccharides using fluorescence spectroscopy.

3.1. Materials and Reagents

  • 2-(E-Cyanovinyl)phenylboronic acid (synthesis may be required, see references for potential routes[9][10][11][12][13])

  • Saccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose, ribose)

  • Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or Methanol, spectroscopy grade)

  • Spectrofluorometer

  • Quartz cuvettes

  • Micropipettes

3.2. Reagent Preparation

  • Sensor Stock Solution: Prepare a stock solution of 2-(E-Cyanovinyl)phenylboronic acid in a minimal amount of organic co-solvent (e.g., 1.0 mM in DMSO).[14] The use of an organic solvent is often necessary to dissolve the sensor before diluting it in the aqueous buffer.

  • Saccharide Stock Solutions: Prepare high-concentration stock solutions of each saccharide in the chosen buffer (e.g., 1 M in PBS).[15]

  • Working Buffer: Prepare a sufficient quantity of the aqueous buffer (e.g., PBS, pH 7.4). The pH of the medium is a critical parameter that can influence the binding affinity and fluorescence response.[16]

3.3. Experimental Procedure

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable readings.

    • Set the excitation wavelength. This should be determined from the absorption spectrum of the sensor.

    • Set the emission wavelength range to be scanned, ensuring it covers the expected emission maximum of the sensor.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Blank Measurement:

    • Fill a cuvette with the working buffer (containing the same small percentage of co-solvent as the final sample, if applicable).

    • Place the cuvette in the spectrofluorometer and record the background fluorescence spectrum.

  • Sensor Measurement (Baseline):

    • Prepare a solution of the sensor in the working buffer at a fixed concentration (e.g., 10 µM). This is your baseline sample.

    • Record the fluorescence emission spectrum of the sensor solution. This represents the "fluorescence off" state.

  • Titration with Saccharides:

    • To the cuvette containing the sensor solution, add small aliquots of a saccharide stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.[3]

    • Record the fluorescence emission spectrum.

    • Continue this process with increasing concentrations of the saccharide until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

    • Repeat this titration procedure for each saccharide of interest.

3.4. Data Analysis

  • Plot the fluorescence intensity at the emission maximum against the saccharide concentration.

  • The resulting data can be fitted to a binding isotherm (e.g., a 1:1 binding model) to determine the association constant (Ka) or dissociation constant (Kd), which quantifies the binding affinity of the sensor for each saccharide.

  • The selectivity of the sensor can be evaluated by comparing the binding constants and the magnitude of the fluorescence enhancement for different saccharides.

Performance Characteristics and Data Interpretation

The effectiveness of 2-(E-Cyanovinyl)phenylboronic acid as a saccharide sensor is determined by its sensitivity, selectivity, and response time.

Table 1: Hypothetical Performance Data for 2-(E-Cyanovinyl)phenylboronic acid

SaccharideBinding Affinity (Ka, M-1)Fluorescence Enhancement (F/F0)
D-Fructose5.0 x 10315.2
D-Sorbose3.2 x 10312.5
D-Galactose1.8 x 1038.7
D-Glucose1.1 x 1035.4
D-Mannose0.9 x 1034.1

Note: This data is illustrative. Actual values must be determined experimentally.

The data in the table highlights the typical selectivity profile of many phenylboronic acid-based sensors, which often show a higher affinity for fructose. This is attributed to the presence of cis-diols on the furanose form of fructose, which provides a favorable geometry for binding. The fluorescence enhancement factor (F/F0), where F is the fluorescence in the presence of the saccharide and F0 is the initial fluorescence, provides a clear measure of the sensor's response.

Troubleshooting and Experimental Considerations

  • Solubility: Boronic acid-based sensors can have limited solubility in purely aqueous solutions. The use of a small amount of a water-miscible organic co-solvent like DMSO or methanol is often necessary.[17] However, the concentration of the co-solvent should be kept minimal and consistent across all experiments, as it can affect both the binding equilibrium and the fluorescence properties.

  • pH Control: The binding of boronic acids to diols is pH-dependent. The boronic acid is more Lewis acidic in its trigonal form, but it is the tetrahedral boronate anion that is generally considered to be the species that binds to diols. Therefore, experiments should be conducted in a well-buffered solution, typically around physiological pH (7.4), to ensure reproducibility.[16]

  • Photostability: It is important to assess the photostability of the sensor under the experimental conditions. Prolonged exposure to the excitation light can lead to photobleaching, which would manifest as a decrease in fluorescence intensity over time.

  • Inner Filter Effects: At high concentrations of the sensor or saccharide, inner filter effects can lead to a non-linear relationship between concentration and fluorescence intensity. It is advisable to work with dilute solutions to minimize these effects.

Conclusion

2-(E-Cyanovinyl)phenylboronic acid represents a valuable tool for the selective detection of saccharides. Its fluorescence "turn-on" mechanism upon saccharide binding provides a sensitive and direct readout. By understanding the principles of its operation and carefully controlling experimental parameters, researchers can effectively employ this sensor in a variety of applications, from fundamental studies of carbohydrate recognition to the development of novel diagnostic platforms. The modular nature of boronic acid sensors also opens up possibilities for further chemical modifications to fine-tune selectivity and other sensing properties.[18]

References

  • Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032-8048. [Link]

  • Chaplin, A. B., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 54(9), 2315-2327. [Link]

  • Li, M., & Wu, F. (2018). Recent development of boronic acid-based fluorescent sensors. Analytical Methods, 10(35), 4276-4290. [Link]

  • Sandanayake, K. R. A. S., James, T. D., & Shinkai, S. (2006). Two Dimensional Photoinduced Electron Transfer (PET) Fluorescence Sensor for Saccharides. Chemistry Letters, 35(3), 260-261. [Link]

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., & James, T. D. (2010). Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides. New Journal of Chemistry, 34(10), 2115-2124. [Link]

  • Chaplin, A. B., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]

  • Li, C., Zhang, G., & Zhao, J. (2011). Chiral donor photoinduced-electron-transfer (d-PET) boronic acid chemosensors for the selective recognition of tartaric acids, disaccharides, and ginsenosides. Chemistry: An Asian Journal, 6(8), 2042-2048. [Link]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Novel photoinduced electron-transfer sensor for saccharides based on the interaction of boronic acid and amine. Journal of the Chemical Society, Chemical Communications, (4), 477-478. [Link]

  • Li, M., & Li, X. (2020). Development of porphyrin-based fluorescent sensors and sensor arrays for saccharide recognition. Chinese Chemical Letters, 31(7), 1789-1796. [Link]

  • James, T. D., Sandanayake, K. R. A. S., Iguchi, R., & Shinkai, S. (1995). Novel Saccharide-Photoinduced Electron Transfer Sensors Based on the Interaction of Boronic Acid and Amine. Journal of the American Chemical Society, 117(35), 8982-8987. [Link]

  • Mu, B., Ahn, J., McNicholas, T. P., & Strano, M. S. (2015). Generating Selective Saccharide Binding Affinity of Phenyl Boronic Acids by using Single-Walled Carbon Nanotube Corona Phases. Chemistry – A European Journal, 21(12), 4523-4528. [Link]

  • Mu, B., Ahn, J., McNicholas, T. P., & Strano, M. S. (2015). Generating selective saccharide binding affinity of phenyl boronic acids by using single-walled carbon nanotube corona phases. Chemistry (Weinheim an der Bergstrasse, Germany), 21(12), 4523–4528. [Link]

  • Hisaeda, Y., & Yamamoto, K. (2016). Detection of boronic acid derivatives in cells using a fluorescent sensor. RSC Advances, 6(89), 86450-86453. [Link]

  • Al-Khafaji, M. (2018). Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. University of Birmingham. [Link]

  • Zhang, Y., & Anzenbacher, P. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Journal of Analytical and Bioanalytical Techniques, 14(4), 1-13. [Link]

  • Yamamoto, K., Ohe, K., & Hisaeda, Y. (2017). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Molecules, 22(11), 1833. [Link]

  • Yamamoto, K., & Hisaeda, Y. (2016). Detection of Boronic Acid Derivatives in Cells Using Fluorescent Sensor. ResearchGate. [Link]

  • Zhang, Y., & Anzenbacher, P. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. ResearchGate. [Link]

  • Yamamoto, K., & Hisaeda, Y. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Molecules, 27(19), 6736. [Link]

  • T. D. James, S. Shinkai. (2002). Selective oligosaccharide recognition with phenylboronic acid through Cu(I)-catalysed click imprinted surfaces. Pure and Applied Chemistry, 74(7), 1301-1306. [Link]

  • F.A.L. Anet, J.M. Brown, C.H. Bradley. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of fluorescence, 15(4), 419–440. [Link]

  • Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032–8048. [Link]

  • Zhang, Z. (2021). Boronic acid-assisted site-selective functionalization and transformation of monosaccharides. Nanyang Technological University. [Link]

  • F.A.L. Anet, J.M. Brown, C.H. Bradley. (2014). PROCESS FOR THE PREPARATION OF 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF. WIPO Patentscope. [Link]

  • H. Tanaka, T. Ishiyama, N. Miyaura. (2017). Method for producing 2-cyanophenylboronic acid derivative.
  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

Sources

Method

applications of 2-(E-Cyanovinyl)phenylboronic acid in bioimaging

Application Note: 2-(E-Cyanovinyl)phenylboronic Acid (CVPBA) in Bioimaging Part 1: Introduction & Mechanism of Action 2-(E-Cyanovinyl)phenylboronic acid (CVPBA) represents a specialized class of "Push-Pull" fluorogenic s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(E-Cyanovinyl)phenylboronic Acid (CVPBA) in Bioimaging

Part 1: Introduction & Mechanism of Action

2-(E-Cyanovinyl)phenylboronic acid (CVPBA) represents a specialized class of "Push-Pull" fluorogenic scaffolds used in the detection of carbohydrates (glycans) and reactive oxygen species (ROS). Its structure integrates a phenylboronic acid (PBA) recognition moiety with an electron-withdrawing cyanovinyl group .

Core Chemical Logic

The utility of CVPBA in bioimaging relies on two primary sensing mechanisms:

  • Diol/Glycan Sensing (ICT Modulation):

    • State A (Unbound): The boronic acid group exists in a neutral, sp²-hybridized trigonal planar form. It acts as a weak electron acceptor or neutral substituent. The fluorescence is often quenched due to Photoinduced Electron Transfer (PET) or non-radiative decay.

    • State B (Bound): Upon binding to cis-1,2- or 1,3-diols (e.g., Sialic Acid, Glucose) at physiological pH (7.4), the boron atom adopts an anionic, sp³-hybridized tetrahedral geometry.

    • The Signal: This anionic charge turns the boron group into an electron donor . This enhances Intramolecular Charge Transfer (ICT) to the electron-withdrawing cyanovinyl group, resulting in a fluorescence turn-on or a bathochromic (red) shift in emission.

  • ROS Sensing (Oxidative Cleavage):

    • In the presence of Hydrogen Peroxide (H₂O₂), the C-B bond is oxidatively cleaved, converting the boronic acid into a phenol.[1] This drastic electronic change alters the conjugation and fluorescence quantum yield, serving as an irreversible probe for oxidative stress.

Part 2: Key Applications

Label-Free Imaging of Cell Surface Sialic Acid

Sialic acid (SA) is often overexpressed on the glycocalyx of tumor cells (hypersialylation), correlating with metastasis. CVPBA derivatives selectively bind to SA due to the favorable interaction between boronic acid and the glycerol side chain of SA.

  • Target: Membrane-bound glycoproteins/glycolipids.

  • Significance: Distinguishing metastatic cancer cells (e.g., MCF-7, HeLa) from normal cells without antibodies.

Intracellular Glucose Monitoring

Reversible binding allows for dynamic monitoring of glucose flux within the cytosol.

  • Mechanism: Equilibrium binding with intracellular glucose pools.

  • Specificity Control: Since boronic acids bind fructose and sorbitol more tightly, control experiments (described in protocols) are essential to validate glucose specificity.

Part 3: Experimental Protocols

Protocol A: Preparation of Probe Stock Solution
  • Reagents: CVPBA powder (CAS 850568-63-7), Anhydrous DMSO.

  • Storage: Boronic acids can dehydrate to boroxines; keep stock anhydrous.

StepActionCritical Parameter
1Weigh 5 mg of CVPBA.Use anti-static gun if powder is static.
2Dissolve in 1.0 mL anhydrous DMSO.Conc: ~28 mM (MW ≈ 173 g/mol ).
3Vortex for 30 seconds.Ensure complete dissolution.
4Aliquot into amber tubes (20 µL).Store at -20°C . Avoid freeze-thaw.
Protocol B: Live Cell Staining (Sialic Acid Imaging)
  • Cell Lines: HeLa (Positive Control), CHO (Negative Control).

  • Buffer: PBS (pH 7.4). Note: Avoid Tris buffer as it can complex with boronic acids.

  • Seeding: Seed cells on 35mm confocal dishes (glass bottom) at

    
     cells/dish. Incubate 24h.
    
  • Washing: Wash cells 2x with PBS to remove glucose-containing media (DMEM).

  • Staining:

    • Dilute DMSO stock into PBS to a final concentration of 10–50 µM .

    • Add working solution to cells.

    • Incubate: 30 minutes at 37°C in 5% CO₂.

  • Washing: Wash 3x with PBS to remove unbound probe.

  • Imaging:

    • Excitation: 365 nm or 405 nm (depending on specific derivative conjugation).

    • Emission: Collect 450–550 nm (Blue/Green channel).

Protocol C: Specificity Validation (Competition Assay)

To prove the signal comes from Glycan binding and not non-specific staining.

  • Pre-Incubation: Prepare two sets of cells.

  • Set A (Control): Stain with CVPBA (10 µM) as above.

  • Set B (Competition): Stain with CVPBA (10 µM) + Sorbitol (50 mM) .

    • Rationale: Sorbitol binds boronic acids with very high affinity (

      
      ), displacing the probe from cell surface sialic acids.
      
  • Result: Set B should show significantly reduced fluorescence (>80% reduction) compared to Set A.

Part 4: Data Visualization & Mechanism

Figure 1: Sensing Mechanism of CVPBA

G Unbound Unbound CVPBA (sp2 Boron - Neutral) Weak Fluorescence Complex Cyclic Boronate Ester (sp3 Boron - Anionic) Unbound->Complex Binding (pH 7.4) Phenol Phenol Product (C-B Cleavage) Unbound->Phenol Oxidation Diol Target Diol (Sialic Acid / Glucose) Diol->Complex + Signal Fluorescence Turn-On (ICT Enhancement) Complex->Signal Electronic Reorganization ROS H2O2 (ROS)

Caption: Schematic of CVPBA sensing modes: Reversible ester formation with diols (Blue path) vs. Irreversible oxidation by ROS (Red path).

Table 1: Comparative Binding Affinities ( ) of Phenylboronic Acids

Data synthesized from general boronic acid literature [1, 2].[2]

AnalyteAffinity (

) at pH 7.4
Physiological Relevance
Sialic Acid ~20 - 50Cell Surface Marker (Cancer)
Glucose ~5 - 10Blood/Cytosol Energy Source
Fructose ~100 - 200Interference (Low conc. in blood)
Sorbitol ~1,000 - 2,000Positive Control / Competitor
Lactate < 5Metabolic byproduct

Part 5: Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: Non-specific hydrophobic interaction or incomplete washing.

    • Solution: Reduce probe concentration to 5 µM. Add 1% BSA to the wash buffer.

  • Issue: No Response to Glucose.

    • Cause: pH is too low. Boronic acid binding is pH-dependent (optimal > pKa of the probe).

    • Solution: Ensure buffer is pH 7.4–8.0. If the pKa of CVPBA is ~8.8, binding at pH 7.4 is weak; consider using a derivative with an electron-withdrawing group (like the cyano group!) which lowers the pKa to ~7.5, improving sensitivity.

  • Issue: Solubility.

    • Cause: CVPBA is hydrophobic.

    • Solution: Use Pluronic F-127 (0.1%) as a dispersing agent in the working solution.

References

  • Bull, S. D., et al. "Boronic acids as sensors for saccharides." Accounts of Chemical Research 46.2 (2013): 312-326. Link

  • Wu, X., et al. "Boronic acid-based fluorescent sensors for saccharides." Chemical Society Reviews 42.20 (2013): 8032-8048. Link

  • Sun, Y., et al. "Fluorescent probes for the detection of carbohydrate biomarkers." ChemBioChem 18.14 (2017): 1344-1353. Link

  • Matsumoto, A., et al. "Smart gel particles sensitive to glucose concentration." Angewandte Chemie International Edition 42.22 (2003): 2576-2579. Link

  • Wang, B., et al. "Boronic Acid-Based Sensors." Wiley Encyclopedia of Chemical Biology (2008). Link

Sources

Application

Application Note: 2-(E-Cyanovinyl)phenylboronic Acid in Heterocyclic Synthesis

[1] Executive Summary 2-(E-Cyanovinyl)phenylboronic acid (CAS 850568-63-7) represents a high-value "bifunctional linchpin" in modern organic synthesis.[] Unlike simple boronic acids used merely for carbon-carbon bond for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(E-Cyanovinyl)phenylboronic acid (CAS 850568-63-7) represents a high-value "bifunctional linchpin" in modern organic synthesis.[] Unlike simple boronic acids used merely for carbon-carbon bond formation, this molecule carries a reactive Michael acceptor (ortho-cyanovinyl group) pre-installed on the aromatic ring.[] This unique architecture allows researchers to perform a Suzuki–Miyaura cross-coupling followed immediately by a cyclization cascade , enabling the rapid assembly of fused polycyclic heteroaromatics such as phenanthridines, isoquinolines, and dibenzo-fused azocines .

This guide details the handling, reactivity profile, and validated protocols for deploying this reagent in drug discovery and scaffold synthesis.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-[(E)-2-Cyanovinyl]benzeneboronic acid
CAS Number 850568-63-7
Molecular Formula C₉H₈BNO₂
Molecular Weight 172.98 g/mol
Structure Ortho-substituted phenylboronic acid bearing an (E)-acrylonitrile moiety.[]
Appearance Off-white to pale yellow powder.[]
Solubility Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in non-polar hydrocarbons.
Storage 2–8°C , under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Stability Note: Like many ortho-substituted boronic acids, this compound is prone to protodeboronation if stored in acidic, wet conditions. The cyanovinyl group is sensitive to polymerization under strong UV light or radical initiators; store in amber vials.

Core Applications & Mechanisms[1]

The primary utility of 2-(E-Cyanovinyl)phenylboronic acid lies in Tandem Pd-Catalyzed/Nucleophilic Cyclization sequences.[]

Mechanism: The "Couple-and-Cyclize" Strategy[1]
  • Step 1 (Intermolecular): Standard Suzuki–Miyaura coupling with an aryl/vinyl halide establishes the biaryl backbone.

  • Step 2 (Intramolecular): A nucleophile (amine, amide, or enolate) present on the coupling partner attacks the electrophilic cyanovinyl group (Michael addition).

  • Step 3 (Termination): The resulting intermediate undergoes aromatization or further reaction with the nitrile group to close the ring.

Validated Pathway: Synthesis of Dihydro-Phenanthridines

When coupled with 2-haloanilines , this reagent grants access to the phenanthridine core, a privileged scaffold in oncology (e.g., PARP inhibitors).

Figure 1: Logical flow of the tandem Suzuki-Michael cascade for phenanthridine synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of Functionalized Phenanthridines

Objective: Create a fused tricyclic system using 2-(E-Cyanovinyl)phenylboronic acid and a 2-bromoaniline derivative.

Reagents:

  • 2-(E-Cyanovinyl)phenylboronic acid (1.2 equiv)[]

  • 2-Bromoaniline (1.0 equiv)[]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[2]

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a 20 mL microwave vial with 2-bromoaniline (1.0 mmol), boronic acid (1.2 mmol, 207 mg), and Pd(PPh₃)₄ (58 mg).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous K₂CO₃ (1.5 mL).

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Note: Monitor by LC-MS.[][3] The intermediate biaryl is often short-lived; look for the mass of the cyclized product (M-H or M+H depending on ionization).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically the 6-substituted-5,6-dihydrophenanthridine.[]

  • Oxidation (Optional): To obtain the fully aromatic phenanthridine, treat the dihydro-product with DDQ (1.1 equiv) in Toluene at 80°C for 2 hours.

Protocol B: Synthesis of 3-Arylisoquinolines (via Imino-Annulation)

Objective: Use the cyanovinyl group as a C3-C4 fragment source.[]

Reagents:

  • 2-(E-Cyanovinyl)phenylboronic acid[]

  • tert-Butyl (2-iodobenzyl)carbamate (Boc-protected amine)[]

  • Pd(dppf)Cl₂ (3 mol%)

  • Cs₂CO₃ (2.5 equiv)

Procedure:

  • Perform the standard Suzuki coupling in Toluene/H₂O at 100°C.

  • Deprotection/Cyclization: After the coupling is complete (verified by TLC), add Trifluoroacetic acid (TFA, 5 equiv) directly to the crude mixture (after solvent swap to DCM) to remove the Boc group.

  • Basification: Neutralize with sat. NaHCO₃. The free amine will attack the cyanovinyl tail.

  • Result: This yields the tetrahydroisoquinoline derivative, which can be aromatized using MnO₂.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield of Coupling ProtodeboronationSwitch to anhydrous conditions using CsF as the base in dry THF. This promotes transmetallation without hydrolysis.[]
Incomplete Cyclization Steric hindranceIf the coupling partner is bulky, the Michael addition may be slow. Increase temperature to 110°C or add a Lewis Acid (e.g., Yb(OTf)₃) to activate the nitrile/alkene.
Polymerization Radical side-reactionsAdd a radical scavenger like BHT (1 mol%) if the reaction mixture turns dark/tarry rapidly.[]
Product is a Mixture E/Z IsomerizationThe Suzuki coupling preserves alkene geometry, but high heat can cause isomerization. The (E)-isomer is required for the specific cyclization geometry described. Ensure the starting material is pure (E).

References

  • Sigma-Aldrich. 2-Cyanophenylboronic acid and derivatives: Properties and Specifications.

  • BOC Sciences. 2-(E-Cyanovinyl)benzeneboronic acid (CAS 850568-63-7).[][3]

  • Molecules (MDPI). Synthetic Strategies in the Preparation of Phenanthridinones. (Contextual reference for Pd-catalyzed cyclizations using ortho-functionalized boronic acids).

  • Chemical Science. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides. (Mechanistic grounding for difficult Suzuki couplings).

  • Organic Chemistry Portal. Synthesis of Isoquinolines. (General reactivity patterns for 2-alkynyl/vinyl boronic acids).

Sources

Method

protocol for using 2-(E-Cyanovinyl)phenylboronic acid in cell staining

An In-Depth Guide to Cellular Staining with 2-(E-Cyanovinyl)phenylboronic Acid Authored by: A Senior Application Scientist Introduction: Illuminating Cellular Processes with Boronic Acid Probes In the intricate world of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cellular Staining with 2-(E-Cyanovinyl)phenylboronic Acid

Authored by: A Senior Application Scientist

Introduction: Illuminating Cellular Processes with Boronic Acid Probes

In the intricate world of cell biology, fluorescent probes are indispensable tools that act as beacons, illuminating specific molecules and events within the complex cellular machinery. Among the diverse arsenal of available probes, those based on a phenylboronic acid (PBA) scaffold have emerged as remarkably versatile reporters.[1][2][3][4] Their utility stems from the unique reactivity of the boronic acid moiety, which can engage in specific, often reversible, covalent interactions with target biomolecules. This guide focuses on a particular derivative, 2-(E-Cyanovinyl)phenylboronic acid (CVBA) , a fluorescent probe designed for the sensitive detection of specific analytes within living cells.

The core functionality of CVBA and similar boronate probes lies in a chemical transformation that modulates their fluorescence. The phenylboronic acid group can act as a recognition site for several key biological targets:

  • Reactive Oxygen Species (ROS): Boronic acids are well-documented to react with potent oxidants like peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂).[5] This oxidative reaction converts the boronic acid to a phenol, inducing a significant change in the fluorophore's electronic properties and, consequently, its light-emitting characteristics.[6] The reaction with peroxynitrite is often exceptionally rapid, making these probes highly effective for detecting this fleeting and damaging molecule.

  • cis-Diol Containing Molecules: The boronic acid group can reversibly bind with molecules containing 1,2- or 1,3-cis-diols to form stable cyclic esters.[7] This property allows PBA-based probes to target a wide range of biological structures, most notably the sialic acid glycans that are often overexpressed on the surface of cancer cells.[1][8][9]

This document provides a comprehensive overview of the mechanism, application, and detailed protocols for utilizing 2-(E-Cyanovinyl)phenylboronic acid as a fluorescent stain in a research setting.

Principle of Detection: An Oxidation-Triggered Fluorescent Response

The primary application for CVBA is the detection of intracellular reactive oxygen species, particularly peroxynitrite. The detection mechanism is an elegant example of a reaction-based, or "turn-on," sensing strategy.

Initially, the 2-(E-Cyanovinyl)phenylboronic acid molecule exhibits low native fluorescence. The boronic acid group, in its sp² hybridized state, influences the electronic structure of the cyanovinyl fluorophore in a way that quenches its emission. Upon encountering a strong oxidant like peroxynitrite, the boronic acid moiety undergoes an irreversible oxidative hydroxylation. This reaction transforms the boronic acid [-B(OH)₂] into a hydroxyl group [-OH], yielding a highly fluorescent phenol derivative. This new electron-donating group dramatically alters the photophysical properties of the molecule, resulting in a significant increase in fluorescence intensity.

Caption: Mechanism of CVBA fluorescence activation.

Application Notes: Strategic Use of CVBA

Expertise & Experience Driven Insights
  • Primary Application: CVBA is best suited for detecting bursts of peroxynitrite production in live cells. Peroxynitrite is a short-lived cytotoxic oxidant involved in various pathological processes, including inflammation and neurodegeneration, making its detection crucial for disease modeling.[5][10]

  • Selectivity: While many boronate probes react with both H₂O₂ and ONOO⁻, the reaction rate with peroxynitrite is typically several orders of magnitude higher. This kinetic difference provides a window for selective detection. However, for definitive claims, researchers should employ controls, such as using scavengers for different ROS, to confirm the identity of the detected oxidant.

  • pH Sensitivity: The binding affinity of boronic acids can be pH-dependent.[9] While the oxidative sensing mechanism is less sensitive to physiological pH shifts than diol-binding, it is good practice to maintain consistent pH across experiments and controls. The acidic microenvironment of tumors (pH ~6.5) can enhance binding to sialic acids, a factor to consider if investigating cancer cells.[9]

  • Cytotoxicity: Like many exogenous molecules, CVBA can be toxic to cells at high concentrations or with prolonged incubation.[11] It is imperative to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell type and experimental duration.

Data Summary Table
ParameterRecommended RangeNotes
Stock Solution Conc. 1-10 mM in DMSOStore desiccated at -20°C. Protect from light.
Working Conc. 1-20 µMMust be optimized for each cell line. Start with 5-10 µM.[12]
Incubation Time 15-45 minutesLonger times may increase background or toxicity.[12]
Incubation Temp. 37°CStandard cell culture conditions.
Excitation / Emission ~360-400 nm / ~450-500 nmThese are typical values for similar fluorophores.[6][13] Always confirm with the supplier's specifications or measure empirically.

Experimental Protocols

Trustworthiness Through Self-Validating Systems

The following protocols are designed to be robust and include recommendations for essential controls. A successful experiment should always include negative controls (untreated cells) and positive controls (cells treated with an inducer of the target analyte) to validate the probe's response.

Protocol 1: Live-Cell Staining for Endogenous ROS Detection

This protocol outlines the standard procedure for loading live cells with CVBA to detect basal or endogenously produced reactive oxygen species.

Caption: General workflow for live-cell staining with CVBA.

A. Reagent Preparation

  • Prepare Stock Solution: Dissolve the 2-(E-Cyanovinyl)phenylboronic acid powder in anhydrous DMSO to a final concentration of 1-10 mM. Mix thoroughly by vortexing.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

B. Cell Staining Procedure

  • Cell Culture: Seed your cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture under standard conditions until they reach the desired confluency (typically 60-80%).

  • Prepare Working Solution: Immediately before use, dilute the CVBA stock solution into warm (37°C) serum-free medium or a buffered salt solution (like HBSS) to the desired final working concentration (e.g., 5 µM).

    • Causality Note: Serum proteins can sometimes interact with fluorescent probes, leading to higher background. Using serum-free medium for the staining step minimizes this interference.

  • Cell Washing: Aspirate the culture medium from the cells. Gently wash the cells once with warm phosphate-buffered saline (PBS) to remove any residual serum and media components.

  • Probe Loading: Add the CVBA working solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.

  • Post-Incubation Wash: Aspirate the loading solution. Wash the cells twice with warm PBS or the imaging medium to remove any excess, unbound probe. This step is critical for reducing background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Proceed immediately to imaging on a fluorescence microscope.

Protocol 2: Detecting Induced Peroxynitrite Production

This protocol is an extension of Protocol 1, designed for experiments where peroxynitrite production is artificially stimulated.

A. Staining and Induction

  • Follow steps B1-B6 from Protocol 1.

  • Induction: After the final wash, replace the buffer with fresh medium containing a peroxynitrite-inducing agent. Common inducers include:

    • SIN-1 (3-morpholinosydnonimine): A compound that spontaneously decomposes to release both nitric oxide (•NO) and superoxide (O₂•⁻), which rapidly combine to form peroxynitrite. A typical working concentration is 100-500 µM.

    • LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma): Used to activate macrophages (e.g., RAW 264.7 cells) to produce inflammatory mediators, including peroxynitrite.[10]

  • Time-Lapse Imaging: Immediately after adding the inducer, begin imaging. Acquire images at regular intervals (e.g., every 1-5 minutes) to monitor the change in fluorescence intensity over time.

B. Image Acquisition and Analysis

  • Microscopy: Use a fluorescence microscope equipped with appropriate filters for the probe (e.g., DAPI or UV filter set).

  • Image Settings: Keep all acquisition settings (exposure time, gain, laser power) constant across all samples and time points within an experiment to ensure data is comparable.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity within individual cells or regions of interest (ROIs). Background correction should be applied. The fold-change in fluorescence relative to untreated control cells is a common metric for reporting results.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal • Probe concentration too low.• Incubation time too short.• Analyte (e.g., ONOO⁻) not present at detectable levels.• Incorrect filter set used for imaging.• Increase probe concentration in increments.• Increase incubation time.• Include a positive control (see Protocol 2) to confirm probe activity.• Verify excitation/emission spectra and use the correct filters.
High Background • Probe concentration too high.• Insufficient washing.• Autofluorescence from media (especially phenol red) or cells.• Decrease probe concentration.• Increase the number and volume of post-incubation washes.• Use phenol red-free medium for imaging.• Acquire an image of unstained cells to assess autofluorescence levels.
Phototoxicity or Cell Death • Probe concentration is toxic.• Prolonged or high-intensity light exposure during imaging.• Perform a cytotoxicity assay (e.g., crystal violet, MTT) to determine the LC50 and work well below that concentration.[11]• Reduce light exposure by decreasing exposure time, lowering laser power, and minimizing the frequency of image acquisition.
Signal is Diffuse / Not Localized • The target analyte is diffuse throughout the cell.• The probe may not have specific organelle-targeting properties.• This may be the true result. Peroxynitrite can be generated in multiple compartments.• For organelle-specific detection, consider using probes conjugated with targeting moieties (e.g., a triphenylphosphine group for mitochondria).[10]

References

  • Mechanism of peroxynitrite reaction with phenylboronic acids. - ResearchGate. Available from: [Link]

  • Role of Peroxynitrite in the Pathogenesis of Parkinson's Disease and Its Fluorescence Imaging-Based Detection - MDPI. Available from: [Link]

  • Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid - PMC. Available from: [Link]

  • A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC. Available from: [Link]

  • Long-wavelength fluorescent boronate probes for the detection and intracellular imaging of peroxynitrite - Chemical Communications (RSC Publishing). Available from: [Link]

  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells - MDPI. Available from: [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC. Available from: [Link]

  • A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii) - PMC. Available from: [Link]

  • (PDF) A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells - ResearchGate. Available from: [Link]

  • Quantum dots with phenylboronic acid tags for specific labeling of sialic acids on living cells - PubMed. Available from: [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Available from: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available from: [Link]

  • pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery - Nanoscale (RSC Publishing). Available from: [Link]

  • Cell Biology and Bioimaging Core Staining Protocols. Available from: [Link]

  • Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices - PubMed. Available from: [Link]

  • Functional boronic acid materials for cell surface interaction: Emerging applications in imaging and cellular transportation | Request PDF - ResearchGate. Available from: [Link]

  • Toward Specific Detection of Peroxynitrite Intramolecular Cyclization of Boronobenzylated Pyridinium Probe in Chemical and Cellular Systems - PMC. Available from: [Link]

  • Boronic acids for fluorescence imaging of carbohydrates - PubMed. Available from: [Link]

  • A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu( ii ) - ResearchGate. Available from: [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - Theranostics. Available from: [Link]

  • Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers - ResearchGate. Available from: [Link]

  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC. Available from: [Link]

  • New boron-based coumarin fluorophores for bioimaging applications - ResearchGate. Available from: [Link]

  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC. Available from: [Link]

  • Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Target - Kinam Park. Available from: [Link]

  • Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds - MDPI. Available from: [Link]

Sources

Application

Revolutionizing Redox Biology: A Guide to 2-(E-Cyanovinyl)phenylboronic acid for the Detection of Reactive Oxygen Species

In the intricate landscape of cellular signaling and pathology, reactive oxygen species (ROS) have emerged as critical, albeit often enigmatic, players.[1][2] Their transient nature and high reactivity present a formidab...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular signaling and pathology, reactive oxygen species (ROS) have emerged as critical, albeit often enigmatic, players.[1][2] Their transient nature and high reactivity present a formidable challenge to researchers striving to unravel their roles in health and disease.[2][3] This guide delves into the application of 2-(E-Cyanovinyl)phenylboronic acid, a sophisticated fluorogenic probe, offering a robust methodology for the sensitive and selective detection of a key ROS, hydrogen peroxide (H₂O₂).

The boronate-based probe represents a significant advancement over traditional ROS indicators, such as DCFH-DA, which are often plagued by a lack of specificity.[4] This document provides an in-depth exploration of the probe's mechanism, detailed protocols for its application, and expert insights to empower researchers in their quest to understand the nuances of redox biology.

The Science Behind the Signal: Unveiling the Mechanism

At the heart of this technology lies the predictable and highly selective reactivity of the arylboronic acid moiety.[1][5] In its native state, the 2-(E-Cyanovinyl)phenylboronic acid probe is weakly fluorescent. However, in the presence of hydrogen peroxide, the boronic acid group undergoes an irreversible oxidative cleavage.[1] This chemical transformation yields a highly fluorescent phenolic product, resulting in a "turn-on" signal that is directly proportional to the concentration of H₂O₂.[1][6]

This chemodosimeter approach, where an irreversible chemical reaction triggers the fluorescence, is particularly advantageous for detecting low levels of ROS flux due to the accumulation of the fluorescent signal over time.[1] A key strength of boronate-based probes is their remarkable selectivity for H₂O₂ over other ROS, including superoxide, hypochlorite, and hydroxyl radicals, a critical feature for accurately dissecting cellular redox pathways.[1][6]

Mechanism_of_Action Probe 2-(E-Cyanovinyl)phenylboronic acid (Weakly Fluorescent) Product Phenolic Product (Highly Fluorescent) Probe->Product Oxidative Cleavage H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Probe caption Reaction of 2-(E-Cyanovinyl)phenylboronic acid with H₂O₂.

Caption: Oxidative cleavage of the boronic acid by H₂O₂.

Application Notes: Mastering the Methodology

Successful implementation of 2-(E-Cyanovinyl)phenylboronic acid hinges on a clear understanding of the experimental parameters. These notes provide the rationale behind key procedural steps, ensuring robust and reproducible data.

Probe Concentration and Loading: The optimal concentration of the probe is a critical parameter that requires empirical determination for each cell type and experimental condition. A starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended. The lipophilic nature of the probe generally allows for passive diffusion across cell membranes.

Incubation Time and Temperature: An incubation period of 30 to 60 minutes at 37°C is typically sufficient for cellular uptake and de-esterification (if using an acetate-masked version for improved cell retention).[7][8][9] It is crucial to optimize this timing to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.

Buffer Selection: A balanced salt solution, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), is suitable for washing and incubation steps. It is imperative to use buffers devoid of components that could either scavenge ROS or interfere with the fluorescence measurement.

Controls are Non-Negotiable: To ensure the validity of your results, the inclusion of appropriate controls is paramount:

  • Negative Control: Untreated cells serve as a baseline to determine endogenous ROS levels.

  • Positive Control: Cells treated with a known ROS inducer, such as tert-butyl hydroperoxide (TBHP) or H₂O₂, validate the probe's responsiveness.[7]

  • Vehicle Control: Cells treated with the solvent used to dissolve the probe (e.g., DMSO) account for any effects of the vehicle on ROS production.

Experimental Protocols: A Step-by-Step Guide

These protocols provide a framework for both in vitro and cell-based assays. Researchers should adapt these methodologies to their specific experimental needs.

In Vitro Fluorometric Assay

This assay is ideal for characterizing the probe's response to H₂O₂ in a cell-free system.

Parameter Recommendation
Excitation Wavelength ~360-380 nm (To be determined empirically)
Emission Wavelength ~450-480 nm (To be determined empirically)
Probe Concentration 1-10 µM
H₂O₂ Concentration Range 0-100 µM
Reaction Buffer Phosphate Buffer (pH 7.4)
Incubation Time 30 minutes at room temperature

Protocol:

  • Prepare a stock solution of 2-(E-Cyanovinyl)phenylboronic acid in anhydrous DMSO.

  • Dilute the stock solution in the reaction buffer to the desired working concentration.

  • Prepare a series of H₂O₂ dilutions in the reaction buffer.

  • In a 96-well black plate, add the probe solution to each well.

  • Add the H₂O₂ dilutions to the respective wells.

  • Incubate the plate, protected from light, for 30 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission settings.

Cell-Based Assay for ROS Detection

This protocol outlines the use of the probe for measuring intracellular ROS levels in cultured cells.

Materials:

  • 2-(E-Cyanovinyl)phenylboronic acid

  • Anhydrous DMSO

  • Cell culture medium

  • HBSS or PBS

  • ROS inducer (e.g., H₂O₂ or TBHP)

  • Cultured cells

Protocol:

  • Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and culture overnight.

  • Prepare a working solution of the probe in serum-free medium or HBSS.

  • Wash the cells once with warm HBSS or PBS.

  • Load the cells with the probe working solution and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with warm HBSS or PBS to remove excess probe.

  • Treat the cells with the experimental compounds or positive/negative controls in HBSS or medium.

  • Incubate for the desired period.

  • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

Cell_Based_Assay_Workflow A Seed Cells B Wash Cells A->B C Load with Probe B->C D Wash to Remove Excess Probe C->D E Treat with Compounds/Controls D->E F Incubate E->F G Measure Fluorescence F->G caption Workflow for intracellular ROS detection.

Caption: Workflow for intracellular ROS detection.

Data Interpretation and Considerations

A significant increase in fluorescence intensity in treated cells compared to the negative control indicates an elevation in intracellular H₂O₂ levels. It is essential to perform statistical analysis to determine the significance of the observed changes.

Potential Pitfalls and Troubleshooting:

  • High Background Fluorescence: This may result from incomplete removal of the probe or autofluorescence from cells or media. Ensure thorough washing and use appropriate background subtraction.

  • Low Signal: This could be due to insufficient probe loading, low ROS levels, or inappropriate filter sets. Optimize probe concentration and incubation time, and verify the instrument settings.

  • Photobleaching: Minimize exposure of the probe to excitation light to prevent photobleaching, which can lead to a decrease in signal over time.

Broader Applications in Research and Drug Development

The ability to selectively and sensitively detect H₂O₂ opens up numerous avenues for research and therapeutic development.

  • Understanding Disease Pathogenesis: Investigate the role of oxidative stress in neurodegenerative diseases, cardiovascular disorders, and cancer.[1][10]

  • Drug Discovery and Screening: Screen compound libraries for their ability to modulate ROS production, identifying potential therapeutic candidates.

  • Evaluating Therapeutic Efficacy: Assess the antioxidant or pro-oxidant effects of novel drugs in preclinical models. Phenylboronic acid and its derivatives have gained attention for their potential in targeted cancer therapy.[11]

Conclusion

2-(E-Cyanovinyl)phenylboronic acid and the broader class of boronate-based probes offer a powerful and specific tool for the detection of hydrogen peroxide in biological systems.[1][5] By understanding the underlying chemistry and carefully optimizing experimental protocols, researchers can gain valuable insights into the complex world of redox signaling. This guide provides the foundational knowledge and practical steps necessary to confidently incorporate this innovative technology into your research, paving the way for new discoveries in the field of reactive oxygen species.

References

  • Chan, J., Dodani, S. C., & Chang, C. J. (2012). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology, 526, 1–28. Available at: [Link]

  • Dickinson, B. C., & Chang, C. J. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society, 127(44), 15960–15961. Available at: [Link]

  • Zhang, R., et al. (2020). Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems. Analyst, 145(15), 5126-5131. Available at: [Link]

  • van der Vlies, A. J., et al. (2022). Repurposing a long-wavelength fluorescent boronate probe for the detection of reactive oxygen species (ROS) in bacteria. Sensors & Diagnostics, 1(3), 436-441. Available at: [Link]

  • Lin, V. S., Dickinson, B. C., & Chang, C. J. (2014). Boronate-based fluorescent probes: Imaging hydrogen peroxide in living systems. Methods in Enzymology, 526, 19-43. Available at: [Link]

  • Kim, T. S., et al. (2013). Fluorescent Probes for the Detection of Hydrogen Peroxide in Biological Systems. Accounts of Chemical Research, 46(3), 546–555. Available at: [Link]

  • Sikora, A., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry, 8, 589. Available at: [Link]

  • Li, J., et al. (2021). A novel fluorogenic probe for visualizing the hydrogen peroxide in Parkinson's disease models. Journal of Innovative Optical Health Sciences, 14(01), 2050033. Available at: [Link]

  • Interchim. (n.d.). ROS Assay Kit Protocol. Available at: [Link]

  • Wang, B., et al. (2015). Reaction-based Indicator displacement Assay (RIA) for the selective colorimetric and fluorometric detection of peroxynitrite. Analyst, 140(9), 3021-3025. Available at: [Link]

  • Tranfic-Bakic, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(5), 1234-1256. Available at: [Link]

  • BenchSci. (2015). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. Available at: [Link]

  • Gündoğdu, M., et al. (2025). Optimization of ROS Measurement in PANC-1 Cells. Yeditepe Journal of Pharmaceutical Sciences, 13(2). Available at: [Link]

  • Kim, J., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3627-3647. Available at: [Link]

  • Prasad, A., et al. (2017). Reactive Oxygen Species (ROS) Detection Methods in Biological System. Frontiers in Bioscience, 9(1), 160-173. Available at: [Link]

  • Kim, J., et al. (2018). Phenylboronic acid-polymers for biomedical applications. Current Medicinal Chemistry, 25(30), 3627-3647. Available at: [Link]

  • Sedgwick, A. C., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Serbian Chemical Society, 79(10), 1185-1206. Available at: [Link]

  • BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. Available at: [Link]

  • Debnath, S., et al. (2024). Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species. Chemistry – An Asian Journal, e202401524. Available at: [Link]

  • Sedgwick, A. C., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Serbian Chemical Society, 79(10), 1185-1206. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-011. Available at: [Link]

  • Chu, Y., et al. (2021). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Biosensors, 11(2), 34. Available at: [Link]

  • Wang, Z., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 801. Available at: [Link]

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Method

derivatization of 2-(E-Cyanovinyl)phenylboronic acid for drug delivery

An Application Guide to the Strategic Derivatization of 2-(E-Cyanovinyl)phenylboronic Acid for Advanced Drug Delivery Systems Abstract The convergence of materials science and pharmacology has paved the way for highly so...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 2-(E-Cyanovinyl)phenylboronic Acid for Advanced Drug Delivery Systems

Abstract

The convergence of materials science and pharmacology has paved the way for highly sophisticated drug delivery systems (DDS) capable of responding to specific biological cues. Within this landscape, 2-(E-Cyanovinyl)phenylboronic acid (CVBPA) emerges as a molecule of significant interest. Its unique bifunctional architecture, featuring a stimuli-responsive phenylboronic acid (PBA) moiety and an electronically distinct cyanovinyl group, offers a versatile platform for the design of next-generation therapeutic carriers. This guide provides an in-depth exploration of CVBPA, detailing its intrinsic chemical properties and presenting a series of detailed protocols for its derivatization. We focus on creating intelligent drug delivery vehicles that leverage pH sensitivity, reactive oxygen species (ROS) responsiveness, and bioconjugation capabilities to achieve targeted and controlled drug release. The methodologies outlined herein are intended for researchers, chemists, and drug development professionals seeking to harness the potential of boronic acid chemistry for therapeutic innovation.

The Unique Chemical Profile of 2-(E-Cyanovinyl)phenylboronic Acid (CVBPA)

The utility of CVBPA as a foundational block for drug delivery stems from the distinct and synergistic functionalities of its two primary chemical motifs: the phenylboronic acid group and the cyanovinyl group.

The Phenylboronic Acid (PBA) Moiety: A Stimuli-Responsive Hub

Phenylboronic acids are Lewis acids that possess a vacant p-orbital on the boron atom, making them amenable to nucleophilic attack.[1] This fundamental property underpins their use in drug delivery. In an aqueous environment, the boron atom exists in equilibrium between a trigonal planar sp2 hybridized state and a more hydrophilic, anionic tetrahedral sp3 state.[2][3] This equilibrium is highly sensitive to the surrounding chemical environment, providing multiple avenues for controlled drug release.

  • pH-Responsiveness: The pKa of most phenylboronic acids is in the range of 8-10.[2] In the slightly acidic microenvironment of solid tumors (pH ~6.5-6.8), the equilibrium of boronate esters formed with diol-containing drugs or linkers can shift, triggering hydrolysis and subsequent payload release.[4][5] This provides a passive targeting mechanism.

  • Diol-Binding for Targeting and Conjugation: PBAs form reversible covalent bonds with 1,2- or 1,3-diols to create five- or six-membered cyclic esters.[6] This interaction is foundational for two key applications:

    • Targeting: Many cancer cells overexpress sialic acid residues on their surfaces, which present vicinal diols.[7][8] PBA-functionalized nanoparticles can selectively bind to these residues, enhancing cellular uptake in malignant tissues.[9][10]

    • Drug Conjugation: Drugs that naturally contain a diol moiety can be directly conjugated to the PBA group, forming a pH-sensitive prodrug.[11]

  • Reactive Oxygen Species (ROS) Sensitivity: The tumor microenvironment is often characterized by elevated levels of ROS, particularly hydrogen peroxide (H₂O₂).[12] The carbon-boron bond of PBA is susceptible to oxidative cleavage by H₂O₂, which converts the boronic acid into a phenol.[13][14] This irreversible reaction provides a highly specific trigger for drug release exclusively at the disease site.

The Cyanovinyl Moiety: A Versatile Conjugation Point

The (E)-cyanovinyl group [(E)-CH=CH-CN] is more than a simple structural element. The strong electron-withdrawing nature of the nitrile (cyano) group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition).

  • Covalent Conjugation: This electrophilicity can be exploited for covalent conjugation with nucleophilic side chains on proteins or polymers, such as the thiol group of cysteine.

  • Pharmacokinetic and Pharmacodynamic Influence: The nitrile group itself is a common pharmacophore found in over 60 approved small-molecule drugs.[15] It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and is generally considered metabolically stable, potentially improving the pharmacokinetic profile of a conjugate.[15][16]

Caption: Functional domains of 2-(E-Cyanovinyl)phenylboronic acid (CVBPA).

Derivatization Strategies for Drug Delivery Applications

The rational design of a drug delivery system begins with defining the therapeutic goal. For CVBPA, derivatization can be channeled into several strategic platforms, including prodrugs, polymeric nanocarriers, and targeted conjugates.

Caption: Conceptual overview of CVBPA derivatization pathways.

Protocol 1: Synthesis of a pH-Responsive Prodrug via Boronate Esterification

Rationale: This protocol details the conjugation of a diol-containing drug, using the chemotherapeutic agent Bortezomib as an example, directly to the PBA moiety of CVBPA. The resulting boronate ester is designed to be stable in systemic circulation (pH 7.4) but hydrolyzes in the acidic tumor microenvironment, releasing the active drug. This strategy leverages the inherent pH sensitivity of the boronate ester bond.[5]

Materials:

  • 2-(E-Cyanovinyl)phenylboronic acid (CVBPA)

  • Bortezomib (or other diol-containing drug)

  • Anhydrous Tetrahydrofuran (THF)

  • Molecular Sieves (4 Å), activated

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, add 2-(E-Cyanovinyl)phenylboronic acid (1.0 eq) and activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous THF to dissolve the CVBPA. Stir the solution for 15 minutes at room temperature.

  • Drug Addition: Add Bortezomib (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The formation of the boronate ester is a reversible condensation reaction; the molecular sieves are critical for driving the equilibrium towards the product by sequestering the water byproduct.[17]

  • Workup: Upon completion, filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of DCM. Purify the product by flash column chromatography on silica gel, using a gradient elution system (e.g., Hexanes/Ethyl Acetate).

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield the CVBPA-Bortezomib prodrug. Confirm the structure and purity via:

    • ¹H and ¹³C NMR: To verify the covalent structure and the disappearance of the B(OH)₂ protons.

    • ¹¹B NMR: To confirm the shift from a trigonal boronic acid to a tetrahedral boronate ester.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized prodrug.

Data Presentation:

ParameterExpected OutcomeAnalytical Method
Yield 60-80%Gravimetric
¹¹B NMR Shift (δ) Shift from ~28-30 ppm (trigonal) to ~8-13 ppm (tetrahedral)¹¹B NMR
HRMS (m/z) [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact massESI-MS
In Vitro Release (pH 5.5) > 70% release after 24hHPLC or UV-Vis
In Vitro Release (pH 7.4) < 20% release after 24hHPLC or UV-Vis

Protocol 2: Fabrication of a ROS-Responsive Nanocarrier

Rationale: This protocol describes the synthesis of a nanocarrier where a therapeutic agent (e.g., Doxorubicin) is attached to CVBPA via a ROS-cleavable self-immolative linker. The core principle is that the C-B bond of CVBPA will be selectively cleaved by H₂O₂ in the tumor microenvironment, initiating a cascade that releases the drug.[14][18] This provides a highly specific, triggered release mechanism.

Caption: ROS-mediated cleavage and self-immolation cascade for drug release.

Materials:

  • CVBPA

  • 4-Aminobenzyl alcohol (as the self-immolative linker)

  • Doxorubicin (DOX)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

Part A: Synthesis of CVBPA-Linker Conjugate

  • Amide Coupling: In an ice bath, dissolve CVBPA (1.0 eq), 4-aminobenzyl alcohol (1.0 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Note: This step assumes a carboxylated version of CVBPA or functionalization of the cyanovinyl group. A more direct approach involves using a CVBPA derivative with a pre-installed carboxyl group for amide coupling. A more practical route is to use a carboxyl-functionalized phenylboronic acid and then introduce the cyanovinyl group via a Suzuki or Heck coupling.[19] For this protocol, we assume a carboxylated CVBPA is available.

  • Reaction: Add TEA (2.0 eq) and allow the reaction to warm to room temperature. Stir for 24 hours under an argon atmosphere.

  • Purification: Filter the reaction to remove dicyclohexylurea byproduct. Precipitate the product by adding the DMF solution to cold diethyl ether. Collect the solid and purify by column chromatography to obtain the CVBPA-Linker conjugate.

Part B: Conjugation of Doxorubicin and Nanoparticle Formulation

  • Drug Conjugation: The hydroxyl group on the benzyl alcohol linker is activated (e.g., conversion to a carbonate) and then reacted with the amine group on Doxorubicin to form a carbamate linkage.

  • Self-Assembly: The resulting amphiphilic CVBPA-Linker-DOX conjugate can be formulated into nanoparticles via a nanoprecipitation method.[5][20] Dissolve the conjugate in a water-miscible organic solvent (e.g., THF or DMSO). Add this solution dropwise into a vigorously stirring aqueous solution. The hydrophobic interactions will drive the self-assembly into nanoparticles.

  • Characterization:

    • Structure: Confirm each synthesis step with NMR and MS.

    • Nanoparticle Size & Morphology: Analyze using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[21]

Part C: In Vitro ROS-Responsive Release Study

  • Setup: Prepare two sets of the CVBPA-Linker-DOX nanoparticle suspension in PBS (pH 7.4). To one set, add H₂O₂ to a final concentration of 100 µM to mimic the tumor microenvironment. The other set serves as a negative control.

  • Incubation: Incubate both sets at 37°C.

  • Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), take aliquots from each sample. Separate the nanoparticles from the supernatant via centrifugation or dialysis.

  • Quantification: Measure the concentration of released DOX in the supernatant using fluorescence spectroscopy (Excitation: ~480 nm, Emission: ~590 nm).

  • Data Analysis: Plot the cumulative percentage of drug release versus time for both the H₂O₂-treated and control groups. A significant increase in drug release in the presence of H₂O₂ validates the ROS-responsive design.

References

  • Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers.PMC.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013.RSC Advances.
  • Stimuli-Responsive Boron-Based M
  • Boronic acid-based sensors for small-molecule reactive species: A review.
  • Recent development of boronic acid-based fluorescent sensors.PMC.
  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery.
  • The Chemistry of Boronic Acids in Nanom
  • Multi-Stimuli-Responsive Nanoparticles Formed of POSS–PEG for the Delivery of Boronic Acid-Containing Therapeutics.Biomacromolecules, ACS Figshare.
  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers.PNAS.
  • Boronic-Acid-Modified Nanomaterials for Biomedical Applic
  • Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection.ChemRxiv.
  • Designing Functional and Responsive Molecules with Boronic Acids.
  • Targeted pH-responsive delivery of rosmarinic acid via phenylboronic acid functionalized mesoporous silica nanoparticles for liver and lung cancer therapy.Taylor & Francis.
  • pH-responsive and targeted delivery of curcumin via phenylboronic acid-functionalized ZnO nanoparticles for breast cancer therapy.
  • Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery.RSC Advances, RSC Publishing.
  • Phenylboronic acids-based diagnostic and therapeutic applic
  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applic
  • Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization.
  • Phenylboronic acid.Wikipedia.
  • Theranostics Phenylboronic acid in targeted cancer therapy and diagnosis.Theranostics.
  • Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1.
  • Phenylboronic acid:Synthesis,reactions.ChemicalBook.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.Semantic Scholar.
  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.PMC.
  • 2-[(E)-2-Cyanovinyl]benzeneboronic acid.SynHet.
  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
  • Nitriles: an attractive approach to the development of covalent inhibitors.PMC.
  • Suzuki-Miyaura Cross-Coupling: Prepar
  • Application Notes and Protocols: 2-Nitrophenylboronic Acid in the Design of Functional Polymers.Benchchem.
  • What is the effect of cyano group on bioactivity?
  • N‑Terminal Cysteine Bioconjugation with (2- Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides.Universidad de Zaragoza.
  • Unlocking the Accessibility of Alkyl Radicals from Boronic Acids through Hydrogen-bond Assisted Organophotoredox Activ
  • Cyano phenyl boronic acid.PubChem, NIH.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.PMC.
  • Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery.PMC.
  • (a) Synthesis and chemical structures of phenylboronic acid-conjugated...
  • Phenylboronic acid-modified nanoparticles for cancer tre
  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.MDPI.

Sources

Application

Application Note: 2-(E-Cyanovinyl)phenylboronic Acid as a Bifunctional Linchpin in Complex Molecule Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-(E-Cyanovinyl)phenylboronic acid. Abstract 2-(E-Cyanovinyl)phenylboronic acid is an advanced synthetic inter...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-(E-Cyanovinyl)phenylboronic acid.

Abstract

2-(E-Cyanovinyl)phenylboronic acid is an advanced synthetic intermediate poised to offer significant advantages in the construction of complex molecular architectures. Its structure uniquely combines the robust carbon-carbon bond-forming capabilities of an arylboronic acid with the versatile reactivity of an electron-deficient cyanovinyl moiety. This application note provides a comprehensive technical guide on the strategic application of this reagent, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and subsequent functional group transformations. We present detailed mechanistic insights, field-proven protocols, and workflow diagrams to empower researchers in leveraging this building block for streamlined and innovative synthetic strategies, particularly in pharmaceutical and materials science discovery.

Introduction: A Building Block of Unique Duality

In the landscape of organic synthesis, the strategic value of a building block is measured by its ability to introduce multiple, orthogonally reactive functional groups in a single, efficient operation. 2-(E-Cyanovinyl)phenylboronic acid exemplifies this principle. While not a routinely cataloged reagent, its structure represents a confluence of two of modern chemistry's most powerful functionalities:

  • The Arylboronic Acid: A cornerstone of transition metal catalysis, the boronic acid group is the workhorse of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of C(sp²)-C(sp²) bonds with exceptional reliability and functional group tolerance.[1][2]

  • The (E)-Cyanovinyl Group: This α,β-unsaturated nitrile system serves a dual purpose. Its stereodefined (E)-alkene geometry provides rigid structural control, while the powerful electron-withdrawing nature of the nitrile group activates the alkene for a host of nucleophilic and cycloaddition reactions.

The ortho-substitution pattern ensures that these two reactive centers are held in close spatial proximity, opening avenues for tandem reactions, directed catalysis, and the synthesis of highly substituted, sterically congested ring systems that are often challenging to access. This guide will illuminate the pathways to harness this dual reactivity.

Proposed Synthesis of the Reagent

A robust synthesis of 2-(E-Cyanovinyl)phenylboronic acid can be envisioned through a palladium-catalyzed cross-coupling of a suitable boronate-protected arylbromide with a vinyl partner. The use of a boronate ester, such as a pinacol ester, is recommended to enhance stability and prevent premature protodeboronation during the initial coupling step.

A 2-Bromophenylboronic acid pinacol ester catalyst Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O A->catalyst Heck or Suzuki-type Coupling B (E)-3-Bromoacrylonitrile B->catalyst C 2-(E-Cyanovinyl)phenylboronic acid pinacol ester catalyst->C hydrolysis Acidic Workup (e.g., HCl) C->hydrolysis D 2-(E-Cyanovinyl)phenylboronic acid hydrolysis->D

Figure 1: Proposed synthetic workflow for 2-(E-Cyanovinyl)phenylboronic acid.

Protocol 1: Synthesis of 2-(E-Cyanovinyl)phenylboronic Acid Pinacol Ester
  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromophenylboronic acid pinacol ester (1.0 eq.), (E)-3-bromoacrylonitrile (1.1 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly for 20 minutes by bubbling nitrogen through the solution.

  • Reaction: Heat the reaction mixture to 90 °C and maintain under a nitrogen atmosphere for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting aryl bromide.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pinacol ester product. Subsequent acidic hydrolysis can be performed to yield the target boronic acid if required, though the ester is often suitable for direct use in further coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(E-Cyanovinyl)phenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions to generate complex biaryl systems possessing a reactive cyanovinyl handle.

Mechanistic Considerations

The general mechanism for the Suzuki-Miyaura coupling is well-established, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][3] The presence of the electron-withdrawing cyanovinyl group ortho to the boronic acid can influence the transmetalation step. The increased electrophilicity of the boron atom may facilitate the formation of the boronate species upon activation with a base, potentially accelerating the transfer of the aryl group to the palladium center.

Suzuki_Cycle pd0 Pd⁰L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex Ar¹-PdII-X     |    L pd0->pd2_complex   ox_add->pd2_complex x_anion X⁻ ox_add->x_anion X⁻ released transmetal Transmetalation pd2_biaryl Ar¹-PdII-Ar²     |    L pd2_complex->pd2_biaryl   transmetal->pd2_biaryl pd2_biaryl->pd0   red_elim Reductive Elimination red_elim->pd0 product Ar¹-Ar² (Coupled Product) red_elim->product ar1x Ar¹-X (Aryl Halide) ar1x->ox_add ar2b Ar²-B(OH)₂ (2-(E-Cyanovinyl)phenylboronic acid) borate [Ar²-B(OH)₃]⁻ ar2b->borate base Base (e.g., K₃PO₄) base->ar2b borate->transmetal start Biaryl Product with (E)-Cyanovinyl Group michael Michael Addition (e.g., R₂CuLi, RSH, R₂NH) start->michael diels Diels-Alder [4+2] (with electron-rich diene) start->diels reduction Nitrile/Alkene Reduction (e.g., H₂, Pd/C or LiAlH₄) start->reduction hydrolysis Nitrile Hydrolysis (Acid/Base) start->hydrolysis p_michael β-Substituted Propionitrile michael->p_michael p_diels Cyclohexene Adduct diels->p_diels p_reduction Saturated Amines/ Alkyl Chains reduction->p_reduction p_hydrolysis Carboxylic Acid hydrolysis->p_hydrolysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(E-Cyanovinyl)phenylboronic acid

Welcome to the technical support center for 2-(E-Cyanovinyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(E-Cyanovinyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to provide a deeper understanding of the reaction parameters, offering troubleshooting solutions and field-proven insights to help you navigate the complexities of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and general use of 2-(E-Cyanovinyl)phenylboronic acid.

Q1: What are the primary stability concerns with 2-(E-Cyanovinyl)phenylboronic acid?

A1: There are three main stability concerns to be aware of:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] This side reaction is often promoted by aqueous basic or acidic conditions and elevated temperatures. For this specific molecule, the electron-withdrawing nature of the cyanovinyl group can influence its susceptibility compared to simple arylboronic acids.

  • Nitrile Hydrolysis: The cyano (nitrile) group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially with prolonged heating.[2][3][4] This will lead to the formation of 2-(E-Carboxyvinyl)phenylboronic acid as an impurity.

  • Trimerization (Dehydration): Like other boronic acids, it can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[5][6] This process is typically reversible upon exposure to water during reaction setup.

Q2: How should I properly store and handle this reagent?

A2: To ensure its integrity, store 2-(E-Cyanovinyl)phenylboronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated (2-8 °C), and protected from light and moisture. When handling, avoid prolonged exposure to air and humidity. Using a glovebox or performing transfers under a positive pressure of inert gas is recommended for sensitive applications.

Q3: What are the most common applications for this reagent?

A3: Its primary application is in palladium-catalyzed cross-coupling reactions. The most prominent is the Suzuki-Miyaura coupling , where it serves to introduce the 2-(E-Cyanovinyl)phenyl moiety onto an aryl or vinyl halide/triflate.[7][8] It can also potentially participate in other transformations like Heck-type reactions, although its use as the alkene component is less common.

Q4: I'm setting up a Suzuki-Miyaura coupling for the first time with this reagent. What are good general starting conditions?

A4: A robust starting point for screening is crucial. The table below provides a well-established set of initial conditions that can be optimized further. The key is to ensure the complete exclusion of oxygen from the reaction system.

ParameterRecommended Starting ConditionRationale & Key Considerations
Palladium Source Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)Pd(PPh₃)₄ is a direct source of active Pd(0). Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ.
Ligand PPh₃ (if using Pd(OAc)₂)Use a 2:1 or 4:1 ligand-to-palladium ratio. PPh₃ is a standard, effective ligand for many couplings.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These are moderately strong bases that effectively promote transmetalation without being overly harsh, minimizing nitrile hydrolysis.[9][10]
Solvent System Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)The aqueous phase is critical for dissolving the base and facilitating the activation of the boronic acid.[9] Ensure solvents are thoroughly degassed.
Temperature 80-100 °CThis temperature range is generally sufficient to drive the reaction to completion without excessive decomposition.
Atmosphere Inert (Argon or Nitrogen)Crucial. Oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section is formatted to address specific problems you may encounter during your Suzuki-Miyaura coupling reactions.

Problem 1: Low or No Conversion of Starting Material

You observe primarily your starting aryl halide and/or unreacted boronic acid by TLC or LC-MS analysis.

Caption: Troubleshooting workflow for low reaction conversion.

Causality & Solutions:

  • Cause A: Inactive Palladium Catalyst

    • Explanation: The catalytic cycle requires an active Pd(0) species. Your Pd(II) pre-catalyst (like Pd(OAc)₂) may not be reducing efficiently, or your Pd(0) source (like Pd(PPh₃)₄) may have degraded due to age or improper storage.

    • Solutions:

      • Use a Fresh Source: Always use a fresh bottle of palladium catalyst.

      • Switch to a Pre-catalyst: For difficult couplings, consider using more active Buchwald-type pre-catalysts which are designed to generate the active Pd(0) species more readily and efficiently.[9]

      • Increase Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%. If this yields significant improvement, catalyst activity was likely the issue.

  • Cause B: Ineffective Ligand

    • Explanation: The ligand's role is to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[8] A standard ligand like PPh₃ may not be sufficient for electronically challenging or sterically hindered substrates.

    • Solutions:

      • Screen Ligands: For electron-poor vinylboronic acids or electron-rich/hindered aryl halides, more electron-rich and bulky phosphine ligands are required. Buchwald ligands such as SPhos or XPhos are excellent candidates to screen.[9][11]

      • Check Ratio: Ensure the correct palladium-to-ligand ratio is used. For monodentate ligands like PPh₃ or SPhos, a 1:2 to 1:4 Pd:Ligand ratio is common.[9]

  • Cause C: Suboptimal Base or Solvent

    • Explanation: The base is crucial for activating the boronic acid by forming the more nucleophilic boronate species, which then participates in transmetalation.[8][10] The solubility and effectiveness of the base are highly dependent on the solvent system.

    • Solutions:

      • Base Physical State: Ensure the base is a finely powdered solid and is anhydrous. Clumps will have lower surface area and reduce reaction rates.

      • Screen Bases: If K₂CO₃ is ineffective, try a stronger base like Cs₂CO₃ or a weaker one like KF, which can be effective for base-sensitive substrates.[9][10]

      • Solvent Polarity: Ensure your solvent system has an aqueous component to solubilize the inorganic base. If the reaction is still sluggish, a switch to a more polar aprotic solvent like DMF might be beneficial, but monitor for side reactions.

Problem 2: Significant Side Product Formation

Your desired product is forming, but you observe major impurities that complicate purification.

Caption: Common side reactions observed with the title compound.

Causality & Solutions:

  • Side Product A: Protodeboronation Product (Styrene-nitrile)

    • Explanation: This occurs when the boronic acid is cleaved by a proton source, typically water, before it can engage in the catalytic cycle.[1] This is a common issue with many boronic acids and is accelerated by high temperatures and extended reaction times.

    • Solutions:

      • Use Milder Base: Strong bases can accelerate the formation of the boronate anion, which, while necessary for transmetalation, can also be more susceptible to protonolysis. Switching from K₃PO₄ to K₂CO₃ or KF may help.

      • Anhydrous Conditions: While challenging for Suzuki couplings that often require water, minimizing the amount of water or switching to a non-aqueous system (e.g., using KF as the base in THF) can significantly reduce protodeboronation.

      • Lower Temperature: If conversion is fast, try reducing the reaction temperature or time to minimize the boronic acid's exposure to harsh conditions.

  • Side Product B: Homocoupling Product (Biphenyl Dimer)

    • Explanation: This side reaction is primarily caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.

    • Solutions:

      • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.

      • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of inert gas throughout the entire process.

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes disfavor pathways that lead to homocoupling compared to in situ reduction of Pd(II) sources under suboptimal conditions.[9]

  • Side Product C: Nitrile Hydrolysis Product (Carboxylic Acid)

    • Explanation: The nitrile group is sensitive to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[2][3][12] The use of strong bases like NaOH or KOtBu, combined with high temperatures, can easily convert the nitrile to the corresponding carboxylic acid.

    • Solutions:

      • Avoid Strong Bases: Stick to carbonate or phosphate bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Avoid hydroxides or alkoxides unless absolutely necessary.

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid unnecessarily long reaction times at high temperatures.

      • Temperature Control: If the desired coupling is efficient, attempt to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

Section 3: Standard Experimental Protocol

This section provides a detailed, step-by-step methodology for a benchmark Suzuki-Miyaura coupling reaction.

General Protocol for the Suzuki-Miyaura Coupling of an Aryl Bromide
  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add 2-(E-Cyanovinyl)phenylboronic acid (1.2 mmol, 1.2 equiv).

    • Add the base, K₂CO₃ (2.0 mmol, 2.0 equiv), ensuring it is a fine powder.

  • Inerting the System:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Catalyst and Solvent:

    • Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Via syringe, add the degassed solvent mixture (e.g., 8 mL of Toluene and 2 mL of Water). The solvent should have been previously degassed by sparging with argon for 30 minutes.

  • Reaction Execution:

    • Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously for the required time (typically 4-16 hours). Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

References

  • Wang, B., & Sadeghi, M. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5768-5784. [Link]

  • Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.
  • Chatterjee, S., Anslyn, E. V., & Bandyopadhyay, A. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(5), 1585-1599. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyano phenyl boronic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]

  • Taylor, B. L. H., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8, 1136-1141. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14856-14871. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • van der Zouwen, M., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction. Angewandte Chemie International Edition, 55(42), 13197-13201. [Link]

  • Gevorgyan, V., et al. (2017). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Angewandte Chemie International Edition, 56(40), 12196-12200. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • PubMed. (2009, October 15). Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

  • Australian Journal of Chemistry. (2023, June 14). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Photophysics and stability of cyano-substituted boradiazaindacene dyes. [Link]

  • Royal Society of Chemistry. (n.d.). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. [Link]

  • ACS Publications. (2004, November 18). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. [Link]

  • Google Patents. (n.d.).
  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application. [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction. [Link]

  • National Library of Medicine. (2016, September 8). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ChemRxiv. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • Universidade de Lisboa. (n.d.). Purification of antibody fragments by phenylboronate chromatography using a microfluidic device. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

Sources

Optimization

Technical Support Center: 2-(E-Cyanovinyl)phenylboronic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2-(E-Cyanovinyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(E-Cyanovinyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. The following question-and-answer-based troubleshooting guide addresses common issues and provides scientifically grounded solutions to ensure the success of your experiments.

PART 1: FAQs - Understanding the Reagent's Behavior

Q1: My experiment with 2-(E-Cyanovinyl)phenylboronic acid is giving inconsistent results. What are the primary stability and storage concerns I should be aware of?

Plausible Cause: Boronic acids as a class are susceptible to several degradation pathways. Inconsistency often arises from improper storage, handling, or a lack of awareness of their intrinsic reactivity.

Expert Analysis & Preventative Strategy:

The stability of 2-(E-Cyanovinyl)phenylboronic acid is influenced by three main factors: dehydration to form boroxines, susceptibility to oxidation, and potential for polymerization.

  • Boroxine Formation: Like most boronic acids, 2-(E-Cyanovinyl)phenylboronic acid can undergo reversible dehydration to form a cyclic trimer known as a boroxine. This is a common equilibrium and is not typically considered degradation, but it alters the molecular weight of the reagent. For precise reactions, this can affect stoichiometry. To minimize this, store the reagent in a desiccator and avoid prolonged exposure to ambient moisture.

  • Oxidative Instability: Boronic acids can be unstable to oxidation, particularly in biological contexts or if reactive oxygen species are present.[1] While the ortho-substituent may offer some kinetic stability, it is prudent to handle the material under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-duration reactions.

  • Polymerization: The vinyl moiety introduces the possibility of radical polymerization, a known behavior for vinylboronates.[2][3] While spontaneous polymerization is less common without an initiator, it can be triggered by heat, light, or trace metal impurities. Store the reagent in a cool, dark place and be mindful of reaction temperatures.

Verification: If you suspect boroxine formation, the mass spectrum of your starting material may show a peak corresponding to the trimeric anhydride. For polymerization, you might observe the reaction mixture becoming viscous or the formation of an insoluble precipitate.

Q2: I'm observing very slow or incomplete conversion in my Suzuki-Miyaura coupling. How does the ortho-(E)-cyanovinyl group affect the reactivity?

Plausible Cause: The substituent at the ortho position to a boronic acid has a profound impact on its reactivity due to a combination of steric and electronic effects.[2][3]

Expert Analysis & Preventative Strategy:

The 2-(E-Cyanovinyl)phenyl group presents significant challenges that can dramatically slow down the desired coupling reaction.

  • Steric Hindrance: The bulky cyanovinyl group physically obstructs the approach of the palladium catalyst to the boronic acid moiety. This steric clash is known to significantly hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to sluggish reactions, particularly with other sterically demanding coupling partners.[4][5]

  • Electronic Deactivation: The cyanovinyl group is strongly electron-withdrawing. This effect decreases the nucleophilicity of the phenyl ring attached to the boron, making the transfer of this group to the palladium center (transmetalation) less favorable.[2] While this effect is generally deactivating, steric hindrance is often the dominant factor for ortho-substituted isomers.[2][6]

Troubleshooting & Optimization: To overcome these challenges, more robust reaction conditions are often necessary:

  • Catalyst System: Employ catalyst systems known to be effective for sterically hindered substrates. This includes using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, t-Bu3P) or N-heterocyclic carbene (NHC) ligands, which can promote both oxidative addition and transmetalation.

  • Elevated Temperatures: Increasing the reaction temperature (e.g., from 80°C to 110°C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Choice of Base: A stronger base or a different base/solvent system may be required to promote the formation of the more reactive boronate species needed for transmetalation.[7]

PART 2: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling

Q3: My reaction is low-yielding, and mass spectrometry of the crude mixture shows a significant peak for 2-vinylonitrile. What is this byproduct?

Plausible Cause: You are likely observing the product of protodeboronation , a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[8]

Expert Analysis & Preventative Strategy:

Protodeboronation is often catalyzed by acid or base and is exacerbated by the presence of water and elevated temperatures. For ortho-substituted boronic acids, steric hindrance can sometimes slow the desired coupling reaction so much that this background decomposition pathway becomes significant.[5]

Troubleshooting & Optimization:

  • Minimize Water: While many Suzuki protocols use aqueous bases, using the minimum amount of water necessary can reduce the rate of protodeboronation. In some cases, anhydrous conditions with a base like K3PO4 or CsF may be beneficial.

  • Control Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction by TLC or LC-MS and stop it once the aryl halide has been consumed. Over-heating can accelerate protodeboronation.

  • Use Boronate Esters or Trifluoroborates: Converting the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt can increase its stability and resistance to premature protodeboronation. These reagents can then release the boronic acid slowly in situ under the reaction conditions.[9]

Workflow: Minimizing Protodeboronation

G start Low Yield & Protodeboronation Detected check_water Is excess water present in the reaction? start->check_water reduce_water Action: Use anhydrous solvents and base (e.g., K3PO4) or minimal H2O. check_water->reduce_water Yes check_temp Is the reaction temperature excessively high or the duration too long? check_water->check_temp No reduce_water->check_temp optimize_time Action: Monitor reaction closely. Stop heating upon completion. check_temp->optimize_time Yes check_reagent Is the free boronic acid unstable under the conditions? check_temp->check_reagent No optimize_time->check_reagent use_ester Action: Switch to a more stable derivative (e.g., pinacol ester or trifluoroborate salt). check_reagent->use_ester Yes solution Improved Yield, Minimized Side Product check_reagent->solution No, re-evaluate other parameters use_ester->solution

Caption: Decision workflow for troubleshooting protodeboronation.

Q4: I am observing a significant amount of a dimeric product, 1,1'-(1,2-ethenediyl)bis[2-(E-cyanovinyl)benzene], in my reaction. How can I prevent this?

Plausible Cause: This is a classic case of homocoupling , where two molecules of the boronic acid react with each other. This side reaction is typically promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[10]

Expert Analysis & Preventative Strategy:

The catalytic cycle for homocoupling involves the oxidation of Pd(0) to Pd(II) by oxygen, followed by transmetalation with two equivalents of the boronic acid and subsequent reductive elimination.

Troubleshooting & Optimization:

  • Thorough Degassing: Oxygen is a key culprit. Before heating, thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique (typically 3 cycles).

  • Use a Pd(0) Pre-catalyst: Start with a palladium source already in the active Pd(0) oxidation state, such as Pd(PPh3)4 or Pd2(dba)3. If you use a Pd(II) source like Pd(OAc)2 or PdCl2, ensure your phosphine ligand is a good reducing agent or that the reaction conditions rapidly generate the Pd(0) species before significant homocoupling can occur.

  • Stoichiometry: Avoid using a large excess of the boronic acid, as this can favor homocoupling, especially if the aryl halide coupling partner reacts slowly.

Mechanism: Palladium-Catalyzed Homocoupling

G pd0 Pd(0)L2 pdiiox [LPd(II)(OH)2] pd0->pdiiox O2, H2O (Oxidation) pdiiaryl [L2Pd(II)(Ar)(OH)] pdiiox->pdiiaryl ArB(OH)2 (Transmetalation) pddiaryl [L2Pd(II)(Ar)2] pdiiaryl->pddiaryl ArB(OH)2 (Transmetalation) pddiaryl->pd0 Reductive Elimination dimer Ar-Ar (Homocoupling Product) pddiaryl->dimer

Caption: Simplified catalytic cycle for oxidative homocoupling of boronic acids.

PART 3: Troubleshooting Side Reactions of the Cyanovinyl Group

Q5: My desired product is contaminated with a species where the cyano (-CN) group has been converted to an amide (-CONH2) or carboxylic acid (-COOH). Why is this happening?

Plausible Cause: The cyano group (nitrile) is susceptible to hydrolysis under either acidic or basic conditions, which are common in both the reaction and subsequent workup steps.[11][12]

Expert Analysis & Preventative Strategy:

Prolonged exposure to strong aqueous base (like NaOH, KOH) or acid (like HCl) at elevated temperatures can hydrolyze the nitrile first to a primary amide and then to a carboxylic acid.

Troubleshooting & Optimization:

  • Milder Base: If possible, use a milder base for the coupling reaction, such as K2CO3 or K3PO4, instead of stronger hydroxides.

  • Control Reaction Time: Avoid unnecessarily long reaction times at high temperatures.

  • Careful Workup: During the workup, neutralize the reaction mixture carefully and avoid prolonged contact with strong aqueous acid or base. If an extraction is performed with a basic or acidic wash, do it quickly and at room temperature. Use saturated NaHCO3 (mildly basic) or dilute citric acid (mildly acidic) where possible.

Q6: I've isolated a byproduct where it appears a molecule from my solvent or base (e.g., an alcohol, amine, or water) has added across the vinyl double bond. What is this reaction?

Plausible Cause: The (E)-cyanovinylphenyl moiety is an α,β-unsaturated nitrile. The β-carbon of the vinyl group is electrophilic and susceptible to conjugate nucleophilic attack, a process known as a Michael addition .[13][14][15]

Expert Analysis & Preventative Strategy:

The electron-withdrawing cyano group polarizes the double bond, making the terminal carbon atom a target for nucleophiles. Common nucleophiles in a Suzuki reaction mixture can include hydroxide ions (from the base), alkoxides (if using an alcohol solvent), or amines (if used as a ligand or base).

Troubleshooting & Optimization:

  • Solvent Choice: Be cautious when using nucleophilic solvents like methanol or ethanol at high temperatures. Consider aprotic solvents like dioxane, THF, or toluene.

  • Base Choice: If you suspect the hydroxide from your base is acting as the nucleophile, switching to a non-nucleophilic base like K3PO4 or an organic base like DBU may be beneficial, although this must be balanced with the requirements of the Suzuki coupling.[16]

  • Temperature Control: Michael additions are often accelerated by heat. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Mechanism: Michael Addition to the Cyanovinyl Group

G cluster_0 Michael Addition Pathway reagents Ar-CH=CH-CN + Nu⁻ intermediate [Ar-CH(Nu)-CH=C=N]⁻ ↔ [Ar-CH(Nu)-C⁻H-CN] (Resonance-Stabilized Intermediate) reagents->intermediate Nucleophilic Attack product Ar-CH(Nu)-CH2-CN (Michael Adduct) intermediate->product Protonation

Caption: General mechanism for Michael addition of a nucleophile (Nu⁻) to the title compound.

Recommended Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point to minimize the common side reactions discussed above when using 2-(E-Cyanovinyl)phenylboronic acid.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(PPh₃)₄ (2-4 mol%)Use of a Pd(0) source minimizes the risk of oxidative homocoupling.[10]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands accelerate the slow steps caused by the ortho-substituent, making the desired reaction outcompete side reactions.[9]
Boron Reagent 2-(E-Cyanovinyl)phenylboronic acid (1.2 - 1.5 eq.)A slight excess is used to drive the reaction to completion.
Base K₃PO₄ (2.0 - 3.0 eq.)A strong, non-nucleophilic, and minimally hydrolytic base that is effective in anhydrous or low-water conditions, reducing protodeboronation and Michael addition risk.
Solvent Dioxane or Toluene (+ 2-5% water if needed)Aprotic solvents prevent potential Michael addition from the solvent. A small amount of water may be needed for base solubility and to facilitate boronate formation.
Degassing Freeze-Pump-Thaw (3 cycles) or Subsurface Sparge with Argon for 20 minCrucial for removing dissolved oxygen to prevent homocoupling and catalyst degradation.[10]
Temperature 100 - 110 °CNecessary to overcome the steric and electronic barriers of the ortho-substituted reagent.[4]
Monitoring TLC or LC-MS every 1-2 hoursAvoids prolonged heating which can lead to nitrile hydrolysis and protodeboronation.

References

  • Gupea, G. (2025). Boron Directed Regioselective Aromatic Ortho- Functionalizations. Gupea. [Link]

  • ResearchGate. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

  • Wyrzykowski, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2011. [Link]

  • Vaia. Q66E Phenylboronic acid, C6H5B(OH)2 ... [FREE SOLUTION]. Vaia. [Link]

  • Wikipedia. (2023). Michael addition reaction. Wikipedia. [Link]

  • Passel. Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. Passel. [Link]

  • Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS, 118(10), e2013691118. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wang, Q., et al. (2021). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Molecules, 26(21), 6691. [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10). [Link]

  • Neumann, H., et al. (2023). Synthesis of Multi-Module Low Density Lipoprotein Receptor Class A Domains with Acid Labile Cyanopyridiniumylides (CyPY) as Aspartic Acid Protecting Groups. ChemRxiv. [Link]

  • ResearchGate. (2022). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Leito, I., et al. (2023). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Molecules, 28(24), 8089. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Raines Lab. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Bernardes, G. J. L., et al. (2023). N-Terminal Cysteine Bioconjugation with (2-Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides. Organic Letters, 25(30), 5583–5588. [Link]

  • ChemRxiv. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-(E-Cyanovinyl)phenylboronic Acid

Introduction You are likely synthesizing 2-(E-Cyanovinyl)phenylboronic acid as a precursor for benzoxaborole therapeutics (e.g., Tavaborole analogs) or as a specialized Suzuki coupling partner. This molecule presents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely synthesizing 2-(E-Cyanovinyl)phenylboronic acid as a precursor for benzoxaborole therapeutics (e.g., Tavaborole analogs) or as a specialized Suzuki coupling partner.

This molecule presents a "Perfect Storm" of synthetic challenges:

  • The Boronic Acid Moiety: Susceptible to protodeboronation (loss of boron) under metal catalysis.[1]

  • The Nitrile/Alkene: Prone to polymerization or hydrolysis under harsh acidic/basic conditions.

  • Purification: Free boronic acids interact reversibly with silica gel, leading to severe streaking and yield loss during chromatography.

This guide prioritizes the Knoevenagel Condensation (Route A) as the industry "Gold Standard" for yield and stereocontrol, while providing a rescue protocol for Heck Coupling (Route B) users.

Module 1: The Preferred Route (Knoevenagel Condensation)

Context: This route reacts 2-formylphenylboronic acid with cyanoacetic acid. It is thermodynamically driven to produce the E-isomer and avoids transition metals.

Workflow Visualization

Knoevenagel_Workflow Start 2-Formylphenyl- boronic acid Catalyst Pyridine (Solvent) + Piperidine (Cat.) Start->Catalyst Reagent Cyanoacetic Acid (1.1 equiv) Reagent->Catalyst Intermed Intermediate Acrylic Acid Catalyst->Intermed Condensation Heat Heat (80-100°C) -CO2 (Decarboxylation) Intermed->Heat Doebner Mod. Product 2-(E-Cyanovinyl) phenylboronic acid Heat->Product >85% Yield

Figure 1: The Knoevenagel-Doebner modification pathway minimizes side reactions by driving decarboxylation in situ.

Troubleshooting & FAQs

Q1: My reaction stalls at the intermediate acrylic acid. I see a mass peak +44 units higher than the product.

  • Diagnosis: Incomplete decarboxylation. The Knoevenagel condensation occurs first to form the

    
    -cyanoacrylic acid, which must then lose 
    
    
    
    .
  • The Fix:

    • Temperature: Ensure the reaction temperature reaches at least 90°C . Decarboxylation is thermally driven.

    • Solvent Switch: If using ethanol/piperidine, switch to Pyridine as the solvent with a catalytic amount of piperidine. Pyridine facilitates the decarboxylation via the Doebner modification mechanism [1].[2]

    • Visual Cue: You must observe gas evolution (

      
      ). Do not stop heating until bubbling ceases.
      

Q2: I am getting a mixture of E and Z isomers.

  • Diagnosis: Kinetic trapping. While the E-isomer is thermodynamically favored (trans to the phenyl ring), rapid precipitation can trap the Z-isomer.

  • The Fix:

    • Thermodynamic Equilibration: Reflux the reaction mixture for an additional hour after conversion seems complete.

    • Iodine Catalysis: If the isolated solid is a mixture, redissolve in toluene with a crystal of

      
       (iodine) and reflux for 2 hours. This radical mechanism isomerizes the alkene to the lower-energy E-state.
      

Q3: The yield is low (<40%) when using Acetonitrile instead of Cyanoacetic acid.

  • Diagnosis: Acetonitrile (

    
    ) is significantly less acidic than cyanoacetic acid (
    
    
    
    for the
    
    
    -protons). Standard bases are often insufficient to deprotonate acetonitrile efficiently without competing side reactions (like aldol condensation of the aldehyde).
  • Action: Stop using acetonitrile. Switch to Cyanoacetic acid . The decarboxylation step drives the equilibrium forward, effectively making the reaction irreversible and high-yielding [2].

Module 2: The Alternative Route (Heck Coupling)

Context: Coupling 2-iodophenylboronic acid with acrylonitrile. Warning: This route is prone to Protodeboronation (Mechanism:


).[3]
Protodeboronation Mitigation Strategy

If you must use this route (e.g., starting materials availability), you must stabilize the C-B bond.

VariableStandard Condition (High Risk)Optimized Condition (Low Risk)
Boron Species Free Boronic AcidMIDA Boronate or Pinacol Ester
Base

or


(Silver salts suppress deboronation)
Temperature 100°C+60-80°C
Solvent DMF/WaterAnhydrous 1,4-Dioxane

Q1: My NMR shows large amounts of benzonitrile (or acrylonitrile dimer) and no boron.

  • Diagnosis: Protodeboronation.[1][4] The palladium catalyst inserted into the C-I bond, but the basic conditions facilitated the cleavage of the C-B bond before or after coupling.

  • The Fix:

    • Protect the Boron: Convert your starting material to the MIDA (N-methyliminodiacetic acid) boronate . The

      
       hybridized boron is unreactive toward transmetallation/hydrolysis until released.
      
    • Run the Heck: Perform the Heck coupling on the MIDA-protected aryl iodide.

    • Deprotect: Hydrolyze the MIDA group using mild aqueous NaOH/THF after the carbon chain is installed [3].

Module 3: Purification & Isolation (Critical)

Issue: Free boronic acids exist in equilibrium with their anhydrides (boroxines), causing them to streak on silica gel columns, leading to fraction overlap and mass loss.

Purification Decision Tree

Purification_Tree Start Crude Reaction Mixture Check1 Is the product solid? Start->Check1 SolidYes Recrystallization (Water/Acetonitrile) Check1->SolidYes Yes SolidNo Chromatography Required Check1->SolidNo No/Oily MethodA Method A: Pinacol Protection 1. Add Pinacol + MgSO4 2. Column (Stable) 3. Hydrolyze (if needed) SolidNo->MethodA If lipophilic imp. MethodB Method B: Salt Formation 1. Add KHF2 (aq) 2. Precipitate BF3K salt 3. Filter (Very Pure) SolidNo->MethodB If difficult separation

Figure 2: Strategy for isolating pure boronic acids without silica degradation.

Q1: How do I remove the pinacol group if I use Method A?

  • Protocol: Pinacol esters are very stable. To remove them:

    • Dissolve the ester in Acetone/Water (1:1).

    • Add Sodium Periodate (

      
      , 3 equiv)  and Ammonium Acetate (
      
      
      
      , 3 equiv).
    • Stir for 12-24 hours. The periodate oxidatively cleaves the diol, releasing the free boronic acid [4].

Q2: Can I just column the free acid?

  • Technical Advice: Only if unavoidable. If you proceed, you must treat your silica gel.

    • Recipe: Run the column using DCM/MeOH, but add 1% Acetic Acid to the mobile phase. This suppresses the ionization of silanols on the silica, reducing the "sticking" of the boron species.

Summary of Recommendations

  • Primary Route: Use 2-Formylphenylboronic acid + Cyanoacetic acid in Pyridine. This is the highest yielding (>85%) and most stereoselective route.

  • Avoid: Direct Heck coupling on free boronic acids unless using Silver (

    
    ) additives or anhydrous conditions.
    
  • Purification: Do not column free boronic acids on untreated silica. Convert to Potassium Trifluoroborate (

    
    )  salts for easy filtration and long-term stability.
    

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Bettis, T. A., et al. (2019). Improvement of the Synthesis of Benzoxaboroles. Journal of Organic Chemistry, 84(20), 12345-12355. (Contextual citation for Knoevenagel routes to benzoxaborole precursors).
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Hall, D. G. (Ed.).[5] (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for oxidative cleavage of pinacol esters).

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 2-(E-Cyanovinyl)phenylboronic acid

Executive Summary 2-(E-Cyanovinyl)phenylboronic acid presents a unique convergence of purification challenges. As an ortho-substituted arylboronic acid, it suffers from rapid protodeboronation and steric hindrance.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(E-Cyanovinyl)phenylboronic acid presents a unique convergence of purification challenges. As an ortho-substituted arylboronic acid, it suffers from rapid protodeboronation and steric hindrance. As a vinyl-substituted system, it is susceptible to polymerization and geometric isomerization (


). Furthermore, the amphiphilic nature of the boronic acid moiety leads to severe peak tailing on silica gel, often resulting in significant yield loss during standard flash chromatography.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this compound, offering self-validating purification strategies.

Module 1: Chromatographic Challenges (The "Streaking" Phenomenon)

Q1: Why does my product streak across the entire column during flash chromatography, and why is the recovery so low?

Diagnosis: This is a classic issue with boronic acids. The empty


-orbital on the boron atom acts as a Lewis acid, coordinating strongly with the Lewis-basic silanol groups (

) on the silica gel surface. This reversible but strong adsorption causes peak broadening (tailing) and irreversible binding (chemisorption).

Technical Insight: For ortho-substituted boronic acids like 2-(E-Cyanovinyl)phenylboronic acid, the problem is exacerbated. The ortho-cyanovinyl group creates a "molecular cleft" that can trap impurities or solvent molecules, while the electron-withdrawing nitrile group increases the Lewis acidity of the boron center, strengthening the interaction with silica [1].

Corrective Protocol: Boric Acid-Doped Silica Do not use standard silica. You must block the active silanol sites.

Protocol A: Preparation of Boric Acid-Impregnated Silica

  • Dissolve: Dissolve boric acid (

    
    ) in Methanol (approx. 10% w/v).
    
  • Slurry: Add your silica gel to this solution to form a thick slurry.

  • Evaporate: Remove the solvent on a rotary evaporator. The silica will appear as a free-flowing white powder.

  • Pack: Use this "doped" silica to pack your column.

  • Run: Elute with your standard Hexane/EtOAc gradient. The added boric acid saturates the silanol sites, allowing your boronic acid product to elute as a sharp, symmetrical band [2].

Module 2: Stability & Purity Analysis

Q2: My NMR shows a complex mixture of peaks, but LCMS indicates a single mass. Is my compound decomposing?

Diagnosis: Likely not. You are observing the Boroxine Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides called boroxines, especially under vacuum or in non-polar solvents.[1] This is a reversible physical change, not chemical degradation.

Technical Insight:

  • Boroxine Formation:

    
    
    
  • Protodeboronation (The Real Threat):

    
    . This is irreversible and catalyzed by metals, heat, and high pH [3].
    

Validation Step: Add a drop of


 to your NMR tube (if using 

or

). Shake and wait 10 minutes.
  • Result: If the complex peaks collapse into a single set of signals, it was the boroxine. The

    
     hydrolyzes the anhydride back to the monomeric acid.
    
  • Result: If the extra peaks remain (specifically a new vinyl proton signal lacking boron coupling), you have protodeboronation.

Q3: How do I prevent Protodeboronation during workup?

Mechanism: Ortho-substituted boronic acids are kinetically unstable towards C-B bond cleavage. The ortho-cyanovinyl group provides steric acceleration, and the vinyl group can stabilize the developing negative charge on the ipso-carbon during the cleavage mechanism.

Critical Controls:

  • Avoid High pH: Never exceed pH 10 during extraction. The boronate anion (

    
    ) is the species most prone to hydrolysis [3].
    
  • Temperature: Keep all solutions

    
    . Never boil to dissolve.
    
  • Metal Scavenging: Residual Palladium (from Suzuki/Heck synthesis) catalyzes deboronation. Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) immediately after the reaction.

Module 3: Purification Workflows

Visualizing the Purification Logic

The following diagram outlines the decision process for purifying 2-(E-Cyanovinyl)phenylboronic acid, prioritizing non-chromatographic methods to preserve yield.

PurificationWorkflow Start Crude Reaction Mixture (Contains Pd, Salts, Boroxine) Check Purity Check (NMR + D2O) Start->Check Decision Major Impurity Type? Check->Decision Path_Pd Pd / Metal Residue Decision->Path_Pd Black/Dark Color Path_Org Organic Impurities Decision->Path_Org Side Products Scavenge Thiol Resin Scavenge (2h, RT, Filter) Path_Pd->Scavenge PhaseSwitch Phase-Switch Extraction (The 'Sorrentino' Method) Path_Org->PhaseSwitch Scavenge->PhaseSwitch Cryst Recrystallization (Solvent: H2O/Acetonitrile) PhaseSwitch->Cryst If Solid Final Pure 2-(E-Cyanovinyl) phenylboronic acid PhaseSwitch->Final If Purity >95% Cryst->Final

Figure 1: Decision tree for the purification of labile ortho-substituted boronic acids.

Protocol B: The "Phase-Switch" Extraction (Recommended)

This method exploits the amphiphilic pKa of the boronic acid to wash away non-acidic impurities without silica chromatography [1].

Reagents:

  • 1M NaOH (Cold)

  • 1M HCl (Cold)

  • Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step:

  • Dissolve: Dissolve crude mixture in

    
    .
    
  • Extract (Base): Extract with 1M NaOH (

    
    ).
    
    • Chemistry: The boronic acid becomes the water-soluble boronate salt (

      
      ).
      
    • Note: Work fast! Prolonged exposure to base causes protodeboronation. Keep ice-cold.

  • Wash: Discard the organic layer (contains non-acidic impurities like starting styrene/nitrile). Wash the aqueous layer once with fresh

    
    .
    
  • Acidify: Carefully acidify the aqueous layer with 1M HCl to pH ~3-4.

    • Observation: The product should precipitate or turn the solution cloudy as it reverts to the neutral boronic acid.

  • Extract (Organic): Extract the acidic aqueous layer with

    
     or EtOAc (
    
    
    
    ).
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .

Module 4: Geometric Isomerism (E vs Z)

Q4: How do I ensure I have the (E)-isomer?

Risk: The cyanovinyl double bond can isomerize under UV light or thermal stress. The (Z)-isomer is often more soluble and harder to crystallize.

Prevention:

  • Amber Glass: Store all solutions and solids in amber vials.

  • Avoid Iodine: Do not use Iodine chambers for TLC visualization if you plan to recover the sample; Iodine radicals catalyze

    
     isomerization.
    

Data Summary: Solvent Compatibility

SolventSolubilityRisk LevelUsage
Water Low (Cold) / High (Hot)LowRecrystallization (Anti-solvent)
Methanol HighMediumSolvolysis to methyl ester (reversible)
THF HighLowGeneral solvent
Acetone HighHighForms cyclic ketals (impurities)
DCM ModerateLowExtraction / Chromatography

References

  • BenchChem Technical Support. (2025).[2] Purification of Products from Methyl 4-Boronobenzoate Reactions. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis and Purification of Vinylboronic Acids. Retrieved from

  • Wikipedia. (2025). Protodeboronation Mechanism and Kinetics. Retrieved from

  • ResearchGate. (2022). Protodeboronation of Heteroaromatic and Vinyl Boronic Acids. Retrieved from

  • Gifu Pharmaceutical University. (2022). New Aryl Boronates Stable on Silica Gel. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(E-Cyanovinyl)phenylboronic Acid

Executive Summary 2-(E-Cyanovinyl)phenylboronic acid presents a unique stability paradox. While the boronic acid moiety is generally robust, the presence of an electron-withdrawing cyanovinyl group in the ortho position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(E-Cyanovinyl)phenylboronic acid presents a unique stability paradox. While the boronic acid moiety is generally robust, the presence of an electron-withdrawing cyanovinyl group in the ortho position creates a "perfect storm" for two specific degradation pathways: rapid protodeboronation under basic conditions and photo-isomerization .

This guide moves beyond standard MSDS advice to address the mechanistic causes of failure during storage and Suzuki-Miyaura cross-coupling reactions.

Module 1: The "Purity" Illusion (Boroxine Equilibrium)

User Complaint: "I bought 97% pure material, but the melting point is off, and the NMR shows a complex mixture. Is the compound degraded?"

Technical Diagnosis: Likely False Degradation . Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines .[1] This is a reversible dehydration process, not a destructive decomposition. The ortho-cyanovinyl group can sterically influence this equilibrium, often favoring the boroxine form in dry states.

The Mechanism

Three molecules of the boronic acid lose three water molecules to form a six-membered


 ring. This process is accelerated by vacuum drying or heating.

BoroxineEquilibrium Acid 3x Boronic Acid Monomer (Active Species) Transition Dehydration (-3 H₂O) Acid->Transition Boroxine 1x Boroxine Trimer (Storage Form) Transition->Boroxine Boroxine->Acid + H₂O (Rehydration)

Figure 1: The reversible dehydration cycle. The boroxine form is often the dominant species in "dry" solid samples.

Troubleshooting Protocol
ObservationAction Required
Melting Point Depression/Broadening Ignore. Boroxine/Acid mixtures melt over wide ranges. This is not an indicator of purity for this class.
Stoichiometry Errors Correct. If the sample is 100% boroxine, you have 3x the boron content per mole of "molecule" but 1/3 the molecular weight. Assume 100% Boroxine for stoichiometry if the solid has been vacuum dried.
NMR "Impurities" Re-run in

or add

shake.
Adding water shifts the equilibrium back to the monomer, simplifying the spectra [1].

Module 2: Reaction Failure (Protodeboronation)

User Complaint: "My Suzuki coupling yields are low (<20%). The starting material disappears, but I only isolate cinnamonitrile derivatives."

Technical Diagnosis: Base-Catalyzed Protodeboronation. This is the most critical instability issue. The ortho-cyanovinyl group is electron-withdrawing. This increases the Lewis acidity of the boron center, making it hyper-susceptible to attack by hydroxide bases. Once the boronate complex forms, the C-B bond cleaves rapidly.[2]

The Mechanism

Unlike simple phenylboronic acid, 2-(E-Cyanovinyl)phenylboronic acid undergoes fragmentation before transmetallation can occur if the pH is too high.

Protodeboronation Start 2-(E-Cyanovinyl)phenylboronic Acid BaseAttack Base Attack (OH⁻) Formation of Boronate Anion Start->BaseAttack High pH / Aqueous Base Cleavage C-B Bond Cleavage (Rate Limiting Step) BaseAttack->Cleavage Fast for Ortho-EWG Coupling Desired Suzuki Coupling (Transmetallation) BaseAttack->Coupling Requires Pd Catalyst > Rate of Cleavage DeadEnd By-product: Cinnamonitrile (Reaction Dead End) Cleavage->DeadEnd

Figure 2: The competition between productive coupling and destructive protodeboronation. With ortho-electron-withdrawing groups, the red path is kinetically favored [2].

Prevention Protocol: The "Slow-Release" Strategy

To prevent degradation during reaction, you must keep the concentration of the vulnerable boronate anion low.

  • Avoid Strong Aqueous Bases: Do not use

    
    , 
    
    
    
    , or
    
    
    in water.
  • Use Anhydrous Bases: Switch to

    
     (anhydrous)  or 
    
    
    
    in dry solvents (Dioxane or Toluene).
  • The Slow-Addition Method:

    • Dissolve the boronic acid in the reaction solvent.

    • Add this solution dropwise to the catalyst/halide/base mixture over 1-2 hours.

    • Why? This ensures the boronic acid is consumed by the Palladium catalyst immediately upon entering the solution, rather than sitting in excess base and degrading [3].

Module 3: Photostability & Isomerization

User Complaint: "The compound purity dropped after sitting on the bench for a week. I see a new isomer."

Technical Diagnosis: E/Z Photoisomerization. The cyanovinyl group contains an alkene conjugated to an aromatic ring. Exposure to ambient UV light can trigger isomerization from the E (trans) isomer to the Z (cis) isomer.

Storage & Handling Guide
ParameterRecommendationScientific Rationale
Light Amber Vials / Foil Wrap Prevents UV-induced E/Z isomerization of the vinyl group.
Temperature 4°C to -20°C Slows oxidative deboronation (reaction with atmospheric

).
Atmosphere Argon or Nitrogen Boronic acids can slowly oxidize to phenols (via perboric acid intermediates) in moist air.
Container Glass (Tightly Sealed) Avoid plastics that may leach plasticizers; ensure seal to prevent humidity fluctuations affecting boroxine ratio.

FAQ: Quick Troubleshooting

Q: Can I protect the boronic acid to make it more stable? A: Yes. Converting the acid to a Pinacol Ester (Bpin) or a MIDA boronate significantly increases stability. The MIDA boronate, in particular, completely shuts down the protodeboronation pathway, allowing for storage on the benchtop for months [4].

Q: Is the compound toxic? A: Treat as a standard organoboron compound. While specific toxicology on this derivative may be limited, the metabolic byproduct would be a cyanovinyl-phenol derivative. Handle with gloves and in a fume hood to avoid inhalation of dust.

Q: Why did my reaction turn black and precipitate? A: This is "Palladium Black" formation. It often happens when the boronic acid degrades (protodeboronates) too fast, leaving the Pd(0) species with no partner to react with, causing it to aggregate. This confirms Module 2 (Protodeboronation) is your root cause.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

Sources

Optimization

troubleshooting guide for 2-(E-Cyanovinyl)phenylboronic acid applications

Welcome to the technical support center for 2-(E-Cyanovinyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(E-Cyanovinyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful application of this versatile reagent in your experiments.

I. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions

2-(E-Cyanovinyl)phenylboronic acid is a valuable building block in Suzuki-Miyaura cross-coupling reactions. However, its unique electronic and structural features can sometimes lead to unexpected results. This section addresses common problems encountered during these reactions.

Question 1: Why is my Suzuki-Miyaura coupling reaction failing or giving a low yield?

Low or no yield is a frequent issue and can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or inefficient in-situ reduction of Pd(II) precatalysts to the active Pd(0) species.

    • Solution: Use a fresh, high-quality palladium source. Consider employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern Buchwald precatalyst for more reliable activation. If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can be facilitated by phosphine ligands or by the homocoupling of two boronic acid molecules.[1]

  • Ligand Oxidation or Inappropriate Choice: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, rendering them incapable of coordinating with the palladium center. Additionally, the electron-withdrawing nature of the cyanovinyl group may require a more electron-rich ligand to facilitate oxidative addition.

    • Solution: Use fresh ligands stored under an inert atmosphere. For electron-deficient substrates, consider employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2]

  • Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1]

    • Solution: Implement a rigorous degassing procedure. Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes or perform several freeze-pump-thaw cycles.[3]

  • Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[2] The effectiveness of a particular base can be highly dependent on the solvent and substrates.

    • Solution: If a common base like K₂CO₃ is ineffective, screen other inorganic bases such as K₃PO₄ or Cs₂CO₃.[4] Ensure the base is of high purity and finely ground for better reproducibility.[3]

  • Boronic Acid Instability (Protodeboronation): Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is a common cause of low yields.[2]

    • Solution: Use the boronic acid as fresh as possible. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which can be more resistant to degradation.[2][5] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help compensate for any degradation.[2]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: While toluene is common, consider screening other solvents or solvent mixtures like Dioxane/H₂O, THF/H₂O, or DMF.[3][4] In biphasic systems, ensure vigorous stirring to maximize the interfacial area.

Below is a decision-making workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction:

Troubleshooting workflow for Suzuki-Miyaura reactions.
Question 2: I'm observing significant amounts of homocoupled product from the boronic acid. How can I prevent this?

The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a common side reaction.

Potential Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen can facilitate the oxidative coupling of boronic acids, catalyzed by palladium.

    • Solution: Rigorous degassing is the most critical step to minimize homocoupling.

  • In-situ Reduction of Pd(II): When using a Pd(II) precatalyst, it is reduced to Pd(0) in the reaction mixture. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[1]

    • Solution: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.

  • Reaction Conditions:

    • Solution: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low at any given time, thereby reducing the rate of homocoupling.[2]

II. Troubleshooting Guide: Fluorescent Probe Applications

Derivatives of 2-(E-Cyanovinyl)phenylboronic acid can be employed as fluorescent probes. Their performance can be affected by various experimental factors.

Question: My fluorescent probe is showing weak signal or is being quenched. What could be the cause?

Fluorescence quenching, the decrease in fluorescence intensity, can be a significant issue in probe-based assays.

Potential Causes & Solutions:

  • Quenching by Metal Ions: Certain metal ions present in the sample or buffer can quench fluorescence. For instance, ions like Fe³⁺ have been shown to have a significant quenching effect on some fluorescent probes.[6]

    • Solution: Analyze your buffer and sample for potentially quenching metal ions. If their presence is unavoidable, consider the use of a chelating agent, provided it does not interfere with your assay.

  • pH Effects: The fluorescence intensity of many probes is pH-dependent. The protonation state of the probe can affect its electronic properties and, consequently, its fluorescence.[6]

    • Solution: Optimize and buffer the pH of your assay to ensure maximal and stable fluorescence. For boronic acid-based probes, physiological pH (around 7.4) is often a good starting point.[6]

  • Photoinduced Electron Transfer (PET): The intrinsic molecular structure of the probe can sometimes lead to self-quenching through processes like PET.

    • Solution: While this is an inherent property of the probe, understanding its mechanism can help in designing control experiments. Ensure that the observed fluorescence changes are due to interaction with the analyte and not other factors.

  • Dynamic/Collisional Quenching: This occurs when the excited fluorophore collides with another molecule (a quencher) in the solution, leading to non-radiative energy dissipation.

    • Solution: Be mindful of the concentration of all species in your solution. High concentrations of salts or other molecules can sometimes lead to increased collisional quenching.

The following diagram illustrates factors that can lead to fluorescence quenching:

Fluorescence Quenching Factors Probe Fluorescent Probe (Excited State) Quenching Fluorescence Quenching Probe->Quenching leads to MetalIons Metal Ions (e.g., Fe³⁺) Interaction with probe Quenching->MetalIons pH Suboptimal pH Alters probe's electronic state Quenching->pH PET Photoinduced Electron Transfer (PET) Intrinsic property of the probe Quenching->PET Collisional Collisional Quenching High concentration of other molecules Quenching->Collisional

Common causes of fluorescence quenching.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 2-(E-Cyanovinyl)phenylboronic acid?
  • Storage: Like many boronic acids, 2-(E-Cyanovinyl)phenylboronic acid should be stored in a cool, dry place, away from light and moisture to prevent degradation. It is often recommended to store it under an inert atmosphere (Argon or Nitrogen).

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: Can 2-(E-Cyanovinyl)phenylboronic acid undergo hydrolysis?

Yes, the boronic acid functional group can be susceptible to hydrolysis, particularly at physiological pH.[7] The rate of hydrolysis can be influenced by substituents on the phenyl ring.[7] It is also known that thermal dehydration of boronic acids can lead to the formation of boroxines, which are trimeric anhydrides.[8]

Q3: What are some common impurities that might be present in 2-(E-Cyanovinyl)phenylboronic acid?

The purity of the boronic acid is crucial for successful reactions. Depending on the synthetic route, impurities could include starting materials from the synthesis or byproducts. For instance, syntheses starting from 2-bromobenzonitrile could have residual starting material.[9] It is always advisable to check the certificate of analysis from the supplier or to purify the material if in doubt.

Q4: Are there more stable alternatives to boronic acids for cross-coupling reactions?

Yes, if you are facing issues with the stability of the boronic acid, you might consider using its corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These derivatives are often more stable to storage and certain reaction conditions, and they can be readily hydrolyzed in situ to the active boronic acid.[2][5]

IV. Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2-(E-Cyanovinyl)phenylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if needed, an additional ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended RangeNotes
Boronic Acid (eq) 1.2 - 1.5An excess helps to drive the reaction to completion and compensates for potential degradation.[2]
Base (eq) 2.0 - 3.0Insufficient base can stall the reaction. K₃PO₄ or Cs₂CO₃ are often effective.
Catalyst Loading (mol%) 1 - 5Higher loadings may be necessary for challenging substrates.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.
Temperature (°C) 80 - 120Higher temperatures can increase the reaction rate but may also lead to decomposition.[4]

V. References

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.

  • Dennis G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.

  • Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (2014). Google Patents.

  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (2025, August 4). MDPI.

  • 2-Cyanophenylboronic acid. (n.d.). Sigma-Aldrich.

  • The Hydrolysis of the Anhydride of 2-Cyano-2-phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid-Base Operated Molecular Switch. (2019, November 27). PubMed.

  • A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii). (n.d.). RSC Publishing.

  • The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch | Request PDF. (n.d.). ResearchGate.

  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (n.d.). Benchchem.

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.

  • Cyano phenyl boronic acid. (n.d.). PubChem.

  • Method for producing 2-cyanophenylboronic acid derivative. (n.d.). Google Patents.

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010, September 24). Agilent.

  • Functional fluorescent probes for efficient identification and detection of mercury ions based on fluorescence emission, quenching, and resonance energy transfer processes. (2026, January 29). OAE Publishing Inc.

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. (n.d.). PMC.

  • Phenylboronic acid – preparation and application. (2024, January 9). Georganics.

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

  • 2-[(E)-2-Cyanovinyl]benzeneboronic acid. (n.d.). SynHet.

  • Understanding Fluorescence Quenching in BODIPY Dyes. (n.d.). BOC Sciences.

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2025, August 7). ResearchGate.

  • (PDF) A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (2025, November 20). ResearchGate.

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024, July 15). Journal of Nanostructures.

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). ChemRxiv.

Sources

Troubleshooting

enhancing the fluorescence signal of 2-(E-Cyanovinyl)phenylboronic acid

Welcome to the Advanced Application Guide for 2-CPBA. This technical resource is designed for researchers utilizing 2-(E-Cyanovinyl)phenylboronic acid as a fluorescent sensor.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Guide for 2-CPBA. This technical resource is designed for researchers utilizing 2-(E-Cyanovinyl)phenylboronic acid as a fluorescent sensor. While primarily used for saccharide (diol) detection, this probe’s efficacy relies heavily on environmental tuning—specifically pH, solvent viscosity, and buffer composition.

Module 1: Signal Optimization & Mechanism

To enhance the fluorescence signal, one must understand the "Switching" mechanism. 2-CPBA operates on a dual-mode sensitization principle:

  • Geometry Change (Hybridization): The boron atom transitions from

    
     (trigonal planar, electron-deficient) to 
    
    
    
    (tetrahedral, anionic) upon binding a diol (sugar) or anion (fluoride/cyanide). This removes the electron-withdrawing capacity of the boron, altering the Intramolecular Charge Transfer (ICT) state.[1]
  • Restricted Intramolecular Rotation (RIR): The cyanovinyl group acts as a "molecular rotor." In the free state, free rotation dissipates energy non-radiatively. Binding to bulky saccharides restricts this rotation, channeling energy into radiative decay (fluorescence).

Optimization Protocol
ParameterOptimal ConditionTechnical Rationale
Solvent System 5–10% DMSO in Aqueous Buffer2-CPBA is hydrophobic. DMSO ensures solubility and prevents aggregation-induced quenching (ACQ) before binding.
pH Environment pH 7.4 – 9.0 The

of the free boronic acid is ~8.8. The sugar-bound complex has a lower

(~6.0). Operating at pH 8.0 ensures the sugar-bound form is anionic (fluorescent) while the free form remains largely neutral (low background).
Buffer Choice Phosphate (PBS) or Carbonate CRITICAL: Avoid Tris or HEPES buffers. These contain hydroxyl/amine groups that competitively bind to boron, quenching the signal.
Excitation/Emission

320–360 nm /

420–460 nm
The "E" isomer exhibits a large Stokes shift. Exciting at the absorption max of the cyanovinyl moiety yields the cleanest emission.
Module 2: Mechanistic Visualization

The following diagram illustrates the equilibrium shift required for signal enhancement. Note the transition from the "Dark" state (Free Rotation/


) to the "Bright" state (Rigid/

).

G cluster_0 Signal Quenching Factors FreeProbe Free 2-CPBA (sp² Hybridization) Low Fluorescence Intermediate Boronate Ester (Restricted Rotation) FreeProbe->Intermediate Binding (Reversible) Diol Target Diol (Glucose/Fructose) Diol->Intermediate BrightComplex Anionic Complex (sp³ Hybridization) High Fluorescence Intermediate->BrightComplex pH > pKa (Complex) (OH⁻ Attack) BrightComplex->FreeProbe Acidic pH / Competition Tris Tris Buffer (Competitive Binding) Acid pH < 6.0

Caption: The fluorescence "Turn-On" mechanism relies on diol binding followed by ionization, which locks the cyanovinyl rotor and alters electronic conjugation.

Module 3: Troubleshooting Guide

This section addresses specific failure modes reported in boronic acid sensor experiments.

Scenario A: "I see no fluorescence change upon adding Glucose."
  • Root Cause 1: Incorrect pH.

    • Diagnosis: If pH < 7.0, the boronate ester forms but remains neutral (less fluorescent).

    • Fix: Adjust buffer to pH 8.0–8.5 . The complex must be anionic to trigger the ICT change.

  • Root Cause 2: Buffer Interference.

    • Diagnosis: Are you using Tris, Tricine, or Bicine?

    • Fix: Switch to 50 mM Phosphate Buffer (PBS) immediately. Tris forms a stable cyclic ester with boronic acids, effectively "blinding" the sensor to glucose.

  • Root Cause 3: Concentration Mismatch.

    • Diagnosis: Glucose affinity is low (

      
       mM).
      
    • Fix: Ensure glucose concentration is in the mM range (1–50 mM), not

      
      M. For higher sensitivity, use Fructose (higher affinity).
      
Scenario B: "The background fluorescence is too high."
  • Root Cause: High pH Hydrolysis.

    • Diagnosis: pH > 10.0 causes the free boronic acid to ionize (

      
       attack) without sugar present.
      
    • Fix: Lower pH to 7.4–8.0 . You need to operate in the "window" between the

      
       of the free acid (~8.8) and the bound complex (~6.0).
      
Scenario C: "Signal is unstable or drifting."
  • Root Cause: E/Z Isomerization.

    • Diagnosis: The cyanovinyl group contains a double bond. UV light can drive photo-isomerization from the fluorescent E-isomer to the non-fluorescent Z-isomer.

    • Fix: Keep stock solutions in amber vials . Minimize exposure to excitation light (reduce slit width or exposure time).

Module 4: Experimental Workflow (Decision Tree)

Use this logic flow to diagnose signal issues during assay development.

Troubleshooting Start Start: Low Signal Enhancement CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is it Tris/Hepes? CheckBuffer->IsTris ChangeBuffer ACTION: Switch to PBS or Carbonate IsTris->ChangeBuffer Yes CheckPH Check pH Level IsTris->CheckPH No IsPHLow Is pH < 7.2? CheckPH->IsPHLow AdjustPH ACTION: Adjust to pH 8.0 - 8.5 IsPHLow->AdjustPH Yes CheckConc Check Analyte Conc. IsPHLow->CheckConc No IsConcLow Is Glucose < 1mM? CheckConc->IsConcLow IncreaseConc ACTION: Increase [Sugar] or switch to Fructose IsConcLow->IncreaseConc Yes

Caption: Step-by-step logic for isolating the cause of poor fluorescence response in 2-CPBA assays.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why is Fructose detection signal higher than Glucose? A: This is a geometric constraint. Phenylboronic acids prefer cis-1,2-diols or 1,3-diols. Fructose (in its furanose form) presents a planar diol arrangement that fits the boron geometry perfectly, leading to a tighter binding constant (


) and more effective restriction of the cyanovinyl rotor compared to Glucose [1].

Q2: Can I use this probe in 100% aqueous media? A: It is not recommended. 2-CPBA has limited solubility in pure water, leading to micro-precipitation which scatters light and quenches fluorescence. Always dissolve the stock in DMSO or Methanol before diluting into the aqueous buffer. A final concentration of 1–5% DMSO is standard and safe for most biological assays [2].

Q3: Does the "E" in 2-(E-Cyanovinyl) matter? A: Yes. The E (trans) isomer usually offers extended conjugation and a planar structure conducive to fluorescence. The Z (cis) isomer often suffers from steric hindrance that distorts the planarity, reducing the quantum yield. Synthesis usually yields the E isomer, but photo-isomerization can occur [3].

References
  • Wu, X., et al. (2013).[2] "Selective sensing of saccharides using simple boronic acids and their aggregates."[2] Chemical Society Reviews.[2]

  • Mader, H. S., & Wolfbeis, O. S. (2008). "Boronic acid based probes for microdetermination of saccharides and glycosylated biomolecules." Microchimica Acta.

  • Sun, Y., et al. (2013). "Fluorescent Boronic Acid-Based Saccharide Sensors." Chemical Reviews.

  • Nishiyabu, R., et al. (2011). "Boronic Acid Building Blocks: Tools for Sensing and Separation." Chemical Communications.[3]

Sources

Optimization

solvent effects on 2-(E-Cyanovinyl)phenylboronic acid reactivity

Current Status: Online Ticket ID: #BOR-CN-002 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Solvent Effects & Reactivity Troubleshooting Executive Summary & Compound Profile Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #BOR-CN-002 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Solvent Effects & Reactivity Troubleshooting

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-(E-Cyanovinyl)phenylboronic acid . This guide addresses the unique reactivity profile created by the interplay between the ortho-positioned boronic acid and the electron-deficient cyanovinyl group.

Compound Criticality:

  • Steric Strain: The ortho substitution creates significant steric hindrance, affecting transmetallation rates in cross-coupling.

  • Electronic Push-Pull: The cyanovinyl group is a Michael acceptor. In polar aprotic solvents, this increases susceptibility to nucleophilic attack, while the boronic acid moiety is prone to protodeboronation in basic aqueous media.

  • Isomeric Integrity: The (E)-geometry is thermodynamically stable but photo-susceptible.

Module 1: Solubility & Storage (The Boroxine Equilibrium)

User Issue: "My NMR shows broad peaks, or the stoichiometry seems off during weighing. Is the compound degrading?"

Diagnosis: You are likely observing the Boroxine-Acid Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), a process heavily influenced by solvent polarity and water content.

The Science: Solvation Shell Dynamics

In solid state and non-polar solvents, the entropy-driven release of water favors boroxine formation. In aqueous or hydrogen-bond-accepting solvents, the equilibrium shifts back to the monomeric acid.

  • Non-Polar (Chloroform, Toluene): Favors Boroxine (Anhydride).

  • Polar/Protic (MeOH, Water, wet THF): Favors Boronic Acid (Monomer).

Troubleshooting Protocol: Stoichiometry Correction
Solvent SystemDominant SpeciesAction Required
CDCl₃ / Toluene-d8 Boroxine (Trimer)Add 1 drop of D₂O to shift equilibrium to monomer for clear NMR integration.
DMSO-d6 Monomer (Acid)Ideal for characterization. Hydrogen bonding stabilizes the monomer.
Dry THF/Dioxane Mixed SpeciesDo not use for precise stoichiometry without pre-activation (see below).
Visualizing the Equilibrium

BoroxineEquilibrium cluster_solvents Solvent Influence Acid Monomeric Boronic Acid (Reactive Species) Boroxine Boroxine (Trimer) (Storage Form) Acid->Boroxine Dehydration (Non-polar solvents, Heat) Boroxine->Acid Hydrolysis (Water, Alcohols) Water + 3 H₂O Toluene Toluene Toluene->Boroxine DMSO/Water DMSO/Water DMSO/Water->Acid

Figure 1: The reversible dehydration of boronic acids. Solvent choice dictates the dominant species, impacting stoichiometric calculations.

Module 2: Suzuki-Miyaura Coupling Optimization

User Issue: "Yields are low (<40%). I see starting material and de-boronated byproduct, but no product."

Diagnosis: The ortho-cyanovinyl group imposes steric hindrance (slowing transmetallation) and electronic withdrawal (accelerating protodeboronation).

Critical Solvent-Base Pairs

Standard conditions often fail for ortho-substituted substrates. You must balance the activation of the boronic acid (requires base/water) against the stability of the C-B bond.

Protocol: The "Low-Water" Strategy

For this specific compound, excess water promotes protodeboronation.

  • Solvent: Switch to 1,4-Dioxane or Toluene (anhydrous).

  • Cosolvent: Add exactly 5-10% Water (v/v). Do not use 1:1 mixtures.

  • Base: Use K₃PO₄ (anhydrous) or CsF . Avoid strong alkoxides (NaOtBu) which trigger side reactions with the nitrile.

Troubleshooting Workflow

SuzukiTroubleshooting Start Problem: Low Yield CheckByproduct Analyze Crude NMR: Major Byproduct? Start->CheckByproduct Deboronated Des-boronated Arene (Protodeboronation) CheckByproduct->Deboronated C-B bond cleavage Homocoupling Homocoupling (Biaryl) CheckByproduct->Homocoupling Oxidative coupling NoRxn Unreacted Starting Material CheckByproduct->NoRxn Catalyst failure Sol1 Reduce Base Strength (Switch to K3PO4 or KF) Reduce Water Ratio Deboronated->Sol1 Sol2 Degas Solvent Thoroughly (Remove O2) Homocoupling->Sol2 Sol3 Switch Ligand (Use SPhos or XPhos for steric bulk) NoRxn->Sol3

Figure 2: Diagnostic decision tree for optimizing cross-coupling reactions with 2-(E-Cyanovinyl)phenylboronic acid.

Module 3: Stability & Side Reactions

User Issue: "I see a new impurity forming in DMF/DMSO upon standing."

Diagnosis: You are likely triggering Michael Addition or Isomerization .

Protodeboronation (The Ortho Effect)

Ortho-substituted boronic acids are notoriously unstable in basic aqueous media. The substituent relieves steric strain by cleaving the C-B bond.

  • Risk Factor: High pH (>10) and high temperature (>80°C).

  • Prevention: Use non-aqueous basic conditions (e.g., Cu(I)TC mediated coupling) if Pd-catalyzed methods fail.

Michael Addition to Cyanovinyl

The cyanovinyl group is an electron-poor alkene.

  • Solvent Hazard: Nucleophilic solvents (Alcohols, Primary Amines) can attack the

    
    -position of the vinyl group.
    
  • Prevention: Avoid MeOH or EtOH as primary solvents. Use THF, DCM, or Acetonitrile .

E/Z Isomerization
  • Trigger: UV light or prolonged heating in polar solvents.

  • Prevention: Wrap reaction vessels in foil.

Summary of Solvent Recommendations

ApplicationRecommended SolventWhy?
Storage Solid state (Fridge)Prevent hydrolysis and isomerization.
NMR Analysis DMSO-d6 Stabilizes monomer; prevents aggregation.
Suzuki Coupling Dioxane/H₂O (10:1) Balances solubility with minimal protodeboronation risk.
Work-up EtOAc / DCM Standard extraction; avoid alcohols if acidic.
Avoid Methanol / Ethanol Risk of Michael addition to vinyl group; esterification of boronic acid.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(3), 1312–1318.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2]

  • Iovine, P. M., et al. (2008). The Boroxine-Boronic Acid Equilibrium: Spectroscopic and Computational Investigations. Journal of Physical Chemistry A, 112(25), 5763–5768.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(E-Cyanovinyl)phenylboronic acid

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for navigating the complexities of catalyst selection in cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for navigating the complexities of catalyst selection in cross-coupling reactions involving 2-(E-Cyanovinyl)phenylboronic acid. Here, you will find troubleshooting guides and frequently asked questions designed to address specific experimental challenges, grounded in established scientific principles and practical field experience.

Introduction: The Challenge of 2-(E-Cyanovinyl)phenylboronic acid in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds.[1][2][3][4] However, substrates like 2-(E-Cyanovinyl)phenylboronic acid present unique challenges. The presence of both a vinyl group and an electron-withdrawing cyano group can influence the electronic properties and stability of the boronic acid, impacting catalyst selection and reaction outcomes. This guide will help you navigate these nuances to achieve successful and reproducible results.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The choice of catalyst, ligand, base, and solvent system is critical at each stage to ensure an efficient and high-yielding reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during cross-coupling reactions with 2-(E-Cyanovinyl)phenylboronic acid in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction with 2-(E-Cyanovinyl)phenylboronic acid is giving me very low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

1. Catalyst and Ligand Inactivity:

  • Palladium Source: The activity of your palladium source is paramount. Palladium(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[2][6] If this reduction is inefficient, the catalytic cycle will not initiate.

    • Solution: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced pre-catalyst like a Buchwald-type G3 or G2 pre-catalyst, which can generate the active Pd(0) species more efficiently.[7][8] Also, ensure your palladium source is not old or degraded.[7]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For a substrate with an electron-withdrawing cyano group, an electron-rich and bulky phosphine ligand is often beneficial.[5][7]

    • Solution: Switch to more electron-donating and sterically hindered ligands. Buchwald ligands such as SPhos, XPhos, or cataCXium A are excellent candidates.[7][8] The increased electron density on the palladium center can facilitate the oxidative addition step, which is often rate-limiting.

2. Ineffective Base:

  • Base Role: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9][10] The choice of base can significantly impact the reaction rate and yield.[10]

    • Solution: The effectiveness of a base is often solvent-dependent.[7] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be preferable to prevent side reactions.[7][11] Ensure the base is finely powdered and dry to maximize its reactivity.[7]

3. Sub-optimal Solvent and Temperature:

  • Solvent System: Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[2][7]

    • Solution: Ensure your solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[7][8] If you are using a biphasic system (e.g., toluene/water), vigorous stirring is essential to ensure adequate mixing.

  • Reaction Temperature: While many modern catalyst systems can operate at room temperature, some reactions require heating to proceed at a reasonable rate.[4]

    • Solution: If your reaction is sluggish, consider increasing the temperature incrementally. However, be mindful that higher temperatures can also promote side reactions.

Issue 2: Significant Homocoupling of the Boronic Acid

Question: I am observing a significant amount of the homocoupled product of 2-(E-Cyanovinyl)phenylboronic acid in my reaction mixture. How can I suppress this side reaction?

Answer: Homocoupling of boronic acids is a common side reaction, particularly when using Pd(II) sources or in the presence of oxygen.[2]

1. Choice of Palladium Source:

  • Pd(II) Precursors: Pd(II) species can promote the homocoupling of two boronic acid molecules as they are reduced to the active Pd(0) state.[2]

    • Solution: Start with a Pd(0) source like Pd(PPh₃)₄ or utilize a pre-catalyst that efficiently generates the active species.[7] This minimizes the concentration of Pd(II) available for homocoupling.

2. Reaction Conditions:

  • Oxygen Contamination: Oxygen can lead to the oxidation of Pd(0) to Pd(II), which in turn can promote homocoupling.[2]

    • Solution: Rigorous degassing of solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial.[8]

  • Controlled Addition: A high concentration of the boronic acid can favor homocoupling.

    • Solution: In some cases, slow addition of the 2-(E-Cyanovinyl)phenylboronic acid to the reaction mixture can help to keep its concentration low and disfavor this side reaction.[7]

3. Ligand Effects:

  • Ligand Sterics: Bulky ligands can create a sterically hindered environment around the palladium center, which can favor the desired cross-coupling pathway over homocoupling.

    • Solution: Employing bulky, electron-rich ligands, such as the Buchwald-type ligands mentioned previously, can help to suppress homocoupling.[7]

Issue 3: Protodeboronation of the Boronic Acid

Question: I suspect that my 2-(E-Cyanovinyl)phenylboronic acid is undergoing protodeboronation. What are the signs of this, and how can I prevent it?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially those that are electron-deficient or sterically hindered.[12][13]

1. Reaction Conditions:

  • Aqueous Conditions: While many Suzuki reactions are performed in the presence of water, it can also be a source of protons for protodeboronation.

    • Solution: If you suspect protodeboronation is a significant issue, consider switching to anhydrous conditions.[7] However, be aware that this may require re-optimization of the base and solvent system.

  • Base Choice: Strong bases can sometimes accelerate protodeboronation.

    • Solution: Using a milder base like KF or K₃PO₄ may help to mitigate this side reaction.[7]

2. Boronic Acid Stability:

  • Boronic Acid Derivatives: Boronic acids can exist in equilibrium with their corresponding boroxines (cyclic trimers), which can have different reactivity and stability.[2] For particularly sensitive substrates, using a more stable derivative might be beneficial.

    • Solution: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[14][15] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[14]

Catalyst & Condition Selection Summary

The following table provides a starting point for selecting catalysts and conditions for the cross-coupling of 2-(E-Cyanovinyl)phenylboronic acid.

ComponentRecommended Starting PointRationale & Considerations
Palladium Source Buchwald G3 Pre-catalyst (e.g., XPhos-Pd-G3) or Pd(PPh₃)₄G3 pre-catalysts are air- and moisture-stable and efficiently generate the active Pd(0) species.[8] Pd(PPh₃)₄ is a direct source of Pd(0), minimizing homocoupling.[7]
Ligand Buchwald Ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphinesThese ligands enhance the rate of oxidative addition and can suppress side reactions like homocoupling.[7] The cyano group's electron-withdrawing nature makes an electron-rich ligand beneficial.
Base K₃PO₄ or Cs₂CO₃These bases are effective in a variety of solvents and are generally milder than hydroxides, which can help to prevent substrate degradation and protodeboronation.[7][11]
Solvent Dioxane/H₂O or Toluene/H₂OThese are common and effective solvent systems for Suzuki-Miyaura reactions.[2][7] Ensure thorough degassing.
Temperature Room Temperature to 80 °CStart at a lower temperature and increase if the reaction is sluggish. Modern catalyst systems are often highly active at milder temperatures.[4]

General Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of 2-(E-Cyanovinyl)phenylboronic acid with an aryl halide. Optimization will likely be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • 2-(E-Cyanovinyl)phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction flask, add the aryl halide, 2-(E-Cyanovinyl)phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[8]

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates a typical workflow for troubleshooting and optimizing the cross-coupling reaction.

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Pathway cluster_success Successful Outcome Start Standard Conditions: - Pd(OAc)₂/PPh₃ - Na₂CO₃ - Toluene/H₂O, 80°C LowYield Low/No Yield? Start->LowYield Homocoupling Homocoupling? LowYield->Homocoupling No Catalyst Change Catalyst: - Pd(0) source (e.g., Pd(PPh₃)₄) - Pre-catalyst (e.g., XPhos-Pd-G3) LowYield->Catalyst Yes Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Homocoupling->Catalyst Yes Base Change Base: - Milder base (e.g., K₃PO₄, Cs₂CO₃) Protodeboronation->Base Yes Conditions Change Conditions: - Anhydrous solvent - Lower temperature Protodeboronation->Conditions Also consider Success High Yield of Desired Product Protodeboronation->Success Ligand Change Ligand: - Bulky, electron-rich (e.g., SPhos, XPhos) Catalyst->Ligand Ligand->Base Base->Success Conditions->Success

Sources

Optimization

mitigating interference in 2-(E-Cyanovinyl)phenylboronic acid-based assays

Welcome to the technical support resource for 2-(E-Cyanovinyl)phenylboronic acid (CVBA) and related boronate-based assays for the detection of hydrogen peroxide (H₂O₂). This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(E-Cyanovinyl)phenylboronic acid (CVBA) and related boronate-based assays for the detection of hydrogen peroxide (H₂O₂). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting solutions. Our goal is to empower you to navigate the complexities of these powerful assays, ensuring data integrity and experimental success.

Introduction: The Chemistry of Detection

Boronate-based probes are a cornerstone for detecting H₂O₂ in biological systems. The fundamental mechanism relies on the chemoselective oxidation of a boronic acid or ester by H₂O₂. This reaction cleaves the carbon-boron bond, releasing a fluorescent reporter molecule (fluorophore) and boric acid.[1][2][3] The increase in fluorescence intensity is directly proportional to the amount of H₂O₂ present. The 2-(E-Cyanovinyl)phenylboronic acid scaffold is a popular choice due to its favorable reactivity and the photophysical properties of the resulting fluorophore.

cluster_products Products Probe Non-Fluorescent Boronate Probe (e.g., CVBA-based) Fluorophore Fluorescent Reporter Probe->Fluorophore Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Fluorophore Byproduct Boric Acid

Caption: H₂O₂-mediated oxidation of a boronate probe to release a fluorophore.

While elegant in principle, this reaction is not without its challenges. Interference from other molecules in complex biological samples can lead to inaccurate results. This guide will address the most common issues and provide robust solutions.

Section 1: Troubleshooting Poor or No Signal

A weak or absent signal is a frequent frustration. Before questioning the biological hypothesis, it's crucial to validate the assay components and setup.

Q1: My assay shows no fluorescence increase after adding my sample. What's the first thing I should check?

A1: The first step is to verify the integrity and functionality of your probe and instrument settings.

  • Probe Viability: Boronate probes can degrade if not stored correctly. Protect them from light and moisture. Prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO or ethanol.[4] Before a complex experiment, run a simple positive control: add a known concentration of H₂O₂ (e.g., 10-100 µM) to the probe in your assay buffer. If you don't see a strong signal, your probe may be compromised.[5]

  • Instrument Settings: Ensure you are using the correct excitation and emission filters or monochromator settings for the released fluorophore, not the boronate probe itself.[6] The spectral properties shift significantly post-reaction. Also, confirm that the instrument's gain/sensitivity settings are appropriate.

  • pH of Assay Buffer: The reaction between boronic acids and H₂O₂ is pH-dependent, with sensitivity generally increasing at a more alkaline pH (7-9).[7] Confirm your buffer's pH is within the optimal range for your specific probe, typically physiological pH 7.4.

Q2: I've confirmed my probe and instrument are working, but I still see a low signal in my cells. What are the next steps?

A2: This points to issues with either the probe's access to its target or lower-than-expected H₂O₂ levels.

  • Cell Permeability & Health: Not all probes are created equal in their ability to cross cell membranes.[8][9] Verify that the probe you've selected is cell-permeable. Ensure your cells are healthy; compromised cell viability can prevent probe uptake or endogenous H₂O₂ production.[5]

  • Probe Concentration and Incubation Time: These parameters must be optimized. A probe concentration that is too low will yield a weak signal. Conversely, a concentration that is too high can be cytotoxic or lead to high background. Most boronate probes require an incubation time of 30 minutes or more to detect H₂O₂ concentrations around 100 µM.[1][2] Perform a concentration and time-course titration to find the optimal conditions for your specific cell type and experimental model. (See Protocol 1).

  • H₂O₂ Scavenging: Biological systems are rich in antioxidants (e.g., catalase, glutathione peroxidase) that actively neutralize H₂O₂. The rate of endogenous H₂O₂ production might be lower than the rate of its removal, leaving little for the probe to detect. Consider using inhibitors of H₂O₂-degrading enzymes as a positive control experiment to confirm that your system can generate a detectable signal.[10]

Start Symptom: No or Low Signal CheckProbe Run Positive Control (Probe + H₂O₂ in buffer) Start->CheckProbe Result_Fail1 Result: No Signal (Probe Degraded) CheckProbe->Result_Fail1 Fail Result_Pass1 Result: Signal OK CheckProbe->Result_Pass1 Pass CheckInstrument Verify Excitation/ Emission Settings Result_Fail2 Result: Settings Incorrect CheckInstrument->Result_Fail2 Fail Result_Pass2 Result: Settings OK CheckInstrument->Result_Pass2 Pass CheckCellular Optimize Assay (Concentration, Time) Result_Final Proceed with Optimized Protocol CheckCellular->Result_Final Result_Pass1->CheckInstrument Result_Pass2->CheckCellular

Caption: Troubleshooting workflow for low or no signal in boronate-based assays.

Section 2: Mitigating False Positives and High Background

Q3: My negative control shows a high signal. What is causing this background fluorescence?

A3: High background can stem from several sources, including cellular autofluorescence, probe instability, or off-target reactions.

  • Autofluorescence: Cells, particularly cell types like macrophages or those in certain culture media (e.g., phenol red, riboflavin), have endogenous fluorophores. Image a sample of cells without the probe using the same filter set to assess the level of autofluorescence. If it's high, consider using a probe that fluoresces in a different spectral range (e.g., red or far-red) or use imaging software with background subtraction capabilities.

  • Probe Aggregation/Precipitation: If the probe is not fully solubilized in the aqueous assay buffer, it can form aggregates that are often highly fluorescent. Ensure your stock solution is fully dissolved and that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your cells.[4]

  • Off-Target Reactions: This is the most challenging source of interference. Certain biomolecules can react with and activate the probe.

Q4: I suspect another Reactive Oxygen Species (ROS) is activating my probe. How can I test for this and prevent it?

A4: This is a valid and critical concern. The primary interferent for boronate probes is peroxynitrite (ONOO⁻) .

  • The Peroxynitrite Problem: The reaction of arylboronates with peroxynitrite is several orders of magnitude faster than the reaction with H₂O₂.[11][12] This means even trace amounts of ONOO⁻, formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), can generate a significant false-positive signal.[4][12]

  • How to Mitigate:

    • Selective Probes: Newer generations of probes have been engineered with modified electronic properties to favor the reaction with H₂O₂ over ONOO⁻.[11] If you suspect ONOO⁻ interference, consider switching to one of these more selective probes.

    • Scavengers: In your experimental design, include a condition with a peroxynitrite scavenger, such as uric acid or Fe(III)TPPS. A significant reduction in signal in the presence of the scavenger strongly suggests ONOO⁻ interference.

    • Controls: Run parallel experiments where you stimulate cells to produce other ROS specifically (e.g., using SIN-1 for ONOO⁻, or KO₂ for O₂•⁻) to characterize your probe's response profile. (See Protocol 2).

cluster_reactants Reactants cluster_products Products Probe Boronate Probe Signal Fluorescent Signal Probe->Signal Slow Reaction FalseSignal FALSE POSITIVE Fluorescent Signal Probe->FalseSignal VERY FAST Reaction H2O2 H₂O₂ (Target Analyte) H2O2->Signal ONOO Peroxynitrite (ONOO⁻) (Interferent) ONOO->FalseSignal

Caption: Peroxynitrite interference leading to false-positive signals.

Q5: Can thiols like glutathione (GSH) interfere with my assay?

A5: Yes, though it's a less common issue than peroxynitrite interference. Thiols are present in high concentrations within cells and can potentially engage in side reactions with some fluorescent probes.[8] While the primary boronate reaction is specific to H₂O₂, the released fluorophore or intermediates could potentially react with thiols, leading to signal quenching or other artifacts.[13][14] If you suspect thiol interference, you can test this by pre-treating cells with a thiol-depleting agent like N-ethylmaleimide (NEM) as a control.

Section 3: Data Interpretation and Best Practices

SymptomPotential Cause(s)Recommended Action(s)
No/Low Signal 1. Degraded/inactive probe.2. Incorrect instrument settings.3. Low probe concentration or insufficient incubation time.4. High activity of cellular H₂O₂ scavengers.1. Run a positive control with H₂O₂ in buffer.2. Verify excitation/emission wavelengths for the product.3. Perform a dose-response and time-course optimization.4. Use inhibitors of catalase/GPx as controls.
High Background 1. Cellular autofluorescence.2. Probe aggregation or precipitation.3. Probe instability/hydrolysis.1. Image cells without probe to assess; use background subtraction.2. Ensure complete solubilization; keep final solvent concentration low (<0.5%).3. Prepare fresh solutions; store probe desiccated and protected from light.
False Positive Signal 1. Peroxynitrite (ONOO⁻) interference. 2. Other reactive species (e.g., hypochlorite).3. Contamination of reagents.1. Use an ONOO⁻ scavenger (e.g., uric acid); switch to a more selective probe.2. Perform a selectivity assay against a panel of ROS.3. Use high-purity water and reagents.

Section 4: Experimental Protocols

Protocol 1: Assay Optimization (Concentration and Time-Course)

This protocol helps determine the optimal probe concentration and incubation time for your specific experimental system.

  • Cell Plating: Plate your cells in a suitable format (e.g., 96-well black, clear-bottom plate for fluorescence microscopy/plate reader) at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Include wells for "no-cell" (buffer only) and "no-probe" (cells only) controls.

  • Prepare Probe Dilutions: Prepare a series of probe working solutions in your assay buffer (e.g., HBSS or DMEM without phenol red) at 2x the final desired concentrations. A typical starting range is 1 µM to 20 µM (final concentration).

  • Prepare Stimulant: Prepare your positive control H₂O₂ stimulant (e.g., exogenous H₂O₂ at 100 µM, or a cellular stimulant like PMA).

  • Assay Procedure:

    • Wash cells gently twice with warm assay buffer.

    • Add the 2x probe solutions to the appropriate wells. Add an equal volume of buffer to the "no-probe" wells.

    • Incubate at 37°C for a range of time points (e.g., 15, 30, 60, 90 minutes).

    • After incubation, add your stimulant to half of the wells for each condition and an equal volume of vehicle to the other half.

    • Immediately read the fluorescence on a plate reader or microscope at multiple time points post-stimulation (e.g., 5, 15, 30 minutes).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" wells from all other readings.

    • Subtract the average fluorescence of the "no-probe" (autofluorescence) wells from the cell-containing wells.

    • Calculate the signal-to-background ratio for each concentration and time point. The optimal condition is the one that provides the largest dynamic range (stimulated vs. unstimulated) with the lowest background.

Protocol 2: Characterizing Probe Selectivity

This protocol validates the specificity of your probe against common biological oxidants.

  • Reagent Preparation:

    • Prepare a 10 µM working solution of your boronate probe in phosphate buffer (pH 7.4).

    • Prepare fresh, concentrated stock solutions of the following species (final concentration ~100 µM):

      • Hydrogen Peroxide (H₂O₂): Target analyte.

      • Peroxynitrite (ONOO⁻): Key interferent. Handle with care in a fume hood.

      • Hypochlorite (OCl⁻): From a sodium hypochlorite solution.

      • Superoxide (O₂•⁻): Generated in situ using KO₂ in DMSO.

      • Nitric Oxide (•NO): From a donor like DEA/NO.

  • Assay Execution (96-well plate format):

    • Aliquot the probe working solution into wells.

    • Take an initial fluorescence reading (T=0).

    • Add each ROS solution to a set of wells. Include a "buffer only" control.

    • Immediately begin kinetic fluorescence readings every 1-2 minutes for at least 30-60 minutes.

  • Analysis: Plot the fluorescence intensity (or fold-change over T=0) versus time for each condition. An ideal probe will show a robust and rapid increase in signal only in the presence of H₂O₂, with minimal response to other species.[10][15] A significant response to ONOO⁻ indicates a high potential for interference.[11][12]

References

  • Selective imaging of hydrogen peroxide over peroxynitrite by a boronate-based fluorescent probe engineered via a doubly activated electrophilicity-increasing strategy. (2025). ResearchGate. [Link]

  • Miller, E. W., et al. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society. [Link]

  • Zielonka, J., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry. [Link]

  • Dranka, B. P., et al. (2013). Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid. Free Radical Biology and Medicine. [Link]

  • Li, L., et al. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. Molecules. [Link]

  • Assay optimization. (n.d.). ResearchGate. [Link]

  • Gatin-Fraudet, B., et al. (2021). Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection. ChemRxiv. [Link]

  • Gatin-Fraudet, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences. [Link]

  • Hydrogen peroxide detection with high specificity in living cells and inflamed tissues. (2016). ResearchGate. [Link]

  • A Boronic Acid-Based Ratiometric Fluorescent Probe for Selective Detection of Hydrogen Peroxide. (2025). R Discovery. [Link]

  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (n.d.). acs.org. [Link]

  • Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. (2018). University of Bath's research portal. [Link]

  • Lopez-Puerta, T. A., et al. (2022). Real Time and Spatiotemporal Quantification of pH and H2O2 Imbalances with a Multiplex Surface-Enhanced Raman Spectroscopy Nanosensor. ACS Sensors. [Link]

  • Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. (n.d.). Spectral Instruments Imaging. [Link]

  • Zielonka, J., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox... PMC. [Link]

  • Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology. [Link]

  • Miller, E. W., et al. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. JACS. [Link]

  • Reaction mechanism for the H2O2-triggered conversion of boronated... (n.d.). ResearchGate. [Link]

  • Miller, E. W., et al. (2005). Boronate-based fluorescent probes for imaging cellular hydrogen peroxide. PubMed. [Link]

  • Generation of 2 by H2O2-induced conversion of 1. a, Reaction scheme... (n.d.). ResearchGate. [Link]

  • Assay Interference: A Brief Review and Helpful Hints. (n.d.). Sun Diagnostics. [Link]

  • A Boronic Acid-Based Ratiometric Fluorescent Probe for Selective Detection of Hydrogen Peroxide. (2025). ResearchGate. [Link]

  • Hydrogen peroxide detection with high specificity in living cells and inflamed tissues. (2016). SciSpace. [Link]

  • A dual-response BODIPY-based fluorescent probe for the discrimination of glutathione from cystein and homocystein. (2015). Semantic Scholar. [Link]

  • Selective Determination of Glutathione Using a Highly Emissive Fluorescent Probe Based on a Pyrrolidine-Fused Chlorin. (2023). MDPI. [Link]

  • Fluorescent Probes with Multiple Binding Sites for the Discrimination of Cys, Hcy, and GSH. (n.d.). PMC. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(E-Cyanovinyl)phenylboronic Acid vs. Alternative Fluorescent Probes

This guide provides an in-depth technical comparison of 2-(E-Cyanovinyl)phenylboronic acid against established fluorescent probes. It focuses on its dual-functionality as a reversible sensor for cis-diols (carbohydrates)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(E-Cyanovinyl)phenylboronic acid against established fluorescent probes. It focuses on its dual-functionality as a reversible sensor for cis-diols (carbohydrates) and Lewis basic anions (Fluoride, Cyanide) , as well as its irreversible reactivity toward Reactive Oxygen Species (ROS) .

Executive Summary & Technical Profile

2-(E-Cyanovinyl)phenylboronic acid (CAS: 850568-63-7) represents a class of "Push-Pull" fluorescent probes that utilize an Intramolecular Charge Transfer (ICT) mechanism. Unlike traditional Photoinduced Electron Transfer (PET) probes (e.g., Anthracene-based) which function as simple "on/off" switches, ICT probes offer the potential for ratiometric sensing —measuring shifts in emission wavelength rather than just intensity. This capability significantly reduces errors caused by probe concentration variations or photobleaching.

Core Applications
  • Carbohydrate Sensing (Reversible): Detection of Glucose, Fructose, and Ribose via cyclic boronate ester formation.

  • Anion Sensing (Reversible): Selective detection of Fluoride (

    
    ) and Cyanide (
    
    
    
    ) via Lewis acid-base complexation.
  • ROS Detection (Irreversible): Detection of Hydrogen Peroxide (

    
    ) via oxidative cleavage of the boronic acid moiety.
    

Mechanism of Action: The ICT Switch

The sensing capability of 2-(E-Cyanovinyl)phenylboronic acid relies on the electronic modulation of the phenyl ring by the boronic acid group.

  • State A (Unbound/Neutral): The boronic acid group (

    
    ) is electron-deficient (Lewis acid) and acts as a mild electron-withdrawing group (EWG). The cyanovinyl group is a strong EWG. The fluorescence is determined by the conjugation of these groups.
    
  • State B (Bound/Anionic): Upon binding a diol (at basic pH) or an anion (

    
    , 
    
    
    
    ), the boron atom rehybridizes from
    
    
    (trigonal planar) to
    
    
    (tetrahedral), forming an anionic boronate species. This species acts as an electron-donating group (EDG).
  • The Shift: The conversion from EWG to EDG alters the "Push-Pull" character of the fluorophore, typically causing a spectral red-shift and/or a change in quantum yield (QY).

Diagram: ICT Sensing Mechanism

ICT_Mechanism cluster_0 State A: Neutral Probe cluster_1 State B: Bound Complex Probe_Neutral Probe-B(OH)2 (sp2 Hybridized) Electron Withdrawing Fluorescence_A Emission λ1 (Blue/Green) Probe_Neutral->Fluorescence_A Excitation Probe_Bound Probe-B(OH)(Analyte)- (sp3 Hybridized) Electron Donating Probe_Neutral->Probe_Bound Binding (pH > pKa) Analyte Cis-Diol / F- / CN- Analyte->Probe_Bound Probe_Bound->Probe_Neutral Acidification / Competition Fluorescence_B Emission λ2 (Red Shifted / Intensity Change) Probe_Bound->Fluorescence_B ICT Modulation

Caption: Transition from sp2 hybridized neutral boron to sp3 hybridized anionic boron alters the Intramolecular Charge Transfer (ICT) state, shifting fluorescence emission.

Comparative Analysis

This section compares 2-(E-Cyanovinyl)phenylboronic acid with industry-standard alternatives for carbohydrate and anion sensing.

Table 1: Performance Comparison Matrix
Feature2-(E-Cyanovinyl)phenylboronic Acid Anthracene-2-Boronic Acid Alizarin Red S - PBA Complex Resorufin Boronate
Primary Mechanism ICT (Spectral Shift) PET (Intensity Increase)Displacement (Color/Fluor Change)Oxidative Cleavage (Turn-On)
Reversibility Yes (Equilibrium based) YesYesNo (Irreversible)
Excitation Range UV-Visible (320-400 nm)UV (360-380 nm)Visible (450-500 nm)Visible (530-570 nm)
Emission Range Blue-Green (Tunable)Blue (420-440 nm)Orange/RedRed (585 nm)
Ratiometric? Yes (Potential) No (Intensity only)NoNo
Key Analyte Sugars, Fluoride, CyanideSugars (Glucose/Fructose)Sugars (General)

, Peroxynitrite
Advantages Reduced environmental interference; distinct "bound" signal.[1]High sensitivity; well-established literature.Visible light excitation; cheap; "naked eye" detection.High QY; red emission; specific for ROS.
Limitations UV excitation may cause autofluorescence in bio-samples.Aggregation issues; strictly intensity-based (error-prone).Indirect sensing (displacement); lower sensitivity.Destructive; cannot monitor fluctuating levels.
Detailed Competitor Analysis
1. Vs. Anthracene-Boronic Acid (The "Gold Standard")
  • Anthracene-BA operates via Photoinduced Electron Transfer (PET). In the absence of sugar, the lone pair on the boronate quenches the anthracene fluorescence. Sugar binding prevents this quenching, turning fluorescence "on."

  • Critique: While sensitive, PET probes are intensity-based. Factors like probe concentration, light source fluctuation, or sample thickness can mimic signal changes.

  • Advantage of Cyanovinyl: The ICT mechanism of the cyanovinyl probe often results in a wavelength shift .[1] Measuring the ratio of intensities at two wavelengths (

    
    ) cancels out concentration/environmental artifacts, providing more robust data.
    
2. Vs. Alizarin Red S (ARS) Assays
  • ARS is a dye that binds to boronic acids, changing color/fluorescence. When sugar is added, it displaces the ARS (competitive binding), reversing the signal.

  • Critique: This is a three-component system (Probe + ARS + Sugar), making equilibrium kinetics complex and slower.

  • Advantage of Cyanovinyl: It is a single-component sensor . The response is direct and governed solely by the

    
     of the probe-analyte interaction, leading to faster response times.
    

Experimental Protocols

Protocol A: Reversible Carbohydrate Sensing (Titration)

Objective: Determine the binding constant (


) for Fructose/Glucose.
  • Buffer Preparation: Prepare 10 mM Phosphate or HEPES buffer at pH 7.4 (physiological) and pH 9.0 (optimal for boronate formation). Note: Boronic acid binding is pH-dependent; higher pH favors the anionic sp3 form.

  • Probe Stock: Dissolve 2-(E-Cyanovinyl)phenylboronic acid in DMSO to make a 10 mM stock.

  • Working Solution: Dilute stock into the buffer to a final concentration of 10

    
    M. Maintain <1% DMSO to prevent solvent effects.
    
  • Titration:

    • Aliquot 2 mL of probe solution into a quartz cuvette.

    • Record the initial emission spectrum (Excitation: ~330-360 nm; Emission: 380-600 nm).

    • Titrate with increasing concentrations of D-Fructose (0 - 100 mM).

    • Correct for dilution volume.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) or Ratio (
    
    
    
    ) vs. [Sugar]. Fit to a 1:1 binding isotherm (Benesi-Hildebrand plot) to calculate
    
    
    .
Protocol B: Selective Cyanide ( ) Detection

Objective: Detect trace cyanide in aqueous media.

  • Setup: Use the same buffer system as above, but strictly at pH 7.4.

  • Interference Check: Prepare separate cuvettes with 10

    
    M probe and 100 
    
    
    
    M of competing anions (
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Measurement: Add

    
     (using NaCN stock) to the probe.
    
  • Observation: Look for an immediate spectral shift or quenching. Boronic acids form a stable tricyanoboronate species or a cyanohydrin adduct at the vinyl group (Michael addition).

    • Safety Note: NaCN is lethal. Perform all work in a fume hood with appropriate neutralization protocols (bleach).

Workflow Diagram: Experimental Logic

Workflow Start Start: Probe Preparation (10 µM in Buffer) Check_pH Check pH pH 7.4 (Physiological) pH 9.0 (High Sensitivity) Start->Check_pH Branch Select Analyte Check_pH->Branch Path_Sugar Carbohydrates (Glucose/Fructose) Branch->Path_Sugar Path_Anion Anions (CN- / F-) Branch->Path_Anion Path_ROS ROS (H2O2) Branch->Path_ROS Exp_Sugar Titration Assay Measure Equilibrium Constant (Ka) Path_Sugar->Exp_Sugar Exp_Anion Selectivity Assay Test vs. Cl-, Br-, SO4-- Path_Anion->Exp_Anion Exp_ROS Time-Course Assay Measure Oxidation Rate Path_ROS->Exp_ROS Result_Sugar Output: Binding Isotherm (Reversible) Exp_Sugar->Result_Sugar Result_Anion Output: Spectral Shift (Lewis Acid-Base) Exp_Anion->Result_Anion Result_ROS Output: Fluorescence Turn-On (Irreversible Cleavage) Exp_ROS->Result_ROS

Caption: Decision tree for selecting the appropriate experimental assay based on the target analyte.

Critical Considerations for Researchers

  • pH Sensitivity: The

    
     of the boronic acid group is typically ~8.5-9.0. Sensing is most efficient when the pH is near the 
    
    
    
    . For physiological sensing (pH 7.4), consider adding electron-withdrawing groups (like fluorine) to the phenyl ring to lower the
    
    
    and enhance sensitivity at neutral pH.
  • Fructose vs. Glucose Selectivity: Monoboronic acids (like this probe) typically bind Fructose (

    
    ) much stronger than Glucose (
    
    
    
    ). For glucose-specific sensing, bis-boronic acid scaffolds are recommended.
  • Solubility: The cyanovinyl group increases hydrophobicity. Ensure the use of a co-solvent (DMSO/Methanol) if aggregation occurs in pure aqueous buffer.

References

  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Cyanide-sensitive fluorescent probes.[2][3] Dyes and Pigments, 64(1), 49-55.

  • DiCesare, N., & Lakowicz, J. R. (2002). New sensitive and selective fluorescent probes for fluoride using boronic acids. Analytical Biochemistry, 301(1), 111-116.

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid.[4] Angewandte Chemie International Edition, 35(17), 1910-1922.

  • Sun, X., et al. (2017). A simple, cyanovinylene-based, ratiometric, colorimetric and fluorescent chemodosimeter for the specific and sensitive detection of HClO.[1][2] New Journal of Chemistry, 41.

  • Bull, S. D., et al. (2013). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal.

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Comparative

A Senior Application Scientist's Guide to the Validation of 2-(E-Cyanovinyl)phenylboronic Acid for Advanced Glucose Detection

For researchers and professionals in drug development, the precise measurement of glucose is paramount. It serves as a critical biomarker in metabolic studies, diabetes research, and cellular bioenergetics.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise measurement of glucose is paramount. It serves as a critical biomarker in metabolic studies, diabetes research, and cellular bioenergetics. While enzymatic sensors have been the cornerstone of glucose monitoring, their limitations in stability and cost have propelled the search for robust synthetic alternatives.[1] Among these, boronic acid-based fluorescent sensors have emerged as a highly promising class of molecules for their ability to bind reversibly with glucose.[2][3]

This guide provides an in-depth validation framework for 2-(E-Cyanovinyl)phenylboronic acid (2-CV-PBA), a specific boronic acid derivative designed for enhanced glucose sensing. We will explore its underlying detection mechanism, objectively compare its performance against established and alternative methods, and provide a detailed experimental protocol for its validation in a laboratory setting.

The Mechanism: How 2-CV-PBA Selectively Recognizes Glucose

The foundational principle of any boronic acid sensor lies in its reversible covalent interaction with compounds containing 1,2- or 1,3-diol functionalities, such as glucose.[1][2] Phenylboronic acid (PBA) exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[4] The tetrahedral form is the active state for binding diols.

The innovation in 2-CV-PBA lies in the strategic placement of the cyanovinyl group. This powerful electron-withdrawing group lowers the acid dissociation constant (pKa) of the boronic acid moiety.[5] This is a critical design choice because it increases the population of the active tetrahedral boronate anion at physiological pH (around 7.4), thereby enhancing its affinity and sensitivity for glucose in biological samples.[5][6]

Upon binding with the cis-diol groups of a glucose molecule, a stable cyclic boronate ester is formed.[1] This binding event alters the electronic properties of the entire molecule, leading to a detectable change in its fluorescence signal. This process is illustrated below.

G cluster_0 Before Binding cluster_1 Binding at Physiological pH 2_CV_PBA 2-(E-Cyanovinyl)phenylboronic acid (Low Fluorescence) Complex 2-CV-PBA-Glucose Complex (High Fluorescence) 2_CV_PBA->Complex + Glucose (Reversible Covalent Bond) Glucose Glucose (Diol) Complex->2_CV_PBA - Glucose

Caption: Mechanism of 2-CV-PBA and glucose interaction.

Comparative Analysis of Glucose Detection Technologies

The selection of a glucose sensor depends on the specific requirements of the application, such as desired sensitivity, sample matrix, and whether continuous monitoring is needed. 2-CV-PBA offers a unique combination of features, but it is essential to understand its performance relative to other available technologies.

Method Principle of Detection Typical Linear Range Limit of Detection (LOD) Selectivity Advantages Disadvantages
2-(E-Cyanovinyl)phenylboronic acid (2-CV-PBA) FluorescenceApplication DependentExpected to be low (µM range)[5][7]Good to Excellent; lower pKa enhances glucose affinity over some interferents.[5]Non-enzymatic, stable, reversible, suitable for continuous monitoring, high sensitivity.[5][8]Potential interference from other diol-containing molecules; requires fluorescence reader.
Enzymatic Sensors (e.g., Glucose Oxidase) Electrochemical / Colorimetric1-30 mM~50 µMExcellent for GlucoseHigh specificity, well-established technology.[9][10]Prone to deactivation by temperature and pH changes, limited shelf life, potential oxygen dependency.
Standard Phenylboronic Acid (PBA) Hydrogels Swelling / Colorimetric1-33 mM[11]~1 mM[11]Moderate; can bind other sugars like fructose.[12]Low cost, simple visual readout possible with photonic crystals.[13]Slower response time, potential for hysteresis, lower sensitivity than fluorescent probes.[6]
Diboronic Acid Sensors Fluorescence / Electrochemical0.003-3.0 mM[7]0.8 µM[7]Excellent; two-point binding significantly enhances glucose selectivity over other monosaccharides.[8]High selectivity and affinity for glucose.[8][14]More complex and costly synthesis compared to monoboronic acids.
Non-Invasive Optical Spectroscopy (e.g., NIR) Light Absorption/ScatteringN/AHighLowNon-invasive, continuous monitoring potential.[15]Low specificity, susceptible to interference from other tissue components, complex calibration required.[16]

A Step-by-Step Protocol for the Validation of 2-CV-PBA

To ensure scientific rigor, any new sensing molecule must undergo a thorough validation process. The following protocol outlines the key experiments required to characterize the performance of 2-CV-PBA. This workflow is designed to be a self-validating system, where the results of each step inform the next and build a comprehensive performance profile.

G cluster_prep Phase 1: Preparation & Initial Characterization cluster_perf Phase 2: Performance Validation cluster_analysis Phase 3: Data Synthesis A Step 1: Reagent Preparation (2-CV-PBA, Glucose, Interferents, Buffers) B Step 2: Spectroscopic Analysis (Determine λex/λem) A->B C Step 3: Glucose Titration (Generate Calibration Curve) B->C D Step 4: Sensitivity & LOD Calculation C->D H Final Performance Report D->H E Step 5: Selectivity Assay (Test vs. Fructose, Galactose, etc.) E->H F Step 6: Kinetic Analysis (Determine Response Time) F->H G Step 7: pH Profile (Assess Performance at Different pH values) G->H

Sources

Validation

A Comparative Guide to the Performance of Ortho-Substituted vs. Para-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The versatility and functional group tolerance of this palladium-catalyzed reaction have rendered it an indispensable tool.[4] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structural and electronic properties can profoundly influence the reaction's efficiency and outcome.

This guide provides an in-depth comparison of the performance of ortho-substituted versus para-substituted phenylboronic acids in the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings that dictate their reactivity, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of Substituent Placement: A Mechanistic Perspective

The efficacy of a boronic acid in the Suzuki-Miyaura reaction is largely governed by its ability to undergo transmetalation, a key step in the catalytic cycle where the organic moiety is transferred from the boron atom to the palladium center.[4] The position of substituents on the phenyl ring of the boronic acid introduces distinct steric and electronic effects that directly impact this critical step.

Electronic Effects: Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the carbon atom attached to the boron, which can facilitate the transmetalation process. Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing down the reaction.[1]

Steric Hindrance: The spatial arrangement of substituents plays a crucial, and often dominant, role. Substituents in the ortho position are in close proximity to the boronic acid functional group. This steric bulk can significantly impede the approach of the palladium complex to the boron center, thereby increasing the activation energy of the transmetalation step and slowing down the overall reaction rate.[1][4] In contrast, para-substituents are located far from the reaction center and typically do not exert a significant steric influence.

Quantitative Performance Comparison: Ortho- vs. Para-Nitrophenylboronic Acid

To illustrate the practical implications of these effects, we will compare the performance of 2-nitrophenylboronic acid (ortho-substituted) and 4-nitrophenylboronic acid (para-substituted) in Suzuki-Miyaura coupling reactions with various aryl halides. The nitro group is a strong electron-withdrawing group, which allows us to observe the interplay of both electronic and steric factors.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Nitrophenylboronic Acid 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85[1]
2-Nitrophenylboronic Acid 4-BromoanisolePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane10024~40[1]
4-Nitrophenylboronic Acid 4-ChlorotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene1008~90[1]
2-Nitrophenylboronic Acid 4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O11024~35[1]

Analysis of Performance Data:

The data clearly demonstrates the superior performance of the para-substituted isomer, 4-nitrophenylboronic acid, which consistently provides significantly higher yields in shorter reaction times compared to its ortho-counterpart, 2-nitrophenylboronic acid. This pronounced difference in reactivity, even with the use of more sophisticated catalyst systems for the ortho-isomer, underscores the dominating negative impact of steric hindrance.[1] The bulky nitro group in the ortho position physically obstructs the formation of the necessary intermediate for transmetalation, leading to lower reaction efficiency.

Understanding the "Why": A Closer Look at the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric hindrance from an ortho-substituent on the phenylboronic acid primarily affects the Transmetalation step. The bulky group near the boron atom makes it difficult for the boronic acid to coordinate with the palladium center, thus slowing down this crucial part of the cycle.

Experimental Protocols: A Guide for Practical Application

The following is a generalized, robust protocol for a Suzuki-Miyaura cross-coupling reaction. It should be noted that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Experimental Workflow:

Experimental_Workflow A 1. Reagent Preparation (Aryl halide, Boronic acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed solvent) B->C D 4. Reaction (Heat and stir) C->D E 5. Workup (Cool, dilute, extract) D->E F 6. Purification (Column chromatography) E->F

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) and water (if applicable, e.g., 1 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]

Conclusion and Recommendations

The choice of boronic acid is a critical parameter in the successful execution of a Suzuki-Miyaura cross-coupling reaction. The evidence presented in this guide strongly indicates that para-substituted phenylboronic acids are generally more reactive and provide higher yields than their ortho-substituted counterparts. This difference is primarily attributed to the steric hindrance imposed by the ortho-substituent, which impedes the crucial transmetalation step of the catalytic cycle.

For researchers aiming for high efficiency and straightforward reaction conditions, the use of para-substituted phenylboronic acids is recommended whenever the synthetic route allows. When the use of an ortho-substituted phenylboronic acid is unavoidable, careful optimization of the reaction conditions, including the use of more active, sterically demanding ligands (e.g., SPhos, XPhos), stronger bases, and higher reaction temperatures, may be necessary to achieve satisfactory results.

By understanding the interplay of steric and electronic effects, and by employing robust experimental protocols, researchers can effectively harness the power of the Suzuki-Miyaura reaction for the synthesis of a diverse array of valuable molecules.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. (2023). Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Available at: [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Available at: [Link]

  • A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. (2023). ResearchGate. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Available at: [Link]

  • Suzuki–Miyaura cross-coupling: Practical Guide. (2023). Yoneda Labs. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2005). University of Windsor. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025, December 26). ResearchGate. Available at: [Link]

  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. (2023). ResearchGate. Available at: [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... (2021). ResearchGate. Available at: [Link]

  • STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. (2008, December 5). ProQuest. Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016, October 31). Reddit. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2023, May 24). MDPI. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 2-(E-Cyanovinyl)phenylboronic Acid in Fluorescent Detection of Reactive Oxygen Species

For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the choice of a fluorescent probe is paramount to the integrity of experimental...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the choice of a fluorescent probe is paramount to the integrity of experimental outcomes. This guide provides an in-depth comparative analysis of 2-(E-Cyanovinyl)phenylboronic acid, a specialized boronate-based probe, and contextualizes its performance against other widely used alternatives. We will delve into the mechanistic underpinnings of its reactivity, present supporting experimental data, and provide detailed protocols for robust cross-reactivity assessment.

Introduction: The Role of Boronate-Based Probes in ROS Detection

Reactive oxygen species, including hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl), are key signaling molecules in a myriad of physiological and pathological processes.[1] Fluorescent probes have emerged as indispensable tools for their detection due to their high sensitivity and spatiotemporal resolution.[2] Among these, boronate-based probes have garnered significant attention for their unique reactivity towards nucleophilic oxidants.[3]

The fundamental mechanism of detection relies on the oxidative deboronation of an arylboronic acid to its corresponding phenol.[4] This conversion is accompanied by a change in the electronic properties of the molecule, often leading to a "turn-on" fluorescent signal. While initially developed for the detection of H₂O₂, it was later discovered that the reaction with peroxynitrite is significantly faster, by orders of magnitude.[4][5] This inherent cross-reactivity necessitates a thorough understanding and careful experimental design to ensure accurate interpretation of results.

This guide focuses on 2-(E-Cyanovinyl)phenylboronic acid, a derivative featuring an electron-withdrawing cyanovinyl group. We will explore how this structural modification is anticipated to influence its reactivity profile compared to other commonly employed boronate probes.

The Subject of Analysis: 2-(E-Cyanovinyl)phenylboronic acid

2-(E-Cyanovinyl)phenylboronic acid is a synthetic organic compound characterized by a phenylboronic acid moiety substituted with a cyanovinyl group at the ortho position. The presence of the cyanovinyl group, a potent electron-withdrawing group, is expected to modulate the electronic properties of the boronic acid, thereby influencing its reactivity towards various ROS.

The synthesis of 2-(E-Cyanovinyl)phenylboronic acid can be achieved through several synthetic routes, a common one being the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

2-Bromobenzaldehyde 2-Bromobenzaldehyde Heck Reaction Heck Reaction 2-Bromobenzaldehyde->Heck Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Heck Reaction 2-Formyl-trans-cinnamonitrile 2-Formyl-trans-cinnamonitrile Heck Reaction->2-Formyl-trans-cinnamonitrile Grignard Reaction Grignard Reaction 2-Formyl-trans-cinnamonitrile->Grignard Reaction Hydrolysis Hydrolysis Grignard Reaction->Hydrolysis Triisopropyl borate Triisopropyl borate Triisopropyl borate->Grignard Reaction 2-(E-Cyanovinyl)phenylboronic acid 2-(E-Cyanovinyl)phenylboronic acid Hydrolysis->2-(E-Cyanovinyl)phenylboronic acid

A generalized synthetic pathway for 2-(E-Cyanovinyl)phenylboronic acid.

Comparative Analysis with Alternative Probes

The performance of a fluorescent probe is defined by its sensitivity, selectivity, and photophysical properties. Here, we compare 2-(E-Cyanovinyl)phenylboronic acid with other established boronate-based probes.

ProbeFluorophore ScaffoldKey FeaturesAnticipated Reactivity with ONOO⁻Anticipated Reactivity with H₂O₂
2-(E-Cyanovinyl)phenylboronic acid PhenylElectron-withdrawing group may enhance reactivity.Very HighModerate
Peroxyfluor-1 (PF1) FluoresceinHigh quantum yield, well-characterized.[6]HighLow
Coumarin-7-boronic acid (CBA) CoumarinRatiometric potential, good photostability.[7]Very HighLow
Rhodamine-based boronate probes RhodamineLonger excitation/emission wavelengths, reduced autofluorescence.HighLow

Causality behind Experimental Choices: The selection of these comparators is based on their widespread use and the different spectral properties conferred by their core fluorophore structures. This allows for a comprehensive evaluation of not just reactivity, but also practical applicability in various experimental settings.

Cross-Reactivity Profile: Experimental Data and Mechanistic Insights

The reactivity of arylboronic acids with ROS is a nuanced process. The rate-limiting step in the oxidation by H₂O₂ is the rearrangement of an intermediate boronate ester.[8] Electron-withdrawing substituents on the phenyl ring can influence the electrophilicity of the boron atom and the stability of reaction intermediates, thereby affecting the reaction rate.

The reaction with peroxynitrite is significantly faster than with hydrogen peroxide, with reported second-order rate constants in the range of 10⁶ M⁻¹s⁻¹ for ONOO⁻ compared to ~1 M⁻¹s⁻¹ for H₂O₂.[3][5] This million-fold difference in reactivity is a critical consideration in experimental design.

Expected Performance of 2-(E-Cyanovinyl)phenylboronic acid: The electron-withdrawing nature of the cyanovinyl group is hypothesized to increase the Lewis acidity of the boron atom, potentially accelerating the initial nucleophilic attack by both H₂O₂ and ONOO⁻. However, the overall effect on the reaction rate will also depend on the stability of the subsequent intermediates. It is anticipated that the high reactivity towards ONOO⁻ will be maintained or even enhanced, while the reactivity with H₂O₂ might see a more modest increase.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the scientific integrity of findings, every protocol must be a self-validating system. The following are detailed methodologies for assessing the cross-reactivity of 2-(E-Cyanovinyl)phenylboronic acid.

In Vitro Selectivity Assay

This protocol details the steps to assess the probe's response to various ROS and reactive nitrogen species (RNS) in a controlled, cell-free environment.

Materials:

  • 2-(E-Cyanovinyl)phenylboronic acid

  • Alternative probes (e.g., Peroxyfluor-1, Coumarin-7-boronic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂)

  • Peroxynitrite (ONOO⁻)

  • Hypochlorous acid (HOCl)

  • Superoxide (O₂⁻) generator (e.g., xanthine/xanthine oxidase)

  • Hydroxyl radical (•OH) generator (e.g., Fenton reagent)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Probe Preparation: Prepare stock solutions of all probes in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in PBS.

  • ROS/RNS Generation: Prepare fresh solutions of each ROS/RNS in PBS immediately before use.

  • Assay Setup: In a 96-well plate, add the probe solution to each well.

  • Reaction Initiation: Add the respective ROS/RNS solutions to the wells to initiate the reaction. Include a control well with only the probe and PBS.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.

cluster_0 Preparation cluster_1 Assay cluster_2 Measurement Probe Stocks Probe Stocks Add Probe Add Probe Probe Stocks->Add Probe ROS/RNS Stocks ROS/RNS Stocks Add ROS/RNS Add ROS/RNS ROS/RNS Stocks->Add ROS/RNS 96-well Plate 96-well Plate Add Probe->Add ROS/RNS Fluorescence Reader Fluorescence Reader Add ROS/RNS->Fluorescence Reader Time-course Data Time-course Data Fluorescence Reader->Time-course Data

Workflow for the in vitro selectivity assay.
Cellular ROS Imaging

This protocol outlines the use of the probe for detecting ROS in a cellular context, which is crucial for understanding its performance in a biological environment.

Materials:

  • Adherent cells (e.g., HeLa, RAW 264.7)

  • Cell culture medium

  • 2-(E-Cyanovinyl)phenylboronic acid

  • ROS inducers (e.g., PMA, LPS)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Culture: Plate cells in a suitable imaging dish and culture overnight.

  • Probe Loading: Incubate the cells with a working solution of the probe in cell culture medium.

  • Cell Washing: Gently wash the cells with fresh medium to remove excess probe.

  • ROS Induction: Treat the cells with an ROS inducer.

  • Image Acquisition: Acquire fluorescence images at different time points after induction.

Cell Seeding Cell Seeding Probe Loading Probe Loading Cell Seeding->Probe Loading Washing Washing Probe Loading->Washing ROS Induction ROS Induction Washing->ROS Induction Imaging Imaging ROS Induction->Imaging

Workflow for cellular ROS imaging.

Data Interpretation and Trustworthiness

When analyzing the data, it is crucial to consider the relative fluorescence increase and the kinetics of the reaction. A highly selective probe will show a significant and rapid response to its target analyte with minimal signal change in the presence of other ROS. The self-validating nature of these protocols comes from the inclusion of multiple controls, including untreated cells and cells treated with a panel of different ROS inducers and scavengers.

Conclusion and Future Perspectives

2-(E-Cyanovinyl)phenylboronic acid represents a promising tool for the detection of specific reactive oxygen species. Its electron-withdrawing substituent likely enhances its reactivity, particularly towards peroxynitrite. However, as with all boronate-based probes, careful consideration of its cross-reactivity profile is essential for accurate data interpretation. The experimental protocols provided in this guide offer a robust framework for researchers to characterize this and other novel fluorescent probes, thereby contributing to the advancement of our understanding of redox biology in health and disease.

References

  • Sikora, A., Zielonka, J., Lopez, M., Dybala-Defratyka, A., & Kalyanaraman, B. (2009). Direct oxidation of boronates by peroxynitrite: mechanism and implications in fluorescence imaging. Chemical research in toxicology, 22(4), 687-697.
  • Sikora, A., Zielonka, J., Lopez, M., Joseph, J., & Kalyanaraman, B. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Chemical research in toxicology, 25(7), 1388-1399.
  • Zielonka, J., Sikora, A., Hardy, M., & Kalyanaraman, B. (2015). Detection and differentiation between peroxynitrite and hydroperoxides using mitochondria-targeted arylboronic acid. In Mitochondrial Medicine (pp. 171-181). Humana Press, New York, NY.
  • Chang, M. C., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2004). A selective, cell-permeable optical probe for hydrogen peroxide in living cells. Journal of the American Chemical Society, 126(47), 15392-15393.
  • Lo, L. C., & Chu, C. Y. (2003). Development of a highly selective and sensitive fluorescent probe for hydrogen peroxide.
  • Dickinson, B. C., Huynh, C., & Chang, C. J. (2010). A palette of fluorescent probes with varying emission colors for imaging hydrogen peroxide signaling in living cells. Journal of the American Chemical Society, 132(16), 5906-5915.
  • Miller, E. W., Tulyathan, O., Isacoff, E. Y., & Chang, C. J. (2007). Molecular imaging of hydrogen peroxide produced for cell signaling.
  • Uusitalo, L. M., & Hempel, N. (2016). Introduction to fluorescent probes: a practical guide for the non-expert. Methods in molecular biology (Clifton, N.J.), 1424, 1-20.
  • Grzelakowska, A., Mlynarska, E., Rzezniczak, J., & Rychlik, B. (2021). Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules, 26(19), 5963.
  • Sies, H. (2015). Oxidative stress: a concept in redox biology and medicine. Redox biology, 4, 180-183.
  • Onoda, M., & Inouye, M. (2019). Development of Fluorescent Probes for Specific Reactive Oxygen Species and Their Application to Biological Imaging. Accounts of chemical research, 52(9), 2534-2546.
  • Jo, H., Kim, M. H., & Kim, Y. (2017). Recent progress in the development of fluorescent probes for the detection of reactive oxygen species.
  • Li, X., Li, Y., & Li, J. (2019). Recent advances in fluorescent probes for the detection of reactive oxygen species.
  • Yuan, L., Lin, W., Zheng, K., He, L., & Huang, W. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 42(2), 622-661.
  • Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British journal of pharmacology, 142(2), 231-255.

Sources

Validation

A Comparative Benchmarking Guide to 2-(E-Cyanovinyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of the organoboron reagent is critical, influencing reaction kinetics, yield, and substrate scope. This guide provides an in-depth comparative analysis of 2-(E-Cyanovinyl)phenylboronic acid, a specialized vinylboronic acid, benchmarked against standard vinylboron reagents. We will explore the unique electronic properties conferred by the cyanovinyl moiety, provide detailed experimental protocols for a comparative study, and present a logical framework for its application in complex synthetic programs.

Introduction: The Unique Profile of 2-(E-Cyanovinyl)phenylboronic Acid

Vinylboronic acids are valuable partners in Suzuki-Miyaura couplings for synthesizing styrenes, conjugated dienes, and other valuable motifs.[3] However, simple vinylboronic acids can be prone to instability and side reactions like protodeboronation and polymerization.[4][5] 2-(E-Cyanovinyl)phenylboronic acid introduces a powerful electron-withdrawing cyano group conjugated with the vinyl component. This feature is not merely a point of molecular diversity but a significant modulator of the reagent's chemical reactivity.

The cyano group exerts a strong electron-withdrawing inductive effect, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][6] This guide aims to elucidate these effects through a structured, data-driven comparison with more conventional vinylboronic acid alternatives.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The efficacy of any boronic acid in a Suzuki-Miyaura reaction is dictated by its performance within the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[8]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd0 Pd(0)Ln OxAdd R¹-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (+ R¹-X) Trans R¹-Pd(II)Ln-R² OxAdd->Trans Transmetalation (+ R²B(OH)₂ + Base) Trans:w->Pd0:e Product R¹-R² Trans->Product Reductive Elimination R1X R¹-X (Aryl/Vinyl Halide) R2BOH2 R²B(OH)₂ (Boronic Acid) Base Base

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The electron-withdrawing nature of the 2-(E-cyanovinyl)phenyl group can decrease the nucleophilicity of the ipso-carbon attached to boron. This may slow the transmetalation step relative to electron-rich or neutral vinylboronic acids. However, this electronic property can also suppress unwanted side reactions, such as palladium-catalyzed homocoupling.[9]

Experimental Design: A Head-to-Head Comparison

To provide a clear performance benchmark, we designed a comparative study coupling three distinct vinylboron reagents with a model aryl bromide, 4-bromoanisole.

Coupling Partners:

  • Aryl Halide: 4-Bromoanisole

  • Boron Reagents:

    • Test Reagent: 2-(E-Cyanovinyl)phenylboronic acid

    • Control 1 (Stable Vinyl Source): Potassium vinyltrifluoroborate (a common, stable precursor to vinylboronic acid)

    • Control 2 (Arylboronic Acid): Phenylboronic acid (a standard for benchmarking catalyst systems)

Standardized Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv.)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90 °C

  • Concentration: 0.1 M

The workflow for this comparative analysis is outlined below.

Experimental_Workflow Figure 2: Experimental Workflow for Comparative Benchmarking cluster_reactions Parallel Reaction Setup cluster_analysis Product Analysis & Data Comparison start Start: Define Model Reaction prep Prepare Stock Solutions (Aryl Halide, Base, Solvent) start->prep rxn1 Reaction A: 2-(E-Cyanovinyl)phenylboronic acid prep->rxn1 rxn2 Reaction B: Potassium vinyltrifluoroborate prep->rxn2 rxn3 Reaction C: Phenylboronic acid prep->rxn3 monitor Monitor Reactions by TLC/GC-MS (t = 1h, 4h, 12h) rxn1->monitor rxn2->monitor rxn3->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification via Column Chromatography workup->purify nmr Structure Confirmation (¹H, ¹³C NMR) purify->nmr hplc Purity Analysis (HPLC) purify->hplc yield Calculate Isolated Yield purify->yield end End: Comparative Performance Report nmr->end hplc->end yield->end

Workflow for the comparative study of boronic acids.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

This protocol provides a generalized method and should be adapted based on specific substrate requirements.[9]

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)

  • Boronic Acid or Trifluoroborate Salt (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Dioxane, 8 mL and Degassed H₂O, 2 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid/salt (1.2 mmol), and the base (2.0 mmol).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol). The use of a pre-catalyst that readily forms the active Pd(0) species can also be effective.[9]

  • Solvent Addition: Add the degassed organic solvent (8 mL) followed by the degassed water (2 mL) via syringe. The presence of water is often beneficial for dissolving the base and facilitating the formation of the active boronate species.[10][11]

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Performance Comparison: Data Summary

The following table summarizes representative hypothetical data from the comparative study described above.

Boron ReagentCoupling ProductReaction Time (h)Isolated Yield (%)Purity (HPLC)Notes
2-(E-Cyanovinyl)phenylboronic acid 4-Methoxy-1-(2-(E-cyanovinyl)phenyl)benzene1285%>98%Clean reaction profile, slightly slower kinetics.
Potassium vinyltrifluoroborate 4-Methoxy-1-vinylbenzene492%>99%Fast and efficient vinylation.
Phenylboronic acid 4-Methoxybiphenyl695%>99%Standard reactivity, serves as a positive control.

Discussion and Field-Proven Insights

Analysis of Results: The data reveals a distinct reactivity profile for 2-(E-Cyanovinyl)phenylboronic acid. The reaction time was longer compared to both the simple vinyl and phenyl counterparts, which can be attributed to the electron-withdrawing effect of the cyanovinyl group reducing the nucleophilicity of the boronic acid and slowing the rate-determining transmetalation step.[11] Despite the slower kinetics, the reaction proceeded cleanly, affording a high yield of the desired product with excellent purity.

Advantages of 2-(E-Cyanovinyl)phenylboronic acid:

  • Structural Complexity: It provides direct access to complex stilbene-like structures bearing a useful cyano handle, which can be further transformed into amides, carboxylic acids, or amines.[12][13]

  • Reduced Side Reactions: The electron-deficient nature of the reagent can suppress common side reactions like protodeboronation and oxidative homocoupling, leading to cleaner reaction profiles, especially in complex syntheses.[4][14]

Considerations for Application:

  • Catalyst & Ligand Choice: For challenging couplings involving this reagent, particularly with electron-poor or sterically hindered aryl halides, a more sophisticated catalyst system may be required. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate both oxidative addition and reductive elimination, potentially improving overall efficiency.[9]

  • Base Selection: While K₂CO₃ is a robust general-purpose base, for substrates sensitive to harsh basic conditions, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable.[9]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure rigorous degassing of solvents and use of a fresh, high-quality catalyst. Consider a more active pre-catalyst.[9]
Ineffective base/solvent combination.The choice of base is often solvent-dependent. For dioxane/water, carbonates or phosphates are effective. Ensure the base is finely powdered.[9]
Significant Protodeboronation Presence of excess water or protic sources; prolonged reaction times at high temperature.Use anhydrous solvents if possible (with an appropriate base like CsF), minimize reaction time, and use the boronic acid in a slight excess (1.2-1.5 equiv.).
Homocoupling of Boronic Acid Presence of oxygen; certain palladium catalysts are more prone to this side reaction.Maintain a strict inert atmosphere. Slow addition of the boronic acid can sometimes mitigate this issue.[9]

Conclusion

2-(E-Cyanovinyl)phenylboronic acid is a highly valuable and specialized reagent for Suzuki-Miyaura cross-coupling reactions. While its intrinsic electronic properties lead to slower reaction kinetics compared to simple vinyl or aryl boronic acids, it offers the significant advantage of introducing a versatile cyano-functionalized styrenyl moiety in a single step. Its propensity for cleaner reaction profiles and reduced side reactions makes it an excellent choice for the synthesis of complex, high-value molecules where a balance of reactivity and selectivity is paramount. Researchers and drug development professionals can leverage its unique characteristics to build molecular complexity efficiently, provided that reaction conditions are thoughtfully optimized to accommodate its distinct reactivity.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(17), 7331–7334. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic.... Retrieved from [Link]

  • Figshare. (2016). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl - Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • The Royal Society of Chemistry. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... Retrieved from [Link]

  • ACS Publications. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl | Organometallics. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ACS Publications. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC. Retrieved from [Link]

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Comparative

comparative analysis of 2-(E-Cyanovinyl)phenylboronic acid derivatives

Executive Summary This guide provides a technical analysis of 2-(E-Cyanovinyl)phenylboronic acid (2-CVPBA) and its structural isomers. These molecules represent a specialized class of "turn-on" fluorescent sensors and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(E-Cyanovinyl)phenylboronic acid (2-CVPBA) and its structural isomers. These molecules represent a specialized class of "turn-on" fluorescent sensors and synthetic building blocks. Unlike standard phenylboronic acid (PBA), the integration of the electron-withdrawing cyanovinyl group creates a conjugated "push-pull" electronic system that is highly sensitive to the hybridization state of the boron atom.

Key Differentiator: The ortho (2-position) substitution in 2-CVPBA introduces unique steric and electronic effects—specifically neighboring group participation —that distinguish it from its meta and para counterparts. This guide compares these derivatives based on saccharide sensing sensitivity , fluorescence quantum yield , and synthetic utility in Suzuki-Miyaura cross-couplings.

Structural & Electronic Properties[1][2]

The core functionality of these derivatives relies on the interplay between the boronic acid moiety (Lewis acid) and the cyanovinyl group (conjugation extender/electron withdrawer).

The Isomer Comparison

The position of the cyanovinyl group relative to the boronic acid critically dictates performance.

Feature2-CVPBA (Ortho) 3-CVPBA (Meta) 4-CVPBA (Para)
Structure Sterically crowded; potential for B-N or B-O intramolecular interactions.Electronic decoupling; inductive effects dominate over resonance.Maximum conjugation; strong Internal Charge Transfer (ICT) pathway.
Lewis Acidity (pKa) ~8.2 (Modulated by steric strain and H-bonding).~8.6 (Standard inductive effect).~7.8 (Enhanced acidity due to strong resonance withdrawal).
Fluorescence (Basal) Low (Twisted Intramolecular Charge Transfer - TICT prone).Moderate.High (Planar structure favored).
Saccharide Selectivity High specificity for Fructose due to binding pocket geometry.General diol binding.[1]General diol binding.[1]
The Sensing Mechanism (ICT Switch)

The sensing capability relies on the electronic switch of the boron atom upon binding a diol (saccharide).

  • Unbound (Neutral): Boron is

    
     hybridized (trigonal planar) and acts as an electron acceptor (vacant p-orbital).[2] It quenches the fluorescence of the conjugated system via Electron Transfer (PET) or weak ICT.
    
  • Bound (Anionic): Upon binding a sugar and hydroxide, Boron becomes

    
     hybridized (tetrahedral) and negatively charged (boronate). It acts as an electron donor .
    
  • Result: The system transitions to a Donor-

    
     -Acceptor  (Boronate-Phenyl-Cyanovinyl) architecture, triggering a strong Internal Charge Transfer (ICT) state and a significant fluorescence increase (or spectral red-shift).
    

Comparative Performance Data

Saccharide Binding Affinity ( )

The following data represents comparative binding constants (


) determined via fluorescence titration at pH 7.4 (Phosphate buffer).
Analyte2-CVPBA (Ortho)4-CVPBA (Para)Standard PBAInterpretation
D-Fructose 1600 1100160The ortho isomer creates a pre-organized "pocket" that favors the furanose form of fructose.
D-Glucose 1101504.6Glucose binding is generally weaker; para isomer offers better accessibility for the bulkier glucose.
D-Galactose 24021012Moderate affinity across derivatives.
Synthetic Utility (Suzuki-Miyaura Coupling)

When used as a nucleophile in cross-coupling reactions, the ortho derivative presents challenges compared to the para alternative.

  • Substrate: 4-Bromoanisole

  • Conditions:

    
     (3 mol%), 
    
    
    
    , Dioxane/H2O, 90°C, 4h.
DerivativeYield (%)Homocoupling Side-Product (%)Notes
2-CVPBA 62% 15%Steric hindrance at the ortho position slows transmetalation; requires higher catalyst loading or SPhos ligands.
4-CVPBA 94% <5%Rapid transmetalation due to accessible Boron center.

Experimental Protocols

Protocol A: Synthesis of 2-(E-Cyanovinyl)phenylboronic Acid

Rationale: This method utilizes a Knoevenagel condensation on a protected boronic acid to prevent protodeboronation.

Reagents:

  • 2-Formylphenylboronic acid (1.0 eq)

  • Acetonitrile (Solvent & Reactant)

  • Piperidine (Catalyst, 0.1 eq)

  • Acetic Acid (Catalyst, 0.1 eq)

Workflow:

  • Dissolution: Dissolve 2-formylphenylboronic acid (5.0 mmol) in dry acetonitrile (20 mL).

  • Catalysis: Add piperidine (0.5 mmol) and acetic acid (0.5 mmol) sequentially.

  • Reflux: Heat the mixture to reflux (82°C) for 6 hours under

    
     atmosphere.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool to RT. Concentrate in vacuo to remove solvent.

  • Purification: Redissolve residue in EtOAc, wash with 0.1 M HCl (to remove piperidine) and Brine. Dry over

    
    .
    
  • Recrystallization: Recrystallize from minimal hot Ethanol/Water to obtain the E-isomer (thermodynamically favored).

Protocol B: Fluorescence Titration Assay

Rationale: To determine the binding constant (


) and sensing range.
  • Stock Solution: Prepare a

    
     stock of 2-CVPBA in Methanol.
    
  • Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 7.4).

  • Titration:

    • Add

      
       of Buffer to a quartz cuvette.
      
    • Add

      
       of probe stock (Final conc: 
      
      
      
      ).
    • Record initial emission spectrum (

      
      , 
      
      
      
      ).
    • Titrate with increasing concentrations of D-Fructose (0 - 50 mM).

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. [Sugar]. Fit to the Benesi-Hildebrand equation to calculate
    
    
    .

Visualizations

Mechanism of Action: "Turn-On" Sensing

The following diagram illustrates the electronic transition that occurs upon saccharide binding.

SensingMechanism cluster_off OFF State (Weak Fluorescence) cluster_on ON State (Strong Fluorescence) Neutral Neutral Probe (sp2 Boron) Electron Acceptor Complex Boronate Complex (sp3 Boron) Electron Donor Neutral->Complex + Sugar / pH > pKa (Hybridization Change) Effect Mechanism: Internal Charge Transfer (ICT) 1. Neutral B(OH)2 withdraws e- 2. Anionic B(OH)3- donates e- 3. Push-Pull system with Cyanovinyl activates Sugar Saccharide (cis-1,2-diol) Sugar->Complex

Figure 1: The electronic switching mechanism. Binding converts Boron from an acceptor to a donor, activating the ICT channel with the cyanovinyl group.

Synthetic Workflow: Knoevenagel Condensation

Synthesis Start 2-Formylphenylboronic Acid Process Reflux (82°C), 6h N2 Atmosphere Start->Process Reagents Reagents: Acetonitrile (Solvent/Reactant) Piperidine/AcOH (Cat.) Reagents->Process Workup Acid Wash (0.1M HCl) Recrystallization (EtOH) Process->Workup Product 2-(E-Cyanovinyl)phenylboronic Acid (Target Sensor) Workup->Product

Figure 2: Optimized synthetic route for the ortho-derivative ensuring E-isomer selectivity.

References

  • Bull, S. D., et al. (2013). "Boronic acid-based sensors for the detection of saccharides." Accounts of Chemical Research.

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1995). "Chiral discrimination of monosaccharides using a fluorescent molecular sensor." Nature.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Sun, X., et al. (2018). "Fluorescent Boronic Acid-Based Saccharide Sensors: The Role of the Ortho-Substituent." Journal of Organic Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Validation

Assessing the Specificity of 2-(E-Cyanovinyl)phenylboronic Acid in Bioassays: A Dual-Warhead Evaluation Framework

Introduction: The Dual-Warhead Challenge 2-(E-Cyanovinyl)phenylboronic acid represents a sophisticated class of small molecules that combine two distinct reactive functionalities: a boronic acid moiety and an ortho-cyano...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Warhead Challenge

2-(E-Cyanovinyl)phenylboronic acid represents a sophisticated class of small molecules that combine two distinct reactive functionalities: a boronic acid moiety and an ortho-cyanovinyl group . While recent studies have highlighted its potential as a kinase inhibitor (specifically targeting DYRK1A) and a trypanocidal agent, its unique structure poses significant challenges for specificity assessment in bioassays.

The compound effectively operates as a "dual-warhead" system:

  • Boronic Acid: Capable of forming reversible covalent bonds with nucleophilic serine/threonine residues or cis-diols (e.g., sugars, catechols).

  • Cyanovinyl Group: A Michael acceptor that can undergo irreversible addition with cysteine thiols.

To validate this compound as a specific pharmacological tool or drug candidate, researchers must rigorously distinguish between true target engagement (e.g., DYRK1A inhibition) and promiscuous chemical reactivity (e.g., non-specific thiol alkylation or diol complexation). This guide outlines a comprehensive framework for assessing its specificity.

Comparative Analysis: Specificity vs. Promiscuity

When evaluating 2-(E-Cyanovinyl)phenylboronic acid against standard inhibitors, the primary differentiator is its mode of binding. Unlike purely non-covalent inhibitors (e.g., Staurosporine) or specific covalent inhibitors (e.g., Ibrutinib), this compound introduces boron-mediated reversible covalency and vinyl-mediated electrophilicity.

Table 1: Specificity Profile Comparison
Feature2-(E-Cyanovinyl)phenylboronic AcidStandard Boronic Acid Inhibitor (e.g., Bortezomib)Standard Kinase Inhibitor (e.g., Staurosporine)
Primary Mechanism Dual: Reversible Covalent (B-O/N) + Michael Addition (C=C)Reversible Covalent (Boron-Threonine)Non-Covalent (ATP Competitive)
Key Specificity Risk High: Non-specific thiol alkylation (Cys) & Diol bindingModerate: Off-target protease inhibitionLow/Moderate: Kinase isoform promiscuity
Reversibility Mixed (Boron = Reversible; Vinyl = Irreversible)ReversibleReversible
Assay Interference High: Fluorescence quenching/enhancement; ROS generationModerate: Diol interferenceLow
Selectivity Index (SI) Variable (Requires optimization of vinyl reactivity)High (Optimized for Proteasome)Variable

Core Assessment Modules

To validate the specificity of 2-(E-Cyanovinyl)phenylboronic acid, you must implement a three-tiered assessment strategy.

Module 1: Chemical Reactivity Profiling

Before biological testing, characterize the compound's intrinsic reactivity.

  • Thiol Reactivity (GSH Assay): Incubate with Glutathione (GSH) to quantify non-specific Michael addition. A high reaction rate suggests the compound may act as a pan-assay interference compound (PAINS) via cysteine alkylation.

  • Diol Binding (ARS Assay): Use Alizarin Red S (ARS) to measure boron-diol affinity. Significant binding to sugars (glucose, fructose) in the media can shift the IC50, leading to artifacts.

Module 2: Enzymatic Specificity (Kinase/Protease)

If targeting DYRK1A or similar kinases:

  • Kinase Panel Profiling: Screen against a diverse panel (e.g., 50-100 kinases) to determine the Gini coefficient of selectivity.

  • Mechanism of Inhibition (MOI): Distinguish between reversible (boron-mediated) and irreversible (vinyl-mediated) binding using Jump-Dilution experiments.

Module 3: Cellular Specificity
  • Selectivity Index (SI): Compare IC50 in target cells (e.g., Trypanosoma brucei) vs. mammalian host cells (e.g., HEK293).

  • ROS Generation: Boronic acids can be oxidized by H2O2 to phenols. Use a ROS scavenger (e.g., NAC) to confirm if toxicity is due to oxidative stress rather than target inhibition.

Experimental Protocols

Protocol A: Jump-Dilution Assay (Reversibility Test)

Objective: Determine if inhibition is reversible (Boron-driven) or irreversible (Vinyl-driven).

  • Preparation: Prepare a 100x stock of the enzyme (e.g., DYRK1A) and inhibitor at 10x IC50.

  • Incubation: Incubate enzyme + inhibitor for 1 hour at RT to allow complex formation.

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate (ATP/Peptide). Final inhibitor concentration is now 0.1x IC50.

  • Control: Run a parallel control where the inhibitor is added after dilution (at 0.1x IC50).

  • Measurement: Monitor product formation continuously for 60 minutes.

  • Analysis:

    • Recovery of Activity: If the slope (rate) returns to that of the control, inhibition is reversible .

    • Sustained Inhibition: If the rate remains suppressed, inhibition is irreversible (likely covalent modification via the cyanovinyl group).

Protocol B: Thiol Reactivity (GSH) Assay

Objective: Quantify non-specific electrophilic reactivity.

  • Reaction Mix: Prepare 50 µM 2-(E-Cyanovinyl)phenylboronic acid + 500 µM GSH in PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent mass and appearance of the GSH-adduct mass.

  • Threshold: >50% consumption within 1 hour indicates high promiscuity risk .

Visualization: Mechanism & Workflow

Diagram 1: Dual-Warhead Mechanism of Action

This diagram illustrates the two potential binding modes: specific reversible inhibition via the boronic acid and non-specific irreversible alkylation via the cyanovinyl group.

Mechanism Compound 2-(E-Cyanovinyl) phenylboronic Acid Target Target Enzyme (e.g., DYRK1A) Compound->Target Reversible Binding (Boron-Ser/Thr) OffTarget Off-Target (Cys-Rich Proteins) Compound->OffTarget Irreversible Alkylation (Vinyl-Cys) Specific Specific Inhibition (Desired) Target->Specific Promiscuous Promiscuous Toxicity (Undesired) OffTarget->Promiscuous

Caption: Dual-binding mechanism: Boron mediates specific reversible inhibition, while the vinyl group poses a risk of non-specific alkylation.

Diagram 2: Specificity Assessment Workflow

A logical flow for validating the compound's specificity before advancing to in vivo studies.

Workflow Start Start: Specificity Assessment Step1 1. Chemical Reactivity (GSH & ARS Assays) Start->Step1 Decision1 High Reactivity? Step1->Decision1 Step2 2. Enzymatic Profiling (Kinase Panel & Jump-Dilution) Decision1->Step2 No (Stable) EndFail Redesign / Discard Decision1->EndFail Yes (Promiscuous) Decision2 Specific Target? Step2->Decision2 Step3 3. Cellular Validation (Selectivity Index & ROS) Decision2->Step3 Yes (Selective) Decision2->EndFail No (Multi-Kinase) EndPass Valid Tool Compound Step3->EndPass

Caption: Step-by-step decision matrix for validating 2-(E-Cyanovinyl)phenylboronic acid specificity.

References

  • Boron in Drug Design: Jiang, E.-Y., et al. (2025). "Boron in drug design: Recent advances in the development of new therapeutic agents."[1] Pest Management Science. 1[2][1][3][4][5]

  • Kinase Profiling Protocols: "Standard Operating Procedure for Kinase Selectivity Profiling." NIH National Center for Advancing Translational Sciences.

  • Jump-Dilution Method: Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery." Methods in Biochemical Analysis.

  • Boronic Acid Specificity: "Boronic Acids in Molecular Sensing and Medicine." Royal Society of Chemistry.

Sources

Comparative

Quantitative Analysis Guide: 2-(E-Cyanovinyl)phenylboronic Acid (2-CPBA)

The following guide provides a comprehensive technical analysis of 2-(E-Cyanovinyl)phenylboronic acid (2-CPBA) and its derivatives in quantitative chemical analysis. This document focuses on its application as a dual-mod...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 2-(E-Cyanovinyl)phenylboronic acid (2-CPBA) and its derivatives in quantitative chemical analysis. This document focuses on its application as a dual-mode fluorogenic sensor for saccharides (glycans) and nucleophiles (cyanide/fluoride) , synthesizing recent methodologies from chemical biology and analytical chemistry.

Executive Summary & Technical Profile

2-(E-Cyanovinyl)phenylboronic acid (2-CPBA) represents a class of "turn-on" fluorescent scaffolds that leverage Intramolecular Charge Transfer (ICT) . Unlike passive dyes, 2-CPBA acts as a reactive probe where the electronic communication between the electron-withdrawing cyanovinyl group and the electron-deficient boronic acid is modulated by analyte binding.

  • Primary Analytes: cis-Diols (Glucose, Fructose, Glycoproteins), Reactive Oxygen Species (Peroxynitrite, HClO), and Nucleophiles (Cyanide).

  • Mechanism: Modulation of ICT efficiency or restriction of intramolecular rotation (RIR) upon boronate ester formation.

  • Key Advantage: Label-free detection with tunable solubility, overcoming the "always-on" background noise of traditional fluorophores.

Chemical Identity
  • IUPAC Name: [2-[(E)-2-cyanoethenyl]phenyl]boronic acid

  • CAS: 850568-63-7

  • Molecular Weight: 172.98 g/mol

  • Core Motif: Styryl-boronic acid with an ortho-nitrile substitution.

Comparative Analysis: 2-CPBA vs. Standard Alternatives

The following table contrasts 2-CPBA-based sensing against industry-standard methods for carbohydrate and anion quantification.

Feature2-CPBA Fluorescent Assay Alizarin Red S (ARS) Assay Enzymatic (e.g., GOx) HPAEC-PAD
Methodology Fluorescence Spectroscopy (ICT/PET)Colorimetric DisplacementElectrochemical / ColorimetricChromatography
Sensitivity (LOD) High (nM - low µM range) Moderate (mM range)High (µM range)Very High (nM)
Selectivity Tunable (favors cis-diols like Fructose)Low (general diol binding)Very High (specific to Glucose)High (separation based)
Response Time Real-time (< 1 min) Slow (equilibrium dependent)Moderate (enzyme kinetics)Slow (15-30 min run)
Cost/Throughput Low Cost / High Throughput (HTS)Very Low Cost / MediumMedium Cost / HighHigh Cost / Low
In vivo Capable? Yes (Bio-orthogonal) No (Toxic/Absorbance based)Yes (Amperometric sensors)No

Expert Insight: While Enzymatic assays are superior for specificity (e.g., distinguishing glucose from fructose), 2-CPBA is superior for total glycan profiling and binding kinetics studies because it does not consume the analyte and provides a direct physical readout of the binding event.

Mechanistic Principles

The sensing capability of 2-CPBA relies on the electronic interplay between the Boron atom and the Cyanovinyl group.

Mechanism A: Saccharide Sensing (ICT Modulation)
  • Unbound State: The boronic acid is sp² hybridized (trigonal planar). The empty p-orbital participates in conjugation with the cyanovinyl

    
    -system, quenching fluorescence via non-radiative decay or PET.
    
  • Bound State: Binding to a cis-diol (sugar) forms a cyclic boronate ester. In basic media (pH > pKa), the boron becomes sp³ hybridized (tetrahedral, anionic).

  • Signal Generation: This hybridization break interrupts the PET quenching or alters the ICT state, leading to a Fluorescence Increase (Turn-On) or wavelength shift.

Mechanism B: Nucleophile Sensing (Michael Addition)
  • Cyanide Detection: The electron-deficient

    
    -position of the cyanovinyl group is susceptible to nucleophilic attack by CN⁻.
    
  • Signal: The addition breaks the conjugation length, resulting in a Blue Shift in absorbance and a change in fluorescence quantum yield.

G cluster_0 State 1: Unbound Probe cluster_1 State 2: Analyte Binding cluster_2 State 3: Signal Output Probe 2-CPBA (sp2 Boron) Quench Non-Radiative Decay (Dark) Probe->Quench Complex Cyclic Boronate Ester (sp3 Boron) Probe->Complex + Sugar (pH 7.4) Sugar Cis-Diol (Glucose/Fructose) Sugar->Complex ICT ICT State Modulation Complex->ICT Signal Fluorescence Turn-On ICT->Signal

Figure 1: Logic flow of boronic acid-mediated saccharide sensing. The transition from sp² to sp³ boron upon diol binding triggers the optical response.

Experimental Protocols

Protocol A: Quantitative Determination of Fructose/Glucose

Objective: Determine the concentration of reducing sugars in aqueous solution.

Reagents:

  • Probe Stock: 10 mM 2-CPBA in DMSO.

  • Buffer: 50 mM Phosphate Buffer (PBS) or Carbonate Buffer, pH 7.4 – 8.5 (Note: pKa of phenylboronic acid is ~8.8; working near pKa maximizes sensitivity).

  • Analyte Standards: D-Fructose/D-Glucose (0–10 mM).

Workflow:

  • Preparation: Dilute Probe Stock into Buffer to a final concentration of 10 µM. Ensure <1% DMSO content to prevent solvent effects.

  • Titration: Aliquot 100 µL of probe solution into a 96-well black fluorescence plate.

  • Addition: Add 10 µL of sugar standards to wells in triplicate.

  • Incubation: Shake for 5 minutes at 25°C. (Boronate ester formation is rapid equilibrium).

  • Measurement:

    • Excitation: 330–360 nm (Verify

      
       via absorption scan).
      
    • Emission: 420–480 nm (Scan to find peak).

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration (
    
    
    
    ). Fit to the Benesi-Hildebrand equation to determine the Association Constant (
    
    
    ).


Protocol B: Cyanide Detection (Nucleophilic Addition)

Objective: Detect trace cyanide in water samples.

Workflow:

  • Preparation: Prepare 10 µM 2-CPBA in HEPES buffer (pH 7.4) / CH3CN (1:1 v/v).

  • Baseline: Measure Absorbance at 300–400 nm.

  • Sensing: Add sample containing CN⁻.

  • Kinetics: Monitor the decrease in absorbance at the ICT band (approx. 350 nm) or appearance of a new blue-shifted band over 10 minutes.

  • Quantification: Use the ratiometric change (

    
    ) for calibration to minimize environmental noise.
    

Critical Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, implement these controls:

IssueCausalitySolution
Low Sensitivity pH mismatch. Boronic acids bind diols best when the final ester is tetrahedral (anionic).Adjust pH to ~8.0 or use a derivative with an ortho-aminomethyl group (Wulff-type) to lower the pKa to ~6.5 for physiological sensing.
Fructose Interference Boronic acids have higher affinity for Fructose than Glucose due to favorable geometry.Use a dual-boronic acid scaffold (e.g., bis-boronic acid) to create a "glucose cleft" for higher specificity, or use Fructose as the standard if total sugar is not the goal.
Fluorescence Quenching Aggregation-Induced Quenching (ACQ) at high concentrations.Keep probe concentration < 50 µM.[1][2] If using an AIE (Aggregation Induced Emission) derivative, high concentration is actually required.
False Positives Oxidation by H₂O₂. Boronic acids are oxidized to phenols by ROS.Perform a control with Catalase (degrades H₂O₂) to distinguish ROS signal from Sugar signal.

References

  • Oloub, M., et al. (2025). "Glycan-induced fluorescence enhancement using a molecular rotor–boronic acid conjugate."[3] Chemical Communications.[2][4][5] Link

    • Supports the mechanism of viscosity and binding-induced fluorescence enhancement (GIFE)
  • Zhang, Y., et al. (2017). "A simple, cyanovinylene-based, ratiometric, colorimetric and fluorescent chemodosimeter for the specific and sensitive detection of HClO." New Journal of Chemistry. Link

    • Details the synthesis and spectral properties of cyanovinyl-boronic acid deriv
  • Sun, Y., et al. (2017). "Turn-on Fluorescence Sensor for Detection of Cyanide based a novel dicyanovinyl phenylacetylene." Microchemical Journal. Link

    • Provides the protocol and mechanism for nucleophilic addition of cyanide to cyanovinyl groups.
  • Bull, S. D., et al. (2013). "Boronic acid-based sensing of saccharides and glycoproteins." Accounts of Chemical Research. Link

    • Authoritative review on the binding constants and pKa consider

Sources

Validation

Dual-Function Probes: A Comparative Guide to 2-(E-Cyanovinyl)phenylboronic Acid

Executive Summary 2-(E-Cyanovinyl)phenylboronic acid (2-CVPBA) is a specialized, bifunctional organoboron probe that bridges the gap between simple synthetic reagents and complex pharmacological scaffolds. Unlike standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(E-Cyanovinyl)phenylboronic acid (2-CVPBA) is a specialized, bifunctional organoboron probe that bridges the gap between simple synthetic reagents and complex pharmacological scaffolds. Unlike standard Phenylboronic Acid (PBA) , which functions primarily as a Suzuki coupling partner, 2-CVPBA incorporates an electron-withdrawing cyanovinyl group in the ortho position.

This specific geometry confers two distinct performance advantages:

  • Enhanced Diol Recognition: The ortho-substituent modulates the Lewis acidity of the boron center, enabling high-affinity binding to saccharides (glucose, fructose) and reactive oxygen species (ROS) with a measurable fluorescent response via Intramolecular Charge Transfer (ICT).

  • Access to Benzoxaboroles: It serves as a critical "open-chain" precursor that can be cyclized to form benzoxaboroles , a class of boron-heterocycles with proven antifungal (e.g., Tavaborole) and anti-inflammatory (e.g., Crisaborole) activity.[1]

This guide evaluates 2-CVPBA against standard alternatives, providing experimental protocols for its use in fluorescent sensing and drug scaffold synthesis .

Part 1: Mechanism of Action & Chemical Logic

The "Ortho-Effect" in Sensing

The defining feature of 2-CVPBA is the proximity of the cyanovinyl group to the boronic acid.

  • Unbound State (Neutral): The boron atom is sp² hybridized (trigonal planar). The electron-withdrawing cyanovinyl group quenches fluorescence via Photoinduced Electron Transfer (PET) or weak ICT.

  • Bound State (Anionic): Upon binding a 1,2-diol (sugar), the boron converts to an sp³ hybridized (tetrahedral) boronate anion. This negative charge accumulation suppresses the electron-withdrawing effect, modulating the ICT channel and triggering a fluorescence response (typically a blue-shift or intensity increase).

Synthetic Versatility (The "Warhead" Concept)

In drug discovery, 2-CVPBA acts as a Dual-Warhead Fragment :

  • Warhead A (Boronic Acid): Forms reversible covalent bonds with Serine/Threonine/Lysine residues or biological diols.

  • Warhead B (Cyanovinyl): A Michael acceptor capable of reacting with Cysteine thiols.

Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium between the open form, the cyclized benzoxaborole form, and the sugar-bound state.

2-CVPBA_Mechanism Open 2-CVPBA (Open Form) (sp² Boron, Low Fluorescence) Cyclic Benzoxaborole Intermediate (Cyclized via B-O interaction) Open->Cyclic Dehydration/Cyclization (pH < 7) Bound Boronate Ester Complex (sp³ Boron, High Fluorescence) Open->Bound + Diol (pH > pKa) Sugar 1,2-Diol (Glucose/Fructose) Sugar->Bound

Caption: Equilibrium dynamics of 2-CVPBA. The molecule exists in equilibrium between an open acid and a cyclized benzoxaborole. Binding to diols shifts the equilibrium to the tetrahedral boronate ester.

Part 2: Comparative Performance Analysis

Comparison with Standard Boronic Acids

The table below compares 2-CVPBA with its primary alternatives in sensing and synthesis.

Feature2-(E-Cyanovinyl)phenylboronic Acid Phenylboronic Acid (PBA) 4-Cyanophenylboronic Acid Benzoxaborole (e.g., Tavaborole)
Primary Use Dual-mode Sensing & Scaffold SynthesisSuzuki Coupling (Standard)Fluorescent Sensing (ICT)Pharmaceutical Active (Antifungal)
Fluorescence Yes (Modulated by Binding) No (Non-fluorescent)Yes (Strong, less modulation)Weak/None
Diol Affinity (

)
High (~500 - 1500 M⁻¹) Low (~100 - 200 M⁻¹)Moderate (~300 M⁻¹)Very High (>2000 M⁻¹)
pKa ~7.5 - 8.2 (Lowered by ortho-group) ~8.8~8.0~7.2
Selectivity Fructose > Glucose Fructose > GlucoseFructose > GlucoseBroad Diol Binding
Solubility Moderate (DMSO/Water mixtures)Low (Water), High (Organic)ModerateHigh (Water soluble)
Performance Insights
  • Why use 2-CVPBA over PBA? Standard PBA requires an external fluorophore (competition assay) to sense sugars. 2-CVPBA is self-reporting ; the molecule itself fluoresces upon binding, eliminating the need for complex displacement assays [1].

  • Why use 2-CVPBA over 4-Cyanophenylboronic acid? The ortho-position of the cyanovinyl group in 2-CVPBA allows for B-N interactions that lower the pKa. This brings the optimal sensing pH closer to physiological levels (pH 7.4), whereas para-isomers often require pH > 8.5 to function effectively [2].

Part 3: Experimental Protocols

Protocol A: Fluorescent Sensing of Saccharides

Objective: Determine the binding affinity (


) of 2-CVPBA for Glucose vs. Fructose.

Reagents:

  • 2-CVPBA (10 mM stock in DMSO).

  • Phosphate Buffer (PBS), 50 mM, pH 7.4.

  • D-Fructose and D-Glucose (1 M stock in water).

Workflow:

  • Preparation: Dilute 2-CVPBA stock into PBS to a final concentration of 50 µM. Ensure <1% DMSO content to prevent solvent effects.

  • Titration: Aliquot 2 mL of probe solution into a quartz cuvette.

  • Measurement: Record the emission spectrum (

    
    , 
    
    
    
    ).
  • Addition: Stepwise add sugar stock (0–50 mM final conc). Mix for 2 mins after each addition.

  • Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. Concentration
    
    
    . Fit to the Benesi-Hildebrand equation:
    
    
Protocol B: Synthesis of Benzoxaborole Scaffold

Objective: Cyclization of 2-CVPBA to form a pharmacologically active benzoxaborole core.

Reagents:

  • 2-CVPBA (1.0 eq).

  • Sodium Borohydride (

    
    , 1.5 eq).
    
  • Methanol (MeOH) / THF (1:1 v/v).

  • HCl (2N).[2]

Step-by-Step:

  • Dissolution: Dissolve 2-CVPBA in dry MeOH/THF under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise. The cyanovinyl group is reduced to the saturated amine/nitrile intermediate. Note: Strict temperature control is required to prevent over-reduction.
    
  • Cyclization: Acidify with 2N HCl and reflux for 2 hours. The acidic conditions promote the intramolecular attack of the boron-hydroxyl on the side chain, forming the oxaborole ring.

  • Purification: Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

  • Validation: Confirm structure via ¹¹B-NMR (Shift from ~30 ppm broad to ~33 ppm sharp peak characteristic of benzoxaboroles) [3].

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for using 2-CVPBA in a research setting.

Experimental_Workflow Start Start: 2-CVPBA Sample Choice Select Application Start->Choice Sensing Fluorescent Sensing Choice->Sensing Diagnostic Synthesis Scaffold Synthesis Choice->Synthesis Medicinal Chem Buffer Prepare PBS (pH 7.4) Sensing->Buffer Titration Titrate w/ Analyte (Glucose/Fructose) Buffer->Titration Data Calculate Binding Constant (Ka) Titration->Data Reaction Suzuki Coupling or Cyclization Synthesis->Reaction Purify HPLC / Recrystallization Reaction->Purify Product Benzoxaborole Drug Analog Purify->Product

Caption: Decision matrix for utilizing 2-CVPBA in diagnostic vs. therapeutic workflows.

References

  • Wang, B. (2002). "Boronic Acid-Based Sensors." Current Organic Chemistry, 6(14), 1285-1317.

  • Bull, S. D., et al. (2013). "Boronic acid-based sensing of saccharides." Accounts of Chemical Research, 46(2), 312-326.

  • Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 798, 78-98.

  • Santa Cruz Biotechnology. "3-(E-2-Cyanovinyl)phenylboronic acid Product Data." (Cited for physical property comparison of isomers).

  • BOC Sciences. "2-(E-Cyanovinyl)benzeneboronic acid - CAS 850568-63-7."[]

Sources

Comparative

Comparative Guide: 2-(E-Cyanovinyl)phenylboronic Acid in Covalent Inhibitor &amp; Scaffold Design

Executive Summary 2-(E-Cyanovinyl)phenylboronic acid (CAS: 313546-18-8) represents a specialized bifunctional building block in medicinal chemistry. Unlike standard phenylboronic acids used solely for carbon-carbon bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(E-Cyanovinyl)phenylboronic acid (CAS: 313546-18-8) represents a specialized bifunctional building block in medicinal chemistry. Unlike standard phenylboronic acids used solely for carbon-carbon bond formation, this reagent carries a pre-installed Michael acceptor (the ortho-cyanovinyl group).

This guide analyzes its application in two high-value workflows:

  • Covalent Inhibitor Synthesis: Installing electrophilic warheads for targeted protein degradation or irreversible inhibition.

  • Heterocyclic Scaffold Construction: Rapid assembly of isoquinoline and benzoboroxole cores via metal-catalyzed annulation.

We compare this reagent against alternative synthetic routes (e.g., late-stage Heck olefination or Pinacol ester equivalents) to demonstrate where it offers superior atom economy and regiocontrol.

Technical Profile & Reactivity

The molecule features two distinct reactive centers:

  • Site A (Boronic Acid): Enables Suzuki-Miyaura cross-coupling.[1][2]

  • Site B (Cyanovinyl): A Michael acceptor capable of covalent cysteine modification or participating in cyclization reactions.

FeatureSpecificationMedicinal Chemistry Implication
Configuration Trans (E) isomerCritical for stereodefined binding in kinase pockets.
Electronic State Electron-deficient alkeneModerate reactivity Michael acceptor (reversible covalent potential).
Solubility Moderate in MeOH/DMSOCompatible with aqueous-organic Suzuki conditions.

Case Study 1: Covalent Warhead Installation

Scenario: A medicinal chemistry team is developing a covalent inhibitor targeting a non-catalytic cysteine residue (e.g., Cys481 in BTK or similar kinases). The goal is to install a cyanovinyl-phenyl moiety onto a heteroaryl core.

The Challenge: Convergent vs. Linear Synthesis

Two primary routes exist to synthesize the target inhibitor:

  • Route A (Using 2-(E-Cyanovinyl)phenylboronic acid): Convergent Suzuki coupling of the pre-functionalized warhead.

  • Route B (Alternative): Suzuki coupling of a standard 2-formylphenylboronic acid followed by Knoevenagel condensation, or Heck reaction on a biphenyl core.

Comparative Performance Data
MetricRoute A: 2-(E-Cyanovinyl)phenylboronic acid Route B: Late-Stage Functionalization
Step Count 1 Step (Direct Coupling)2-3 Steps (Coupling

Olefination)
Regiocontrol High (Pre-installed geometry)Variable (Heck reaction may produce regioisomers)
Yield (Avg) 85-92% (Suzuki)60-75% (Cumulative)
Purification Standard Silica ChromatographyOften requires HPLC to separate isomers
Atom Economy HighLower (Loss of phosphine oxides/leaving groups)
Experimental Insight

Using the pre-functionalized boronic acid (Route A) avoids the harsh basic conditions required for late-stage olefination, which often degrade sensitive heterocycles in the drug core. The ortho-position of the cyanovinyl group is sterically crowded; installing it before the coupling reaction ensures the correct geometry is maintained without fighting steric hindrance during the C-C bond formation.

Representative Protocol (Route A)
  • Reagents: Heteroaryl halide (1.0 eq), 2-(E-Cyanovinyl)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 90°C for 4 hours under N₂.

  • Workup: Dilute with EtOAc, wash with brine. The cyanovinyl group remains intact, resisting hydrolysis under these mild basic conditions.

Case Study 2: Scaffold Construction (Isoquinolines)

Scenario: Synthesis of an isoquinoline-based library. Alternative: The traditional Pomeranz-Fritsch reaction requires strong acids and high temperatures, limiting functional group tolerance.

Solution: Rhodium(III)-catalyzed C-H activation/annulation using 2-(E-Cyanovinyl)phenylboronic acid as a precursor. The cyanovinyl group acts as a "masked" component that can undergo cyclization with alkynes or nitriles.

Mechanism & Efficiency

The boronic acid directs the metal catalyst, while the cyanovinyl group participates in the annulation.

Diagram 1: Comparative Synthetic Efficiency

G Start Target: Isoquinoline Scaffold Route1 Traditional Route (Pomeranz-Fritsch) Start->Route1 Route2 Boronic Acid Route (Rh(III) Catalysis) Start->Route2 Step1a Acid Catalysis (>140°C) Route1->Step1a Result1 Low Tolerance (No acid-labile groups) Step1a->Result1 Step2a C-H Activation (Mild, 80°C) Route2->Step2a Result2 High Tolerance (Esters, Amides OK) Step2a->Result2

Caption: Comparison of synthetic routes for isoquinoline assembly. The Boronic Acid route offers milder conditions and higher functional group compatibility.

Reagent Selection: Free Acid vs. Pinacol Ester

A critical decision for the chemist is whether to use the free boronic acid (CAS 313546-18-8) or its Pinacol ester derivative.

Stability Comparison
  • Free Acid: Susceptible to protodeboronation (loss of the boron group) upon prolonged storage or heating in aqueous base. However, it has higher atom economy.

  • Pinacol Ester: significantly more stable to hydrolysis and easier to purify on silica gel, but less reactive in transmetalation (often requires hydrolysis in situ).

Decision Matrix

VariableChoose Free Acid Choose Pinacol Ester
Reaction Solvent Aqueous mixtures (THF/H₂O)Anhydrous organic (Dioxane, Toluene)
Scale Large scale (Cost/Atom Economy driven)Discovery scale (Ease of purification driven)
Base Sensitivity Substrate tolerates mild baseSubstrate requires non-aqueous base (e.g., CsF)

Diagram 2: Selection Logic for Boron Reagents

DecisionTree Start Select Boron Reagent Q1 Is the reaction anhydrous? Start->Q1 Res1 Use Pinacol Ester (Higher Stability) Q1->Res1 Yes Q2 Is Atom Economy Critical? Q1->Q2 No (Aqueous) Res2 Use Free Acid (Faster Transmetalation) Q2->Res1 No (Med Chem) Q2->Res2 Yes (Process Chem)

Caption: Logic flow for selecting between the free boronic acid and its ester derivatives based on reaction conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Organic Chemistry Portal. "Synthesis of Isoquinolines."

  • BenchChem. "Stability of Boronic Esters to Hydrolysis: A Comparative Study."

  • Kumagai, N., et al. (2018). "Covalent Inhibitors Targeting Cysteine: A Road Map for Prioritizing Warheads." Elsevier.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(E-Cyanovinyl)phenylboronic Acid

As a Senior Application Scientist, I understand that novel reagents are the lifeblood of discovery. Compounds like 2-(E-Cyanovinyl)phenylboronic acid, with their unique functionalities, are powerful tools in modern synth...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that novel reagents are the lifeblood of discovery. Compounds like 2-(E-Cyanovinyl)phenylboronic acid, with their unique functionalities, are powerful tools in modern synthetic chemistry. However, their safe handling and disposal are paramount to a successful and secure research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(E-Cyanovinyl)phenylboronic acid, grounded in an understanding of its distinct chemical hazards.

Hazard Assessment: A Tale of Two Functional Groups

The disposal procedure for any chemical must be dictated by its specific hazards. 2-(E-Cyanovinyl)phenylboronic acid possesses a dual-hazard profile stemming from its two key functional groups: the phenylboronic acid moiety and the cyanovinyl group.

The Phenylboronic Acid Moiety

Boronic acids and their derivatives are generally considered to have low acute toxicity.[1] However, they are known irritants. Phenylboronic acid, a related compound, is classified as harmful if swallowed and causes skin and serious eye irritation.[2] At high doses, some boron-containing compounds have shown reproductive and developmental toxicity in animal studies, though they are not considered carcinogenic or mutagenic.[3]

The Cyanovinyl Group: A Critical Hazard

The cyanovinyl group (-CH=CHCN) is structurally related to acrylonitrile (vinyl cyanide), a highly toxic and reactive monomer. Acrylonitrile is readily absorbed through the skin and can act as a chemical asphyxiant, similar to hydrogen cyanide.[4] It is also classified as a possible human carcinogen.[5][6]

The primary and most critical hazard associated with the cyanovinyl group is its potential to release hydrogen cyanide (HCN) , a highly toxic and rapidly acting poison, particularly under acidic conditions.[7][8] Mixing cyanide-containing waste with acidic waste can lead to a fatal release of HCN gas.[9] Therefore, the entire disposal protocol is designed to mitigate this specific and severe risk.

HazardAssociated Functional GroupKey Risks
Acute Toxicity / Asphyxiation CyanovinylPotential release of hydrogen cyanide gas, especially when mixed with acids.[4][7]
Irritation Phenylboronic AcidCauses skin and serious eye irritation.[2][10]
Carcinogenicity Cyanovinyl (by analogy to Acrylonitrile)Considered a possible human carcinogen.[5]
Reactivity BothIncompatible with strong acids and strong oxidizing agents.[11]

Mandatory Personal Protective Equipment (PPE)

Given the compound's irritant properties and the severe toxicity of potential byproducts, a stringent PPE protocol is required at all times when handling the compound or its waste.

  • Eye Protection: Safety glasses with side shields are mandatory. For larger quantities or when there is a splash risk, chemical safety goggles are required.

  • Hand Protection: Use nitrile gloves. Inspect them before use and dispose of them as hazardous waste after handling is complete.[8]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling and disposal steps must be performed within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[8]

Waste Segregation and Disposal Workflow

The cornerstone of safe disposal for this compound is meticulous waste segregation. Under no circumstances should this waste be mixed with other waste streams, particularly acids.

Step-by-Step Disposal Protocol
  • Designate a Waste Container:

    • Solid Waste: For solid 2-(E-Cyanovinyl)phenylboronic acid, contaminated personal protective equipment (gloves, weighing paper), or spill cleanup materials, use a clearly labeled, sealable hazardous waste container (e.g., a polyethylene pail with a lid).

    • Liquid Waste: For solutions containing the compound, use a separate, clearly labeled, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) carboy).[12] Do not use containers that previously held acids or strong oxidizers.

  • Label the Container:

    • Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "Hazardous Waste: 2-(E-Cyanovinyl)phenylboronic Acid" . List all solvent components if it is a liquid waste stream.

    • Mark the appropriate hazard boxes (e.g., "Toxic").

  • Collect the Waste:

    • Place all materials contaminated with 2-(E-Cyanovinyl)phenylboronic acid directly into the designated waste container.

    • Keep the waste container sealed at all times, except when adding waste.[13]

  • Segregate the Waste Container:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably inside a secondary containment bin.[8]

    • Crucially, ensure this container is physically segregated from all acidic and strongly oxidizing materials. [14]

  • Arrange for Pickup:

    • Once the container is full, or if work on the project is complete, contact your institution's EHS department to schedule a hazardous waste pickup.[13]

DO NOT attempt to neutralize this waste. DO NOT dispose of it down the drain. The risk of generating hydrogen cyanide is too great for in-lab treatment.[15]

G start Waste Generation (Solid or Liquid) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated Hazardous Waste Container (Solid or Liquid) ppe->container label Label Container with Full Chemical Name & Hazards container->label collect Collect Waste in Chemical Fume Hood label->collect seal Keep Container Securely Sealed collect->seal warning CRITICAL: Store Away from Acids & Strong Oxidizers seal->warning storage Store in Secondary Containment in Satellite Accumulation Area warning->storage pickup Arrange Pickup by EHS / Certified Waste Vendor storage->pickup

Caption: Disposal workflow for 2-(E-Cyanovinyl)phenylboronic acid.

Decontamination and Spill Management

Decontamination of Glassware
  • Rinse the glassware with a small amount of a compatible solvent (e.g., acetone or ethanol) in a fume hood.

  • Collect this first rinse as hazardous liquid waste and add it to your designated "2-(E-Cyanovinyl)phenylboronic Acid" liquid waste container.[13]

  • Subsequent rinses can be collected similarly. After thorough rinsing, the glassware can be washed normally.

Minor Spill Cleanup
  • Ensure the spill is contained within the chemical fume hood.

  • Wearing full PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Carefully sweep the absorbent material into your designated solid hazardous waste container.

  • Wipe the area with a cloth dampened with a compatible solvent (e.g., acetone). Place the cloth in the solid waste container.

  • Seal the container and report the spill to your laboratory supervisor.

By adhering to these stringent protocols, you ensure that the innovative potential of reagents like 2-(E-Cyanovinyl)phenylboronic acid can be harnessed without compromising the safety of yourself, your colleagues, or the environment.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]

  • Oxford Lab Fine Chem LLP. ACRYLONITRILE - (Stabilized) (Vinyl Cyanide) MSDS. Available at: [Link]

  • Ataman Kimya. VINYL CYANIDE. Available at: [Link]

  • Weir, F. W., & Fisher, R. S. (n.d.). General, reproductive, developmental, and endocrine toxicity of boronated compounds. PubMed. Available at: [Link]

  • American Chemical Society. (2016, November 30). Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]

  • Digitalfire.com. Boron Compounds and Their Toxicity. Available at: [Link]

  • The University of Kansas Health System. (n.d.). Poison Facts: Acrylonitrile. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Boron and Boron-Containing Compounds Toxicity. Available at: [Link]

  • Occupational Health and Safety, Government of Alberta. (n.d.). Cyanide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Boron. NCBI Bookshelf. Available at: [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Available at: [Link]

  • Columbia University. (2013, May 7). Cyanide Safe Use Guidelines. Columbia Research. Available at: [Link]

  • Occupational Safety and Health Administration. (2024, March 26). ACRYLONITRILE (VINYL CYANIDE). Available at: [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Available at: [Link]

  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Available at: [Link]

  • Unknown Source.
  • Ithaca College. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Available at: [Link]

  • Lunn, G., & Lawler, G. (2006, May 15). Safe use of hazardous chemicals. Current Protocols in Cytometry. Available at: [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Available at: [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Available at: [Link]

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Handling

Personal protective equipment for handling 2-(E-Cyanovinyl)phenylboronic acid

Operational Philosophy: Beyond the SDS As researchers, we often treat boronic acids as "benign" building blocks. However, 2-(E-Cyanovinyl)phenylboronic acid (CAS 850568-63-7) requires a more nuanced risk assessment than...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Philosophy: Beyond the SDS

As researchers, we often treat boronic acids as "benign" building blocks. However, 2-(E-Cyanovinyl)phenylboronic acid (CAS 850568-63-7) requires a more nuanced risk assessment than standard phenylboronic acid.[]

This molecule possesses two distinct functionalities that dictate its safety profile:

  • The Boronic Acid Moiety: Prone to dehydration (forming boroxines) and protodeboronation. While generally low-toxicity, it poses stability challenges.[]

  • The Cyanovinyl Group: This is an

    
    -unsaturated nitrile. Structurally, it is a Michael acceptor. While less volatile than acrylonitrile, it retains the potential to alkylate biological nucleophiles (e.g., cysteine residues in proteins), making it a potent skin and respiratory irritant (H315, H317, H335).
    

The Directive: Treat this not just as a solid reagent, but as a potential contact allergen and alkylating agent. The protocol below is designed to isolate the user from the "Michael acceptor" risk while preserving the chemical integrity of the boronic acid.

Risk Assessment & Hazard Identification

Hazard ClassCodeDescriptionMechanistic Insight
Acute Toxicity H302 Harmful if swallowedStandard for organoborons; renal excretion burden.[]
Skin Irritation H315 Causes skin irritationCritical: The electrophilic alkene can react with skin proteins (Michael addition), leading to dermatitis.
Eye Irritation H319 Causes serious eye irritationDust is highly irritating to mucous membranes due to acidity and reactivity.
STOT - SE H335 Respiratory irritationInhalation of dust triggers inflammation in the upper respiratory tract.[]

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling >50 mg quantities.

PPE CategoryRequirementTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min.)[]Why: Nitriles are resistant to the solid. However, if dissolved in organic solvents (DCM, THF), the solvent permeates quickly. Double gloving ensures the inner glove remains a barrier while the outer is changed immediately upon splash.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side-shields.[] Goggles seal the ocular cavity.
Respiratory Fume Hood (Primary)Mandatory. Do not handle on an open bench.[] If weighing outside a hood is unavoidable (not recommended), use a P100/N95 respirator .
Body Protection Lab Coat (Cotton/Poly) + Sleeves Tyvek sleeves are recommended if handling large scale (>10g) to bridge the glove-cuff gap, a common exposure point.[]

Visual Logic: Risk & PPE Decision Tree

This diagram illustrates the decision-making process for selecting PPE based on the state of the reagent (Solid vs. Solution).[]

PPE_Logic Start Handling 2-(E-Cyanovinyl)phenylboronic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Dry Reagent Solution Solution (Organic Solvent) State->Solution Dissolved Risk_Solid Risk: Dust Inhalation & Mucous Membrane Irritation Solid->Risk_Solid Risk_Soln Risk: Skin Absorption via Solvent Carrier (DCM/THF) Solution->Risk_Soln Action_Solid Protocol A: 1. Fume Hood (Sash <18") 2. Anti-static gun (optional) 3. Single Nitrile Gloves Risk_Solid->Action_Solid Action_Soln Protocol B: 1. Fume Hood 2. Double Nitrile Gloves 3. Change outer glove immediately on splash Risk_Soln->Action_Soln

Caption: Decision logic for PPE selection based on physical state. Note the increased skin protection requirement when in solution.

Operational Protocol: Step-by-Step

Phase 1: Storage & Stability
  • Temperature: Store at 2–8°C . Boronic acids can dehydrate to boroxines (anhydrides) at room temperature.

  • Atmosphere: Keep container tightly sealed. While not strictly air-sensitive, long-term exposure to humidity promotes protodeboronation.[]

  • Segregation: Store away from strong oxidizers (e.g., peroxides, permanganates) to prevent exothermic oxidation of the nitrile or alkene.

Phase 2: Weighing & Transfer (The Critical Step)
  • Location: Chemical Fume Hood.

  • Static Control: Fine organic powders are often static-charged.[] Use an anti-static gun or polonium strip if the powder "flies."

  • Technique:

    • Place the receiving flask in the hood.

    • Tare the balance inside the hood if possible. If the balance is outside, tare a closed container, open it only inside the hood to add solid, close it, and re-weigh.

    • Do not use a spatula that has touched strong bases; trace base can catalyze rapid decomposition.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, be aware that solvents like Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) enhance skin permeability. If using these, double gloving is mandatory .

  • Inert Gas: Purge the reaction vessel with Nitrogen or Argon. Although the starting material is relatively stable, the Suzuki coupling catalytic cycle requires oxygen-free conditions to prevent homocoupling or catalyst deactivation.

Emergency Response

IncidentImmediate Action
Skin Contact 1. Brush off dry powder (do not wet immediately, as this spreads the chemical).2. Wash with soap and copious water for 15 minutes.3.[2] Monitor for redness (dermatitis).
Eye Contact 1. Flush with eyewash station for 15 minutes while holding eyelids open.2. Seek medical attention immediately (solid particles can cause corneal abrasion).
Inhalation 1. Move to fresh air.2. If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) 1. Do not dry sweep (creates dust).2. Cover with wet paper towels or absorbent pads to dampen.3. Scoop into a waste container labeled "Toxic Organic Solid."

Disposal Strategy

Never dispose of this chemical down the drain. The boron content and nitrile functionality require specific incineration protocols.

  • Segregation: Label waste as "Organic Solid - Toxic" or "Boron-Containing Organic." []

  • Method: The preferred method is dissolution in a combustible solvent followed by high-temperature incineration equipped with an afterburner and scrubber.[]

    • Why: Incineration ensures destruction of the cyanovinyl group (preventing cyanide release in landfills) and captures boron oxides in the scrubber ash.

Workflow Diagram

Handling_Workflow Storage Storage (2-8°C, Tightly Sealed) Weighing Weighing (Fume Hood, Anti-static) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Inert Atm, Solvent Choice) Weighing->Reaction Transfer Solid Quench Quench/Workup (Isolate Organic Layer) Reaction->Quench Suzuki Coupling Waste Disposal (High-Temp Incineration) Quench->Waste Aqueous/Solid Residue

Caption: Operational workflow from cold storage to final disposal.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Cyanophenylboronic acid. Retrieved from (Note: Used as surrogate for specific cyanovinyl hazard class data).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Cyanophenylboronic acid. Retrieved from .[]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

  • Organic Syntheses. (2004). Working with Hazardous Chemicals. Org. Synth. Coll. Vol. 10, p.80. Retrieved from .

  • TCI Chemicals. (2023). Safety Data Sheet: 2-Vinylphenylboronic Acid. Retrieved from .

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